Product packaging for Vitamin K1-13C6(Cat. No.:)

Vitamin K1-13C6

Cat. No.: B12417779
M. Wt: 456.7 g/mol
InChI Key: MBWXNTAXLNYFJB-WNHYLWKYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vitamin K1-13C6 is a useful research compound. Its molecular formula is C31H46O2 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O2 B12417779 Vitamin K1-13C6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O2

Molecular Weight

456.7 g/mol

IUPAC Name

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7+1,8+1,18+1,19+1,28+1,29+1

InChI Key

MBWXNTAXLNYFJB-WNHYLWKYSA-N

Isomeric SMILES

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Foundational & Exploratory

Isotopic Purity of Vitamin K1-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Vitamin K1-13C6, a crucial stable isotope-labeled internal standard for quantitative analysis. This document details the specifications, analytical methodologies for quality control, and a general workflow for its synthesis and verification.

Quantitative Data Summary

This compound is synthesized to have a high degree of isotopic enrichment, ensuring its utility as an internal standard in mass spectrometry-based assays. The following table summarizes the typical quantitative specifications for commercially available this compound.

ParameterSpecificationSource
Isotopic Purity ≥99 atom % 13C
Chemical Purity ≥98% (CP)[1]
Mass Shift M+6

CP denotes Chemical Purity.

Synthesis and Purification Overview

The synthesis of this compound involves the incorporation of six carbon-13 atoms into the phylloquinone molecule. While specific, detailed synthesis protocols are often proprietary to the manufacturers, the general approach involves a multi-step chemical synthesis.

A plausible synthetic route would start with a 13C6-labeled precursor for the naphthoquinone ring. For instance, [13C6]-phenol could serve as an excellent starting material for creating various 13C-labeled aromatic compounds. This labeled ring would then be coupled with the phytyl side chain to form the final this compound molecule.

Purification of the final product is critical to remove any unlabeled Vitamin K1 and other impurities. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols for Quality Control

The determination of isotopic and chemical purity of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Purity and Enrichment Determination by Mass Spectrometry

Mass spectrometry (MS) is the primary technique used to confirm the isotopic enrichment of this compound. This is typically performed using either Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: A known concentration of the this compound standard is prepared in a suitable organic solvent, such as methanol or acetonitrile.

  • Chromatographic Separation (LC-MS/MS):

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid and 5mM ammonium formate) and an organic solvent (e.g., methanol with 0.1% formic acid).[2]

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Analysis:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Data Acquisition: The instrument is set to monitor the mass-to-charge ratio (m/z) of both unlabeled Vitamin K1 and this compound. The analysis of the isotopic cluster and the relative intensities of the different isotopologues allows for the calculation of the isotopic enrichment. High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the incorporation of the 13C atoms.

Chemical Purity Determination by HPLC

The chemical purity of the this compound standard is determined by HPLC with UV or MS detection to identify and quantify any impurities.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent.

  • HPLC Analysis:

    • Column: A high-resolution C18 or similar column.

    • Mobile Phase: A gradient elution program with a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

    • Detection: A UV detector set at the maximum absorbance wavelength of Vitamin K1 (around 248 nm) or a mass spectrometer.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and the specific positions of the isotopic labels. While a detailed protocol for this compound is not publicly available, the general approach is as follows:

Methodology:

  • Sample Preparation: A concentrated solution of the this compound is prepared in a deuterated solvent (e.g., chloroform-d).

  • NMR Analysis:

    • Instrument: A high-field NMR spectrometer.

    • Experiments: 1H NMR and 13C NMR spectra are acquired.

  • Data Analysis: The 1H NMR spectrum is compared to that of an unlabeled Vitamin K1 standard to ensure the overall structure is correct. The 13C NMR spectrum will show enhanced signals for the six labeled carbon positions, confirming the successful incorporation of the isotopes. The absence of significant signals at the chemical shifts corresponding to the unlabeled positions in the naphthoquinone ring further verifies the high isotopic enrichment.

Visualizations

General Workflow for Synthesis and Quality Control of this compound

This compound Synthesis and QC Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control start 13C6-Labeled Precursor coupling Coupling with Phytyl Side Chain start->coupling crude Crude this compound coupling->crude purification Chromatographic Purification crude->purification purified_product Purified this compound purification->purified_product ms Mass Spectrometry (Isotopic Purity & Enrichment) final_product Final Product (≥99% 13C, ≥98% CP) ms->final_product hplc HPLC (Chemical Purity) hplc->final_product nmr NMR (Structural Confirmation) nmr->final_product purified_product->ms purified_product->hplc purified_product->nmr

Caption: General workflow for the synthesis and quality control of this compound.

References

Synthesis and Characterization of Vitamin K1-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Vitamin K1-13C6, a stable isotope-labeled internal standard crucial for accurate quantification of Vitamin K1 (phylloquinone) in various biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and summarizes key analytical data.

Introduction

Vitamin K1, a fat-soluble vitamin essential for blood coagulation and bone metabolism, is a key target of study in nutritional science and drug development.[1] Accurate quantification of Vitamin K1 is paramount for pharmacokinetic studies, clinical diagnostics, and food analysis. This compound, in which six carbon atoms on the naphthoquinone ring are replaced with the heavy isotope 13C, serves as an ideal internal standard for mass spectrometry-based quantification methods. Its identical chemical properties to the unlabeled analyte and distinct mass shift ensure reliable and precise measurements.[2][3][4]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that can be broadly divided into two key stages: the synthesis of the 13C6-labeled 2-methyl-1,4-naphthoquinone core and its subsequent coupling with the phytol side chain.

Plausible Synthetic Workflow

A plausible synthetic route, based on established organic chemistry principles such as the Diels-Alder reaction, is outlined below. This pathway commences with commercially available 13C-labeled precursors to construct the isotopically labeled aromatic ring.

Synthesis_Workflow start [1,2,3,4-13C4]-1,3-Butadiene adduct [1,2,3,4,4a,8a-13C6]- Tetrahydrophthalic Anhydride start->adduct Diels-Alder Reaction dienophile [1,2-13C2]-Maleic Anhydride dienophile->adduct aromatization [1,2,3,4,5,8-13C6]- Naphthalene-2,3-dicarboxylic Anhydride adduct->aromatization Dehydrogenation decarboxylation [1,2,3,4,5,8-13C6]- 1,4-Naphthoquinone aromatization->decarboxylation Oxidative Decarboxylation methylation [1,2,3,4,5,8-13C6]- 2-Methyl-1,4-naphthoquinone (Menadione-13C6) decarboxylation->methylation Methylation coupling This compound methylation->coupling Condensation (Friedel-Crafts type) phytol Phytol phytol->coupling

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of [1,2,3,4,5,8-13C6]-2-Methyl-1,4-naphthoquinone (Menadione-13C6)

A potential approach for the synthesis of the 13C6-labeled naphthoquinone core involves a Diels-Alder reaction between a 13C4-labeled diene and a 13C2-labeled dienophile.[5]

  • Diels-Alder Reaction: [1,2,3,4-13C4]-1,3-butadiene is reacted with [1,2-13C2]-maleic anhydride in a suitable solvent like xylene under elevated temperature and pressure.

  • Aromatization: The resulting Diels-Alder adduct, [1,2,3,4,4a,8a-13C6]-tetrahydrophthalic anhydride, is then aromatized through a dehydrogenation reaction, for example, using a palladium on carbon (Pd/C) catalyst at high temperature.

  • Oxidative Decarboxylation: The resulting [1,2,3,4,5,8-13C6]-naphthalene-2,3-dicarboxylic anhydride is subjected to oxidative decarboxylation to yield [1,2,3,4,5,8-13C6]-1,4-naphthoquinone.

  • Methylation: The final step to obtain the menadione-13C6 core is a methylation reaction at the 2-position of the naphthoquinone ring.

Step 2: Condensation of Menadione-13C6 with Phytol

The coupling of the labeled menadione with the phytol side chain can be achieved through a Friedel-Crafts type condensation reaction.

  • Reaction Setup: [1,2,3,4,5,8-13C6]-2-Methyl-1,4-naphthoquinone and phytol are dissolved in a non-polar solvent such as dioxane or acetic acid.

  • Catalyst: A Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 50-70°C) for several hours.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula¹³C₆C₂₅H₄₆O₂
Molecular Weight456.65 g/mol
AppearanceYellow, viscous oil
Isotopic Purity≥ 98 atom % ¹³C

Table 2: Representative ¹H NMR Chemical Shifts for Vitamin K1 (Reference Data)

Note: Chemical shifts for this compound are expected to be very similar to unlabeled Vitamin K1. The primary difference will be the absence of signals from the 13C-bound protons in a standard ¹H NMR spectrum and the presence of ¹H-¹³C coupling in high-resolution spectra.

AssignmentChemical Shift (ppm)Multiplicity
Aromatic Protons8.03 - 8.10m
Aromatic Protons7.65 - 7.71m
Vinylic Proton5.01t
Allylic Protons3.36d
Methyl Protons (ring)2.18s
Phytol Chain Protons0.82 - 1.95m

Data sourced from ChemicalBook, spectra run in CDCl₃.

Table 3: Representative ¹³C NMR Chemical Shifts for Vitamin K1 (Reference Data)

Note: For this compound, the signals corresponding to the six labeled carbons of the naphthoquinone ring will be significantly enhanced and will exhibit ¹³C-¹³C coupling.

AssignmentChemical Shift (ppm)
Carbonyl Carbons184.55, 185.49
Aromatic Quaternary Carbons132.11, 132.15, 143.32, 146.19
Aromatic CH Carbons126.17, 126.29, 133.27, 133.33
Vinylic Quaternary Carbon137.95
Vinylic CH Carbon118.75
Methyl Carbon (ring)12.69
Phytol Chain Carbons16.29 - 40.00

Data sourced from the Biological Magnetic Resonance Bank (BMRB)..

Table 4: Mass Spectrometry Data for Vitamin K1 and this compound

CompoundParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Vitamin K1451.35187, 225
This compound457.37193, 231

Fragmentation pattern is based on typical electron ionization (EI) or electrospray ionization (ESI) mass spectra.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of methanol and water, both containing a small amount of an additive like ammonium formate or formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • MS/MS Method:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For this compound, this would be m/z 457.4 -> 193.1 and/or m/z 457.4 -> 231.1.

    • Optimize cone voltage and collision energy for maximum signal intensity.

Signaling Pathway: The Vitamin K Cycle and γ-Carboxylation

Vitamin K is a crucial cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in a number of proteins, known as Vitamin K-dependent proteins. This process is essential for their biological activity, particularly in blood coagulation and bone metabolism. The Vitamin K cycle is the metabolic pathway that regenerates the active form of Vitamin K.

VitaminK_Cycle VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone - active form) VK_quinone->VK_hydroquinone Reduction GGCX γ-Glutamyl Carboxylase VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Glu Glutamate (Glu) residue in protein Glu->GGCX CO₂, O₂ Gla γ-Carboxyglutamate (Gla) residue in protein GGCX->VK_epoxide Oxidation GGCX->Gla Carboxylation VKOR->VK_quinone Reduction Warfarin Warfarin Warfarin->VKOR Inhibition

Caption: The Vitamin K cycle and its role in γ-carboxylation.

Conclusion

The synthesis and characterization of this compound are critical for advancing research in areas where precise quantification of Vitamin K1 is necessary. This guide provides a framework for its preparation and detailed analysis, offering researchers and drug development professionals the essential information to utilize this valuable internal standard effectively. The outlined synthetic pathway, while plausible, may require optimization of reaction conditions to achieve high yields and purity. The characterization protocols provide a solid foundation for quality control and validation of the synthesized material.

References

The Linchpin of Hemostasis: A Technical Guide to the Biological Role of Vitamin K1 in Blood Coagulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K1, also known as phylloquinone, is an indispensable fat-soluble vitamin critically involved in the intricate cascade of blood coagulation. Its primary biological function in hemostasis is to serve as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within a select group of proteins, the vitamin K-dependent (VKD) clotting factors. This carboxylation is a pivotal event, conferring upon these proteins the ability to bind calcium ions, a prerequisite for their interaction with negatively charged phospholipid membranes at the site of vascular injury and their subsequent activation. This technical guide provides an in-depth exploration of the molecular mechanisms by which Vitamin K1 governs blood coagulation, details key experimental protocols for its study, and presents quantitative data and pathway visualizations to support advanced research and drug development in this field.

The Vitamin K Cycle: A Regenerative Pathway for Coagulation

The biological activity of Vitamin K1 is mediated through a cyclic metabolic pathway known as the Vitamin K cycle, which occurs in the endoplasmic reticulum of hepatocytes. This cycle ensures a continuous supply of the reduced form of vitamin K, the hydroquinone (KH2), which is the active cofactor for GGCX.

The key enzymatic steps of the Vitamin K cycle are:

  • Carboxylation: In the presence of reduced Vitamin K1 (hydroquinone), oxygen, and carbon dioxide, γ-glutamyl carboxylase (GGCX) catalyzes the carboxylation of glutamate residues on the precursor forms of vitamin K-dependent proteins.[1] This reaction oxidizes the vitamin K hydroquinone to vitamin K 2,3-epoxide.[2]

  • Reduction of Vitamin K Epoxide: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K 2,3-epoxide back to vitamin K quinone.[3] This step is the primary target of anticoagulant drugs such as warfarin.[3]

  • Reduction of Vitamin K Quinone: Vitamin K quinone is further reduced to the active hydroquinone form by VKOR or potentially other reductases, thus completing the cycle and making vitamin K available for another round of carboxylation.[2]

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum cluster_1 Carboxylation Reaction Vitamin K1 (Phylloquinone) Vitamin K1 (Phylloquinone) VKOR VKOR Vitamin K1 (Phylloquinone)->VKOR Reduction Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) GGCX GGCX Vitamin K Hydroquinone (KH2)->GGCX Cofactor Vitamin K 2,3-Epoxide Vitamin K 2,3-Epoxide Vitamin K 2,3-Epoxide->VKOR Reduction VKOR->Vitamin K Hydroquinone (KH2) GGCX->Vitamin K 2,3-Epoxide Oxidation Carboxylated Clotting Factors (Gla) Carboxylated Clotting Factors (Gla) GGCX->Carboxylated Clotting Factors (Gla) Precursor Clotting Factors (Glu) Precursor Clotting Factors (Glu) Precursor Clotting Factors (Glu)->GGCX CO2 CO2 CO2->GGCX O2 O2 O2->GGCX

Figure 1: The Vitamin K Cycle in the Endoplasmic Reticulum.

The Role of γ-Carboxylation in Activating Clotting Factors

The post-translational modification of specific glutamate residues to γ-carboxyglutamate is the cornerstone of Vitamin K1's role in coagulation. This process occurs on the N-terminal "Gla domain" of several key clotting factors. The addition of a second carboxyl group to the γ-carbon of glutamate creates a potent calcium-binding site.

The vitamin K-dependent procoagulant factors include Factors II (prothrombin), VII, IX, and X. The anticoagulant proteins C, S, and Z are also vitamin K-dependent. Upon carboxylation, these proteins undergo a conformational change that enables them to bind to negatively charged phospholipid surfaces on activated platelets and endothelial cells, a critical step for the assembly of the enzyme complexes of the coagulation cascade.

The Coagulation Cascade: A Symphony of Activated Factors

The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Vitamin K-dependent factors are essential players in all three pathways.

  • Extrinsic Pathway: Initiated by tissue factor exposed at the site of injury, this pathway involves the activation of Factor VII.

  • Intrinsic Pathway: Activated by contact with negatively charged surfaces, this pathway involves the activation of Factors IX.

  • Common Pathway: Both pathways converge to activate Factor X, which then converts prothrombin (Factor II) to thrombin. Thrombin, in turn, cleaves fibrinogen to form fibrin monomers, which polymerize to form a soft clot. This clot is then stabilized by Factor XIIIa.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa Xa Factor Xa TF_VIIa->Xa XII Factor XII XIIa Factor XIIa XII->XIIa XIa Factor XIa XIIa->XIa XI Factor XI XI->XIa IXa Factor IXa XIa->IXa IX Factor IX IX->IXa Tenase Tenase Complex IXa->Tenase VIIIa Factor VIIIa VIIIa->Tenase Tenase->Xa X Factor X X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->VIIIa Fibrin Fibrin Thrombin->Fibrin XIIIa Factor XIIIa Thrombin->XIIIa Va Factor Va Thrombin->Va Fibrinogen Fibrinogen Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Fibrin->Crosslinked_Fibrin XIIIa->Crosslinked_Fibrin Prothrombinase->Thrombin Va->Prothrombinase

Figure 2: The Blood Coagulation Cascade.

Quantitative Data

The following tables summarize key quantitative data related to the vitamin K-dependent coagulation factors.

Table 1: Plasma Concentration of Vitamin K-Dependent Clotting Factors

Clotting FactorMean Plasma Concentration (µg/mL)Molar Concentration (nM)
Factor II (Prothrombin)1001400
Factor VII0.510
Factor IX590
Factor X10170
Protein C470
Protein S25300
Protein Z2-340-60

Data compiled from various sources.

Table 2: Binding Affinities (Kd) of Propeptides to γ-Glutamyl Carboxylase (GGCX)

Propeptide SourceDissociation Constant (Kd)Affinity Level
Factor X~1 nMHigh
Factor IX~5 nMIntermediate
Protein C~20 nMLow
Consensus Propeptide0.083 ± 0.005 nMVery High

Data suggests that an optimal, intermediate affinity of the propeptide for GGCX results in the most efficient carboxylation.

Table 3: Kinetic Parameters of Vitamin K Epoxide Reductase Complex Subunit 1-like 1 (VKORC1L1)

SubstrateKm (µM)Vmax (nmol·mg⁻¹·hr⁻¹)
Vitamin K1 Epoxide4.152.57
Vitamin K2 Epoxide11.2413.46

Experimental Protocols

Prothrombin Time (PT) Assay

Principle: The PT test assesses the integrity of the extrinsic and common pathways of coagulation. It measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.

Methodology:

  • Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.

  • Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Assay Procedure: a. Pre-warm the PPP sample and the PT reagent (containing tissue factor and phospholipids) to 37°C. b. Pipette a specific volume of the PPP into a cuvette. c. Add a defined volume of the pre-warmed PT reagent to the plasma. d. Simultaneously, add an excess of calcium chloride (e.g., 25 mM) to initiate coagulation and start a timer. e. Record the time in seconds for a fibrin clot to form. This can be detected manually or by an automated coagulometer.

  • Results: The result is reported in seconds and often as an International Normalized Ratio (INR), which standardizes the results across different laboratories and reagents.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of coagulation. It measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium.

Methodology:

  • Sample and Plasma Preparation: Follow the same procedure as for the PT assay.

  • Assay Procedure: a. Pre-warm the PPP sample, the aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C. b. Pipette a specific volume of the PPP into a cuvette. c. Add a defined volume of the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors. d. Add a defined volume of the pre-warmed calcium chloride solution to initiate coagulation and start a timer. e. Record the time in seconds for a fibrin clot to form.

  • Results: The result is reported in seconds.

In Vitro γ-Carboxylation Assay using Liver Microsomes

Principle: This assay measures the activity of γ-glutamyl carboxylase in a microsomal preparation by quantifying the incorporation of radiolabeled ¹⁴CO₂ into a synthetic or native substrate.

Methodology:

  • Microsome Preparation: a. Homogenize fresh liver tissue in a suitable buffer (e.g., sucrose buffer). b. Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-associated enzymes like GGCX and VKOR.

  • Assay Mixture Preparation: In a reaction tube, combine: a. Liver microsomes (e.g., 0.5 mg/mL protein). b. A substrate for carboxylation (e.g., a synthetic peptide like FLEEL or a vitamin K-dependent protein precursor). c. Reduced Vitamin K1 (hydroquinone). d. A source of radiolabeled carbon dioxide, typically NaH¹⁴CO₃. e. Dithiothreitol (DTT) to maintain a reducing environment. f. A suitable buffer (e.g., Tris-HCl with CHAPS).

  • Reaction Incubation: a. Initiate the reaction by adding the microsomes or vitamin K. b. Incubate the mixture at a specific temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Measurement: a. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid), which also precipitates the proteins. b. Wash the protein pellet to remove unincorporated NaH¹⁴CO₃. c. Quantify the incorporated radioactivity in the protein pellet using liquid scintillation counting.

  • Data Analysis: Express the carboxylase activity as the amount of ¹⁴CO₂ incorporated per milligram of microsomal protein per unit of time.

Carboxylation_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Homogenization Liver Tissue Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Isolated Liver Microsomes Centrifugation->Microsomes Assay_Mix Prepare Assay Mixture: - Microsomes - Substrate (e.g., FLEEL) - Reduced Vitamin K1 - NaH¹⁴CO₃ - DTT, Buffer Microsomes->Assay_Mix Incubation Incubate at 37°C Assay_Mix->Incubation Termination Stop Reaction (e.g., with TCA) Incubation->Termination Washing Wash Protein Pellet Termination->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Calculate Carboxylase Activity Scintillation->Data_Analysis

Figure 3: Experimental Workflow for an In Vitro γ-Carboxylation Assay.

Conclusion

Vitamin K1 is a critical modulator of hemostasis, acting through the post-translational γ-carboxylation of key coagulation factors. A thorough understanding of the Vitamin K cycle, the mechanism of carboxylation, and the roles of the vitamin K-dependent proteins in the coagulation cascade is fundamental for research into bleeding and thrombotic disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to further elucidate the intricate role of Vitamin K1 in blood coagulation and to develop novel therapeutic interventions. The continued investigation into the kinetics and regulation of the enzymes involved in the Vitamin K cycle will undoubtedly reveal new avenues for the treatment of a wide range of human diseases.

References

An In-depth Technical Guide on the Mechanism of Action of Vitamin K1-13C6 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Vitamin K1-13C6, a stable isotope-labeled form of phylloquinone, in metabolic studies. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to design, execute, and interpret experiments utilizing this powerful tracer. This document details the fundamental role of Vitamin K1 in cellular metabolism, outlines experimental methodologies, presents quantitative data from key studies, and provides visual representations of relevant pathways and workflows.

Core Mechanism of Action: Vitamin K1 as a Cofactor in Carboxylation

Vitamin K1 (phylloquinone) is an essential fat-soluble vitamin that functions as a critical cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2][3] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within a class of proteins known as vitamin K-dependent proteins (VKDPs).[1][2] This carboxylation is vital for the biological activity of VKDPs, enabling them to bind calcium ions. This calcium-binding capacity is essential for their function in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification.

The core of this mechanism lies within the Vitamin K cycle , a salvage pathway that regenerates the active form of vitamin K. The cycle involves the following key steps:

  • Carboxylation: In the endoplasmic reticulum, GGCX utilizes the reduced form of vitamin K, vitamin K hydroquinone (KH2), as a cofactor to convert Glu residues on VKDPs to Gla residues. This reaction requires oxygen and carbon dioxide.

  • Oxidation: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO).

  • Reduction: The enzyme vitamin K epoxide reductase (VKOR) reduces vitamin K epoxide back to the quinone form of vitamin K.

  • Second Reduction: The vitamin K quinone is then further reduced back to the active hydroquinone form by VKOR or other reductases, completing the cycle and allowing it to participate in another round of carboxylation.

This compound is a form of Vitamin K1 where six carbon atoms in the naphthoquinone ring are replaced with the stable isotope carbon-13. This labeling allows researchers to trace the fate of the naphthoquinone ring through the Vitamin K cycle and its involvement in the carboxylation of VKDPs. By using techniques like mass spectrometry, the incorporation of the 13C label can be quantified in various molecules, providing insights into the kinetics and flux of these metabolic pathways.

Data Presentation: Quantitative Insights from Metabolic Studies

The use of 13C-labeled Vitamin K1 has enabled the precise measurement of its pharmacokinetics and bioavailability. The following tables summarize key quantitative data from studies involving human subjects.

Table 1: Pharmacokinetic Parameters of 13C-labeled Phylloquinone in Human Plasma

ParameterValue (Mean ± SD)Study PopulationDosageReference
Peak Plasma Concentration (Cmax)2.1 nmol/L6 healthy volunteers156 nmol 13C-phylloquinone from kale
Time to Peak Plasma Concentration (Tmax)6 - 10 hours6 healthy volunteers156 nmol 13C-phylloquinone from kale
Plasma Half-life8.8 hours6 healthy volunteers156 nmol 13C-phylloquinone from kale
Tissue Half-life215 hours6 healthy volunteers156 nmol 13C-phylloquinone from kale
Bioavailability from Kale4.7%6 healthy volunteers156 nmol 13C-phylloquinone from kale

Table 2: Compartmental Kinetic Parameters of Intravenous Vitamin K1

ParameterHalf-time (hours, Mean ± SD)Study PopulationDosageReference
First Exponential0.22 ± 0.1410 healthy subjectsIntravenous Konakion MM
Second Exponential2.66 ± 1.6910 healthy subjectsIntravenous Konakion MM

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the methodologies employed in metabolic studies using this compound.

In Vivo Administration and Sample Collection

Objective: To determine the pharmacokinetics and bioavailability of Vitamin K1.

Protocol:

  • Subject Recruitment: Recruit healthy volunteers with defined inclusion and exclusion criteria (e.g., age, BMI, no use of medications affecting vitamin K metabolism).

  • Tracer Administration:

    • Oral Administration: Administer a precisely weighed dose of 13C-labeled phylloquinone, either in a carrier oil within a capsule or incorporated into a food matrix like kale. For steady-state kinetic studies, subjects may take capsules containing a small dose of methyl-13C vitamin K1 multiple times a day for several days.

    • Intravenous Administration: For determining disposal kinetics, an intravenous dose of a commercially available vitamin K1 formulation (e.g., Konakion MM) can be administered.

  • Blood Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Quantification of this compound in Biological Samples

Objective: To measure the concentration of Vitamin K1 and its 13C-labeled isotopologue in plasma or serum.

Protocol:

  • Internal Standard Spiking: Add a known amount of a deuterated Vitamin K1 (e.g., Vitamin K1-d7) or another isotopologue as an internal standard to the plasma/serum samples.

  • Sample Preparation:

    • Liquid-Liquid Extraction: Extract lipids, including Vitamin K1, from the plasma using organic solvents like hexane or a mixture of methanol and other organic solvents.

    • Solid-Phase Extraction (SPE): Further purify the extract using SPE cartridges to remove interfering substances.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted Vitamin K1 to improve its volatility and chromatographic properties.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Separate the different forms of Vitamin K using a reversed-phase HPLC column. Detect and quantify the parent and fragment ions of both the analyte (Vitamin K1 and this compound) and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Separate the derivatized Vitamin K1 using a gas chromatograph and detect the specific ions for the analyte and internal standard using a mass spectrometer.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amount of Vitamin K1 and this compound in the samples based on the peak area ratios relative to the internal standard.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the mechanism of action of this compound.

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum cluster_Carboxylation Carboxylation Reaction VK_quinone Vitamin K1 Quinone VKH2 Vitamin K1 Hydroquinone (KH2) VK_quinone->VKH2 VKOR / Reductases GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VKO Vitamin K1 2,3-Epoxide (KO) VKO->VK_quinone VKOR GGCX->VKO Gla γ-Carboxyglutamate (Gla) (on VKDP) GGCX->Gla VKOR Vitamin K Epoxide Reductase (VKOR) Glu Glutamate (Glu) (on VKDP) Glu->GGCX CO2 CO2 CO2->GGCX O2 O2 O2->GGCX

Figure 1: The Vitamin K Cycle and Carboxylation.

Experimental_Workflow cluster_Study_Design Study Design & Administration cluster_Sample_Collection Sample Collection cluster_Sample_Processing Sample Processing cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Admin Administration of This compound (Oral or IV) Blood Serial Blood Sampling Admin->Blood Plasma Plasma Separation Blood->Plasma Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction LCMS LC-MS/MS or GC-MS Quantification Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK Flux Metabolic Flux Analysis LCMS->Flux

Figure 2: General Experimental Workflow.

Tracer_Fate cluster_Absorption Absorption & Distribution cluster_Metabolism Cellular Metabolism cluster_Analysis Analytical Measurement VK1_13C6 This compound (Naphthoquinone Ring Labeled) Plasma_VK1_13C6 Plasma this compound VK1_13C6->Plasma_VK1_13C6 Ingestion/Infusion VK_Cycle Enters Vitamin K Cycle Plasma_VK1_13C6->VK_Cycle Cellular Uptake MS_VK1 Mass Spectrometry of This compound Plasma_VK1_13C6->MS_VK1 Carboxylation Cofactor for γ-Carboxylation VK_Cycle->Carboxylation MS_Gla Mass Spectrometry of 13C-labeled Gla (Hypothetical) Carboxylation->MS_Gla Tracing of 13C label

Figure 3: Logical Flow of this compound Tracer.

References

Commercial Suppliers and Research Applications of Vitamin K1-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and research applications of Vitamin K1-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in metabolic studies. This document details commercial suppliers, presents quantitative data in a structured format, outlines a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and visualizes key biological and experimental workflows.

Commercial Availability of this compound

This compound is available from several reputable suppliers catering to the research community. The products are typically offered with high isotopic and chemical purity, ensuring reliability in sensitive analytical methods. Below is a summary of offerings from key suppliers.

SupplierProduct NameCatalog Number (Example)Purity/Isotopic EnrichmentFormulation
Sigma-Aldrich Vitamin K1-4a,5,6,7,8,8a-13C6809888≥99 atom % 13C, ≥98% (CP)Solid
This compound solutionV-041-1MLNot specified5 μg/mL in ethanol
MedChemExpress This compoundHY-13045SNot specified50 μg (109.5 μM * 1 mL in Ethanol)
GlpBio This compoundGC13045Not specified5 μg (11.05 μM * 1 mL in Ethanol)
Cambridge Isotope Laboratories, Inc. VITAMIN K1 (PHYLLOQUINONE)Varies by distributorVariesNeat or in solution

The Vitamin K Cycle: A Core Signaling Pathway

Vitamin K1 is a critical cofactor in the post-translational modification of specific proteins, a process essential for blood coagulation and bone metabolism.[1][2][3] The vitamin K cycle is a series of enzymatic reactions that recycle vitamin K, allowing a small amount to be reused multiple times for protein carboxylation.[3][4] In this cycle, the reduced form of vitamin K, vitamin K hydroquinone (KH2), is a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which converts glutamate residues on vitamin K-dependent proteins to γ-carboxyglutamate (Gla). This modification is crucial for the biological activity of these proteins. During this reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide (KO). The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to the quinone form, which is subsequently reduced back to the active hydroquinone form, completing the cycle.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 γ-Carboxylation of Proteins K Vitamin K (Quinone) KH2 Vitamin K Hydroquinone (KH2) (Reduced form) K->KH2 VKOR/NQO1 KO Vitamin K Epoxide (KO) (Oxidized form) KH2->KO γ-Glutamyl Carboxylase (GGCX) O2, CO2 Glu Glutamic acid (Glu) residues in proteins KH2->Glu KO->K Vitamin K Epoxide Reductase (VKOR) Gla γ-Carboxyglutamic acid (Gla) residues in proteins KO->Gla Glu->Gla Carboxylation

A diagram of the Vitamin K cycle and its role in protein carboxylation.

Experimental Protocol: Quantification of Vitamin K1 in Plasma using LC-MS/MS with a this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of Vitamin K1 in biological matrices by LC-MS/MS. The internal standard compensates for variations in sample preparation and matrix effects, leading to reliable and reproducible results.

Materials and Reagents
  • This compound: As a solution in ethanol (e.g., from Sigma-Aldrich, MedChemExpress).

  • Plasma samples: Collected in tubes containing an anticoagulant (e.g., EDTA). Samples should be protected from light.

  • Solvents: HPLC-grade methanol, acetonitrile, cyclohexane, and water.

  • Solid Phase Extraction (SPE) Columns: As needed for sample cleanup.

  • LC-MS/MS system: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

Sample Preparation
  • Spiking with Internal Standard: To 500 µL of plasma sample, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 1.5 mL of acetonitrile to the plasma sample, vortex for 20 seconds, and centrifuge to precipitate proteins.

  • Liquid-Liquid Extraction: Alternatively, after protein precipitation, perform a liquid-liquid extraction with a non-polar solvent like cyclohexane.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate solvent mixture (e.g., 15:85 water:methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable C18 or other appropriate column to separate Vitamin K1 from other matrix components. An isocratic or gradient mobile phase of methanol and water with additives like ammonium formate can be employed.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor and product ion transitions for both Vitamin K1 and this compound. Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive than Electrospray Ionization (ESI) for Vitamin K1 analysis.

Data Analysis

  • Quantification: Determine the concentration of Vitamin K1 in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Vitamin K1 and a fixed concentration of the internal standard.

Experimental_Workflow start Start: Plasma Sample Collection spike Spike with this compound Internal Standard start->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate extract Liquid-Liquid Extraction (e.g., with Cyclohexane) precipitate->extract evaporate Evaporation to Dryness (under Nitrogen) extract->evaporate reconstitute Reconstitution in Injection Solvent evaporate->reconstitute inject LC-MS/MS Analysis (MRM Mode) reconstitute->inject quantify Data Analysis and Quantification inject->quantify end End: Vitamin K1 Concentration quantify->end

A typical workflow for the quantification of Vitamin K1 in plasma using LC-MS/MS.

Application in Metabolic Flux Analysis

This compound can also be employed as a tracer in 13C-Metabolic Flux Analysis (13C-MFA). This advanced technique allows researchers to track the flow of carbon atoms through metabolic pathways. By introducing 13C-labeled Vitamin K1 into a biological system, the incorporation of the heavy isotope into downstream metabolites can be monitored by mass spectrometry or NMR. This provides quantitative insights into the activity of metabolic pathways in real-time and under various physiological or pathological conditions. While detailed protocols are specific to the experimental question, the general workflow involves introducing the labeled substrate, allowing for metabolic processing, extracting metabolites, and analyzing the isotopic enrichment patterns.

This guide provides a foundational understanding of the commercial landscape and research utility of this compound. For specific applications, researchers are encouraged to consult the detailed methodologies provided in the cited literature.

References

The Unseen Workhorse: A Technical Guide to ¹³C Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the natural abundance of Carbon-13 and its pivotal role in advancing modern research and drug development.

Introduction: The Power of a Stable Isotope

In the vast landscape of scientific research, particularly in the realms of molecular biology, pharmacology, and drug development, the ability to trace and quantify metabolic pathways is paramount. Among the sophisticated tools available to researchers, isotopic labeling stands out for its precision and power. This guide focuses on Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, and its application as a tracer to elucidate complex biological processes. By replacing the naturally abundant Carbon-12 (¹²C) with ¹³C in molecules of interest, scientists can track their journey through intricate metabolic networks, providing unparalleled insights into cellular function, disease mechanisms, and the efficacy of therapeutic interventions.[1][2] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles of ¹³C labeling, detailed experimental protocols, and the interpretation of the rich quantitative data it generates.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C isotopic labeling lies in the introduction of ¹³C-enriched compounds into a biological system.[1] These labeled substrates, such as glucose, glutamine, or specific amino acids, are taken up by cells and integrated into their metabolic pathways.[1] As these labeled molecules are processed through pathways like glycolysis, the Krebs cycle, and the pentose phosphate pathway, the ¹³C atoms are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[1]

The key to unlocking the information held within these labeled molecules lies in advanced analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS distinguishes molecules based on their mass-to-charge ratio, and the incorporation of the heavier ¹³C isotope results in a predictable mass shift, allowing for the tracing of carbon atoms and the quantification of metabolic pathway activity, a technique known as Metabolic Flux Analysis (MFA). NMR spectroscopy, on the other hand, leverages the nuclear spin of ¹³C to provide detailed information about the structure and connectivity of carbon-containing molecules.

Natural Abundance and Physical Properties

Carbon exists naturally as a mixture of two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, with ¹³C having a natural abundance of approximately 1.1%. This low natural abundance is a key advantage in labeling studies, as the introduction of ¹³C-enriched compounds creates a strong and easily detectable signal against a low background.

PropertyCarbon-12 (¹²C)Carbon-13 (¹³C)
Natural Abundance ~98.9%~1.1%
Atomic Mass (amu) 12.00000013.003355
Protons 66
Neutrons 67
Nuclear Spin (I) 01/2
NMR Activity InactiveActive

Table 1: Comparison of the physical properties of ¹²C and ¹³C.

Applications in Research and Drug Development

The applications of ¹³C isotopic labeling are extensive and continue to expand. In drug development, it is an invaluable tool for:

  • Target Engagement and Mechanism of Action Studies: By tracing the metabolic fate of a ¹³C-labeled drug or a nutrient in the presence of a drug, researchers can confirm that the drug is interacting with its intended target and understand the downstream metabolic consequences of this interaction.

  • Pharmacokinetic and ADME Studies: ¹³C labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing crucial data for safety and efficacy assessments.

  • Metabolic Flux Analysis (MFA): ¹³C-MFA is considered the gold standard for quantifying intracellular reaction rates (fluxes). It provides a detailed map of cellular metabolism, which is essential for understanding how diseases like cancer alter metabolic pathways and how these pathways respond to therapeutic interventions.

  • Biomarker Discovery: Isotope tracing can help identify metabolic biomarkers associated with disease states or drug responses.

  • Structural Biology: ¹³C labeling is essential for protein structure determination using NMR spectroscopy, particularly for larger proteins where spectral overlap is a significant challenge.

Experimental Workflows and Protocols

A successful ¹³C labeling experiment requires careful planning and execution, from the selection of the appropriate tracer to the final data analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for a ¹³C metabolic flux analysis experiment.

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Protocol 1: Steady-State ¹³C-Glucose Tracing in Adherent Mammalian Cells

This protocol provides a generalized procedure for a steady-state ¹³C glucose labeling experiment in adherent mammalian cells to determine the relative contribution of glucose to central carbon metabolism.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-glucose

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.

  • Adaptation Phase (Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium.

  • Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has reached a plateau.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • The metabolite extract is now ready for analysis by MS or NMR.

Protocol 2: Uniform ¹³C Labeling of Proteins in E. coli

This protocol describes the uniform labeling of a target protein with ¹³C by overexpression in E. coli grown in a minimal medium containing [U-¹³C₆]-glucose as the sole carbon source.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • LB medium.

  • M9 minimal medium components.

  • [U-¹³C₆]-glucose.

  • ¹⁵NH₄Cl (if dual labeling is desired).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium containing the appropriate antibiotic, ¹⁵NH₄Cl (if applicable), and [U-¹³C₆]-glucose as the sole nitrogen and carbon sources, respectively, with the overnight starter culture. Grow at 37°C with vigorous shaking.

  • Induction: Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protocol 3: Analysis of ¹³C-Labeled Fatty Acids by GC-MS

This protocol outlines the extraction, derivatization, and analysis of ¹³C-labeled fatty acids from cultured cells.

Materials:

  • Cell pellet containing ¹³C-labeled lipids.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Derivatization agent (e.g., BF₃-methanol or BSTFA).

  • Internal standard (e.g., heptadecanoic acid).

  • Hexane.

  • Saturated NaCl solution.

Procedure:

  • Lipid Extraction:

    • Extract total lipids from the cell pellet using a standard method such as the Folch or Bligh-Dyer technique.

  • Saponification (Optional, for total fatty acids):

    • Hydrolyze the lipid extract using methanolic KOH to release free fatty acids from complex lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract or free fatty acid sample, add 2 mL of 12% BCl₃-methanol.

    • Heat at 60°C for 5-10 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Shake vigorously to extract the FAMEs into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the FAMEs onto a suitable GC column for separation.

    • The mass spectrometer is used to detect the mass isotopologue distribution of the fatty acids, revealing the extent of ¹³C incorporation.

Data Presentation and Interpretation

The data generated from ¹³C labeling experiments is quantitative and information-rich. The primary output from mass spectrometry is the Mass Isotopologue Distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.

IsotopologueFractional Abundance (Control)Fractional Abundance (Drug-Treated)
M+00.100.25
M+10.050.10
M+20.300.40
M+30.150.10
M+40.250.10
M+50.100.03
M+60.050.02

Table 2: Example Mass Isotopologue Distribution (MID) for Citrate. This hypothetical data from cells grown with [U-¹³C₆]-glucose shows the distribution of citrate molecules with different numbers of ¹³C atoms (M+n, where n is the number of ¹³C atoms). The shift in the distribution upon drug treatment can indicate changes in metabolic pathways feeding into the citrate pool.

This MID data is then used to calculate metabolic fluxes, providing a quantitative measure of the rate of reactions within the metabolic network.

Reaction / PathwayRelative Flux (Control)Relative Flux (Drug-Treated)% Change
Glycolysis (Pyruvate Kinase)10085-15%
Pentose Phosphate Pathway2045+125%
PDH (Pyruvate to Acetyl-CoA)8030-62.5%
Anaplerosis (Pyruvate to OAA)1550+233%

Table 3: Example Metabolic Flux Data. This table shows hypothetical flux rates, calculated from MID data, for key reactions in central carbon metabolism. The data compares control cells to drug-treated cells, with fluxes often normalized to the glucose uptake rate. Such data can reveal how a drug reroutes metabolism.

Visualization of Metabolic Pathways

Understanding the flow of ¹³C atoms through metabolic networks is greatly aided by visual representations. The following diagrams, generated using the DOT language, illustrate key pathways involved in ¹³C tracer studies.

Glycolysis and TCA Cycle

This diagram shows the central carbon metabolism pathways of glycolysis and the TCA cycle, highlighting key intermediates where ¹³C labeling is often measured.

Glycolysis_TCA_Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Glycolysis and the TCA Cycle pathways.

Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial alternative route for glucose metabolism, and ¹³C labeling can quantify its activity.

Pentose_Phosphate_Pathway G6P Glucose-6-P PGL 6-Phosphoglucono- lactone G6P->PGL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P X5P->S7P GAP Glyceraldehyde-3-P X5P->GAP E4P Erythrose-4-P S7P->E4P F6P Fructose-6-P E4P->F6P GAP->F6P

Caption: The Pentose Phosphate Pathway.

Fatty Acid Synthesis

¹³C-labeling can trace the incorporation of carbon from glucose or other precursors into fatty acids.

Fatty_Acid_Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AcylCarrierProtein Acyl Carrier Protein AcetylCoA->AcylCarrierProtein MalonylCoA->AcylCarrierProtein FattyAcidChain Growing Fatty Acid Chain AcylCarrierProtein->FattyAcidChain Palmitate Palmitate FattyAcidChain->Palmitate n cycles

Caption: Overview of Fatty Acid Synthesis.

Conclusion

Carbon-13 isotopic labeling is a powerful and versatile technique that provides an unparalleled window into the intricate workings of cellular metabolism. Its ability to deliver precise, quantitative data on metabolic fluxes makes it an indispensable tool for researchers in both academic and industrial settings. For professionals in drug development, ¹³C labeling offers a robust platform for elucidating mechanisms of action, assessing drug metabolism and safety, and discovering novel therapeutic targets. As analytical technologies continue to advance, the applications of ¹³C labeling are poised to expand even further, promising to unlock new frontiers in our understanding of biology and the development of next-generation medicines.

References

A Technical Guide to the Stability and Storage of Vitamin K1-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Vitamin K1-13C6, an isotopically labeled form of Vitamin K1 (Phylloquinone). Understanding the stability profile of this compound is critical for its accurate use as an internal standard in quantitative analyses and in metabolic research. This document outlines the intrinsic stability of Vitamin K1, its degradation pathways, and provides detailed protocols for stability assessment.

Introduction to this compound

This compound is a stable isotope-labeled version of Vitamin K1, where six carbon atoms in the naphthoquinone ring have been replaced with the Carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Vitamin K1 in various biological matrices. The chemical stability of this compound is generally considered to be identical to that of its unlabeled counterpart, Vitamin K1. Therefore, the stability data and degradation pathways discussed in this guide are applicable to both compounds.

Stability Profile of Vitamin K1

Vitamin K1 is a fat-soluble vitamin that is susceptible to degradation under certain environmental conditions. The primary factors affecting its stability are light, oxygen, and alkaline pH.

Photostability

Vitamin K1 is highly sensitive to light, particularly ultraviolet (UV) radiation. Exposure to light can lead to rapid degradation of the molecule.

Key Findings on Photodegradation:

  • The photodegradation of Vitamin K1 follows first-order kinetics[1].

  • Exposure to daylight and fluorescent light can significantly decrease Vitamin K1 content. One study reported a 46% decrease after two days of daylight exposure and an 87% decrease after two days of fluorescent light exposure[2][3].

  • The photodegradation process involves the generation of reactive oxygen species (ROS), including singlet oxygen and superoxide anion radicals, which contribute to the breakdown of the molecule[4].

  • Photoprotective agents, such as p-aminobenzoic acid (PABA), have been shown to significantly improve the photostability of Vitamin K1[1].

Thermal Stability

Vitamin K1 is relatively stable to heat. However, prolonged exposure to high temperatures can lead to degradation.

Key Findings on Thermal Stability:

  • In vegetable oils, a maximum decrease of 15% in Vitamin K1 content was observed after heating for 40 minutes at 185–190°C.

  • Accelerated stability studies of a Vitamin K1 injectable formulation showed it to be stable for six months under accelerated conditions (40°C ± 2°C at 75% RH ± 5% RH).

pH Stability

Vitamin K1 is sensitive to alkaline conditions, which can cause decomposition. It is more stable in neutral to slightly acidic environments.

Oxidative Stability

Vitamin K1 is susceptible to oxidation, particularly at the double bonds in its structure. The primary oxidation product is Vitamin K1 2,3-epoxide.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a freezer at -20°C or -80°C.Low temperatures minimize the rate of chemical degradation.
Light Protect from light by storing in amber or opaque containers.Prevents photodegradation.
Atmosphere For long-term storage, consider storing under an inert gas such as nitrogen or argon.Minimizes oxidative degradation.
Form If stored as a solid, a crystalline form is preferable to an amorphous form.Crystalline forms are generally more stable.
Solvent If stored in solution, use a non-aqueous solvent.Vitamin K1 is insoluble in water and susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH.

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of Vitamin K1 under various conditions.

Table 1: Photodegradation of Vitamin K1 in Solution

Light SourceExposure DurationPercent DegradationReference
Daylight2 days46%
Fluorescent Light2 days87%

Table 2: Thermal Degradation of Vitamin K1 in Vegetable Oil

TemperatureExposure DurationPercent DegradationReference
185-190°C40 minutes~15%

Table 3: Stability of Vitamin K1 in Different Storage Containers (Refrigerated)

ContainerStorage DurationPercent RecoveryReference
Amber Glass Bottles105 days>90%
Amber Plastic Syringes21 days<90%

Degradation Pathways

The degradation of Vitamin K1 can occur through several pathways, primarily initiated by light, oxidation, or extreme pH conditions.

Vitamin K Metabolism and Degradation Pathway

The following diagram illustrates the metabolic cycle of Vitamin K1, which is closely linked to its degradation. In this cycle, Vitamin K1 is converted to its active hydroquinone form, then to Vitamin K1 epoxide, which is subsequently recycled back to the quinone form. Degradation can occur at various points in this cycle.

VitaminK_Metabolism_Degradation cluster_cycle Vitamin K Cycle cluster_degradation Degradation Pathways VK_quinone Vitamin K1 Quinone VK_hydroquinone Vitamin K1 Hydroquinone (Active Form) VK_quinone->VK_hydroquinone VKOR/Reductase Photodegradation_Products Photodegradation Products VK_quinone->Photodegradation_Products Light (UV) VK_epoxide Vitamin K1 2,3-Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase (Carboxylation of Proteins) VK_epoxide->VK_quinone VKOR Degradation_Products Degradation Products (e.g., Phytyl chain cleavage products) VK_epoxide->Degradation_Products Oxidation/Hydrolysis

Vitamin K Metabolism and Degradation Pathways

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability of this compound.

Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method capable of separating Vitamin K1 from its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, and isopropanol

  • Zinc chloride

  • Sodium acetate

  • Acetic acid

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetonitrile, zinc chloride, sodium acetate, and acetic acid in appropriate proportions. A typical mobile phase could be a mixture of methanol and a solution of zinc chloride, sodium acetate, and acetic acid in water.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: As prepared in step 1

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm or fluorescence detection with excitation at 243 nm and emission at 430 nm (post-column reduction with zinc may be required for fluorescence detection).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for a specified time.

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and evaporate the solvent.

    • Place the vial containing the solid sample in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.

    • At each time point, remove the vial, allow it to cool, reconstitute the sample in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to a light source in a photostability chamber, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described in section 6.1. Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.

Forced_Degradation_Workflow start Start: this compound Stock Solution acid Acidic Stress (0.1M HCl, 60°C) start->acid base Basic Stress (0.1M NaOH, 60°C) start->base oxidation Oxidative Stress (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify & Quantify Degradation Products analysis->end

References

An In-depth Technical Guide to the Biosynthesis of Phylloquinone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phylloquinone, also known as vitamin K1, is a vital lipid-soluble naphthoquinone synthesized by photosynthetic organisms, including all plants.[1][2] In plants, its primary role is as a crucial electron carrier in Photosystem I (PSI), participating directly in the light-dependent reactions of photosynthesis.[1][2] Beyond its photosynthetic function, phylloquinone is an essential nutrient for vertebrates, which cannot synthesize it de novo. In animals, it serves as a cofactor for the γ-carboxylation of specific glutamate residues in proteins involved in critical physiological processes such as blood coagulation, bone metabolism, and vascular biology.[1]

The biosynthesis of phylloquinone in plants is a complex process, involving enzymes encoded by nuclear genes and a pathway that spans multiple subcellular compartments, primarily the plastids and peroxisomes. Understanding the intricacies of this pathway, its regulation, and the enzymes involved is of significant interest for basic plant biology research, crop improvement, and for drug development, given the importance of vitamin K in human health. This technical guide provides a comprehensive overview of the core aspects of phylloquinone biosynthesis in plants, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

The Phylloquinone Biosynthetic Pathway

The biosynthesis of phylloquinone in plants proceeds from the primary metabolite chorismate, a product of the shikimate pathway. The overall pathway can be conceptually divided into three main stages: the synthesis of the naphthoquinone ring head group, the synthesis of the phytyl tail, and the condensation of these two moieties followed by a final methylation step. The pathway involves a fascinating example of subcellular compartmentalization, with early and late steps occurring in the plastids, while an intermediate section of the pathway is localized to peroxisomes.

The core pathway for the formation of the naphthoquinone ring is as follows:

  • Chorismate to Isochorismate: The pathway initiates in the plastid with the conversion of chorismate to isochorismate, catalyzed by Isochorismate Synthase (ICS) .

  • Formation of SHCHC: Isochorismate is then converted to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) by the sequential action of enzymes encoded by the PHYLLO gene in many plants, which is a fusion of ancestral bacterial menF, menD, menC, and menH genes.

  • Formation of o-succinylbenzoate (OSB): SHCHC is subsequently converted to o-succinylbenzoate (OSB).

  • Activation of OSB: OSB is then activated to OSB-CoA by o-succinylbenzoyl-CoA Synthetase (MenE) , a reaction that can occur in both plastids and peroxisomes due to the dual targeting of the enzyme.

  • Cyclization to DHNA-CoA: Inside the peroxisome, Naphthoate Synthase (MenB) catalyzes the cyclization of OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).

  • Hydrolysis to DHNA: The thioester bond of DHNA-CoA is then hydrolyzed by DHNA-CoA Thioesterase (DHNAT) to yield 1,4-dihydroxy-2-naphthoate (DHNA).

  • Transport back to the Plastid: DHNA is transported back to the plastid for the final steps of biosynthesis.

  • Phytylation of DHNA: In the plastid inner envelope, DHNA phytyltransferase (MenA) catalyzes the attachment of a phytyl group from phytyl-diphosphate to DHNA, forming demethylphylloquinone.

  • Reduction of Demethylphylloquinone: The demethylphylloquinone is then reduced by NDC1 (NAD(P)H DEHYDROGENASE C1) , a type II NAD(P)H quinone oxidoreductase located in plastoglobuli.

  • Methylation to Phylloquinone: Finally, in the thylakoid membrane, demethylphylloquinone methyltransferase (MenG) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the reduced demethylphylloquinone to form the final product, phylloquinone.

Phylloquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS (MenF) SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate Isochorismate->SHCHC PHYLLO (MenD, MenH) OSB o-succinylbenzoate (OSB) SHCHC->OSB PHYLLO (MenC) OSB_CoA_plastid OSB-CoA OSB->OSB_CoA_plastid MenE/AAE14 OSB_CoA_peroxisome OSB-CoA OSB_CoA_plastid->OSB_CoA_peroxisome Transport DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) OSB_CoA_peroxisome->DHNA_CoA MenB/NS DHNA 1,4-dihydroxy-2-naphthoate (DHNA) DHNA_CoA->DHNA DHNAT DHNA_plastid DHNA DHNA->DHNA_plastid Transport Demethylphylloquinone Demethylphylloquinone DHNA_plastid->Demethylphylloquinone MenA/ABC4 Reduced_Demethylphylloquinone Reduced Demethylphylloquinone Demethylphylloquinone->Reduced_Demethylphylloquinone NDC1 Phylloquinone Phylloquinone (Vitamin K1) Reduced_Demethylphylloquinone->Phylloquinone MenG Phytyl_PP Phytyl-PP Phytyl_PP->Demethylphylloquinone GFP_Localization_Workflow start Start: Gene of Interest clone Clone into GFP fusion vector start->clone transform Transform into Protoplasts (PEG-mediated) clone->transform express Incubate for Protein Expression transform->express image Confocal Microscopy express->image analyze Analyze Co-localization (e.g., with Chlorophyll) image->analyze end Determine Subcellular Localization analyze->end Phylloquinone_Regulation Chorismate Chorismate ICS1 ICS1 Chorismate->ICS1 ICS2 ICS2 Chorismate->ICS2 Isochorismate Isochorismate ICS1->Isochorismate ICS2->Isochorismate Phylloquinone_Pathway Phylloquinone Biosynthesis Isochorismate->Phylloquinone_Pathway SA_Pathway Salicylic Acid Biosynthesis Isochorismate->SA_Pathway Pathogen Pathogen Attack Pathogen->ICS1 Induces expression Light Light Light->Phylloquinone_Pathway Positive Regulation

References

Methodological & Application

Application Notes and Protocols for Vitamin K1-13C6 in Pharmacokinetic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Vitamin K1-13C6 as a stable isotope tracer in pharmacokinetic (PK) research. This document outlines the background, applications, and detailed protocols for conducting tracer studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Vitamin K1.

Introduction to this compound Tracer Studies

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the synthesis of coagulation factors II, VII, IX, and X in the liver.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic interventions and nutritional guidelines. Stable isotope labeling, utilizing compounds such as this compound, offers a powerful methodology for tracing the fate of Vitamin K1 in vivo without the need for radioactive isotopes.

This compound is a form of Vitamin K1 where six carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This isotopic enrichment allows for its differentiation from endogenous Vitamin K1 using mass spectrometry-based analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By administering a known dose of this compound and subsequently measuring its concentration and that of its metabolites in biological matrices, researchers can accurately determine key pharmacokinetic parameters.

Key Applications:

  • Bioavailability Studies: Determine the fraction of an orally administered dose of Vitamin K1 that reaches systemic circulation.

  • Pharmacokinetic Parameter Determination: Accurately measure parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL).

  • Metabolism Studies: Identify and quantify metabolites of Vitamin K1.

  • Drug-Drug Interaction Studies: Investigate the effect of co-administered drugs on the pharmacokinetics of Vitamin K1.

Quantitative Data from this compound Tracer Studies

The following tables summarize key pharmacokinetic parameters of Vitamin K1 derived from studies utilizing stable isotope tracers. These values can serve as a reference for designing and interpreting new studies.

Table 1: Pharmacokinetic Parameters of Intravenously Administered Vitamin K1 in Healthy Adults

ParameterValue (Mean ± SD)Reference
Fast Phase Half-life (t1/2 α)0.22 ± 0.14 hours[3][4]
Slow Phase Half-life (t1/2 β)2.66 ± 1.69 hours[3]

Data from a study where a steady state of plasma Vitamin K1 isotopic enrichment was achieved using methyl-13C Vitamin K1, followed by an intravenous dose of unlabeled Vitamin K1 to measure disposal kinetics.

Table 2: Pharmacokinetic Parameters of Orally Administered 13C-labeled Vitamin K1 from Kale in Healthy Adults

ParameterValue (Mean)Reference
Dose of 13C-phylloquinone156 nmol
Peak Plasma 13C-phylloquinone Concentration (Cmax)2.1 nmol/L
Time to Peak Plasma Concentration (Tmax)6 - 10 hours
Bioavailability4.7%
Plasma Half-life8.8 hours
Tissue Half-life215 hours

Experimental Protocols

Protocol for a Human Pharmacokinetic Study of Oral this compound

This protocol outlines a typical design for a clinical study to determine the bioavailability and pharmacokinetic profile of orally administered this compound.

1. Study Design:

  • Participants: A cohort of healthy adult volunteers.

  • Design: An open-label, single-dose pharmacokinetic study.

  • Tracer: this compound.

2. Materials:

  • This compound (pharmaceutical grade).

  • Encapsulation material for oral dosage form.

  • Standardized meal.

  • Blood collection tubes (e.g., EDTA-containing).

  • Centrifuge.

  • Freezer (-80°C).

  • Analytical equipment (LC-MS/MS or GC-MS).

3. Procedure:

  • Pre-dose:

    • Participants fast overnight.

    • A baseline blood sample is collected.

  • Dosing:

    • A single oral dose of this compound (e.g., 150-200 nmol) is administered with a standardized meal to facilitate absorption.

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose).

  • Sample Processing:

    • Blood samples are centrifuged to separate plasma.

    • Plasma is stored at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

  • Extraction:

    • Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate Vitamin K1 from the plasma matrix.

  • Chromatography:

    • Separation is achieved using a reverse-phase C18 column with a suitable mobile phase gradient.

  • Mass Spectrometry:

    • A tandem quadrupole mass spectrometer is used for the detection and quantification of this compound and endogenous Vitamin K1.

    • Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

5. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Protocol for Sample Preparation and LC-MS/MS Analysis

1. Plasma Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 500 µL of plasma, add an internal standard (e.g., a different isotopologue of Vitamin K1 like Vitamin K1-d7).

  • Perform protein precipitation by adding a solvent like ethanol or acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Perform liquid-liquid extraction of the supernatant with a non-polar solvent such as hexane.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium formate or formic acid.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions:

    • Vitamin K1: Monitor the specific precursor-to-product ion transition.

    • This compound: Monitor the specific precursor-to-product ion transition, which will have a mass shift of +6 Da compared to unlabeled Vitamin K1.

Visualizations

experimental_workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation participant Healthy Volunteer fasting Overnight Fast participant->fasting baseline Baseline Blood Sample fasting->baseline dosing Oral Administration of This compound with Standardized Meal baseline->dosing sampling Serial Blood Sampling dosing->sampling centrifugation Plasma Separation sampling->centrifugation storage Storage at -80°C centrifugation->storage extraction Sample Extraction (LLE or SPE) storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis results Determination of Cmax, Tmax, AUC, t1/2 pk_analysis->results

// Edges KH2 -> KO [label="GGCX", color="#EA4335"]; KO -> K [label="VKOR", color="#4285F4"]; K -> KH2 [label="VKOR", color="#4285F4"]; Glu -> Gla [label="CO2, O2", color="#34A853"];

// Invisible nodes for positioning {rank=same; KH2; Glu} {rank=same; KO; Gla}

// Edge from cycle to carboxylation KH2 -> Glu [style=invis]; KO -> Gla [style=invis];

// Enzyme nodes GGCX [shape=ellipse, label="γ-Glutamyl\nCarboxylase", fillcolor="#FBBC05", fontcolor="#202124"]; VKOR [shape=ellipse, label="Vitamin K Epoxide\nReductase", fillcolor="#FBBC05", fontcolor="#202124"];

// Logical connections to enzymes GGCX -> Glu [style=invis]; VKOR -> KO [style=invis]; } enddot Caption: The Vitamin K cycle and its role in the activation of clotting factors.

// Nodes Dose [label="Administered Dose of\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Absorption [label="Absorption", fillcolor="#FFFFFF", fontcolor="#202124"]; Distribution [label="Distribution", fillcolor="#FFFFFF", fontcolor="#202124"]; Metabolism [label="Metabolism", fillcolor="#FFFFFF", fontcolor="#202124"]; Excretion [label="Excretion", fillcolor="#FFFFFF", fontcolor="#202124"]; PlasmaConc [label="Plasma Concentration\nof this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PK_Params [label="Pharmacokinetic Parameters\n(Cmax, Tmax, AUC, t1/2, CL)", shape=rectangle, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Dose -> Absorption [color="#4285F4"]; Absorption -> PlasmaConc [color="#4285F4"]; PlasmaConc -> Distribution [color="#EA4335"]; PlasmaConc -> Metabolism [color="#FBBC05"]; PlasmaConc -> Excretion [color="#34A853"]; Distribution -> PlasmaConc [color="#EA4335"]; Metabolism -> Excretion [color="#FBBC05"]; PlasmaConc -> PK_Params [style=dashed, color="#5F6368"]; } enddot Caption: Logical relationship of ADME processes in a this compound tracer study.

References

Application Notes and Protocols for Vitamin K1 Analysis in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Vitamin K1 (phylloquinone) in human serum prior to quantitative analysis. The methodologies described are essential for accurate assessment of Vitamin K status, which is crucial in various research, clinical, and drug development contexts.

Introduction

Vitamin K1 is a fat-soluble vitamin vital for blood coagulation and bone metabolism. Its accurate quantification in serum presents analytical challenges due to its lipophilic nature, low physiological concentrations, and susceptibility to degradation.[1][2][3] Effective sample preparation is therefore a critical step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte for sensitive detection by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This document outlines three common sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), often used in combination to ensure clean extracts and reliable results.

Pre-analytical Considerations: Sample Handling and Stability

Proper handling and storage of serum samples are paramount to preserve the integrity of Vitamin K1.

  • Collection: Serum should be collected using standard venipuncture techniques. Both red-top tubes and serum separator tubes are acceptable. Patient should be fasting for at least 12 hours prior to blood draw.

  • Protection from Light: Vitamin K1 is sensitive to light. Samples should be collected in amber vials or protected from light at all times.

  • Centrifugation: Within 2 hours of collection, the specimen should be centrifuged to separate the serum.

  • Storage and Stability:

    • Serum can be stored at 2-8°C for up to 7 days.

    • For long-term storage, samples should be frozen at -20°C or lower, where they are stable for at least 30 days. It is advisable to avoid repeated freeze-thaw cycles.

Sample Preparation Methodologies

The choice of sample preparation method depends on the required sensitivity, sample throughput, and available instrumentation. The following sections provide detailed protocols and performance data for the most common techniques.

Method 1: Protein Precipitation (PP) followed by Liquid-Liquid Extraction (LLE)

This is a classical and cost-effective method for the extraction of lipophilic compounds like Vitamin K1. It involves the denaturation and precipitation of proteins with an organic solvent, followed by the extraction of the analyte into an immiscible organic solvent.

Experimental Protocol:

  • Aliquoting: Pipette 500 µL of serum into a clean glass test tube.

  • Internal Standard: Add an appropriate volume of internal standard (e.g., Vitamin K1-d7).

  • Protein Precipitation: Add 1.5 mL of cold ethanol to the serum, vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Liquid-Liquid Extraction: Add 4 mL of hexane and vortex for another minute.

  • Phase Separation: Centrifuge the mixture at a specified speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the analytical instrument.

Workflow Diagram:

PP_LLE_Workflow Protein Precipitation and Liquid-Liquid Extraction Workflow serum Serum Sample (500 µL) is Add Internal Standard serum->is pp Add Ethanol (1.5 mL) Vortex is->pp lle Add Hexane (4 mL) Vortex pp->lle centrifuge Centrifuge lle->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for PP followed by LLE.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a more selective and cleaner sample extract compared to LLE by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method can be semi-automated for higher throughput.

Experimental Protocol:

  • Protein Precipitation (Initial Step):

    • To 250 µL of serum in a 96-well deep-well plate, add 800 µL of a cold precipitation solution (e.g., ethanol/methanol 50/50, v/v) containing the internal standard.

    • Mix thoroughly to precipitate proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C8 or C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a suitable solvent (e.g., 3 x 1 mL of hexane) to remove interfering substances.

  • Elution:

    • Elute Vitamin K1 from the cartridge with an appropriate elution solvent (e.g., 1 mL of hexane:diethyl ether (97:3)).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Workflow Diagram:

SPE_Workflow Solid-Phase Extraction Workflow serum Serum Sample (250 µL) pp Protein Precipitation (Ethanol/Methanol) serum->pp centrifuge Centrifuge pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe SPE Cartridge (Condition, Load, Wash, Elute) supernatant->spe eluate Collect Eluate spe->eluate evaporate Evaporate to Dryness eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Method 3: Supported Liquid Extraction (SLE)

SLE is a high-throughput technique that combines the principles of LLE with the convenience of an SPE-like format. The aqueous sample is absorbed onto an inert solid support, and the analyte is eluted with an immiscible organic solvent.

Experimental Protocol:

  • Sample Pre-treatment:

    • To 100 µL of serum, add 10 µL of internal standard solution.

    • Add 400 µL of a pre-treatment solution (e.g., IPA:Heptane 1:3) and mix thoroughly.

  • Sample Loading:

    • Transfer the pre-treated sample onto the SLE plate or cartridge and allow it to absorb for 5 minutes.

  • Analyte Elution:

    • Apply the elution solvent (e.g., two aliquots of 500 µL Heptane) and allow it to flow through under gravity.

  • Post-Extraction:

    • Evaporate the collected eluate at room temperature and reconstitute in 150 µL of a suitable solvent (e.g., IPA) for injection.

Workflow Diagram:

SLE_Workflow Supported Liquid Extraction Workflow serum Serum Sample (100 µL) pretreat Pre-treat with IPA:Heptane serum->pretreat load Load onto SLE Sorbent pretreat->load elute Elute with Heptane load->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in IPA evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Supported Liquid Extraction.

Quantitative Data Summary

The following table summarizes the performance characteristics of various sample preparation and analysis methods for Vitamin K1 in serum, as reported in the literature.

Method Sample Volume Linearity Range (ng/mL) LOQ (ng/mL) Recovery (%) Precision (%CV) Reference
PP + SPE + SFC-MS/MS250 µL0.1 - 500.1-<10
SPE + UPLC-MS/MS200 µL0.077 - 260.05--
PP + LLE + LC-MS/MS500 µL-0.05 - 1≥ 88.2<10
Online SPE-LC-MS/MS--0.05 nmol/L (~0.02 ng/mL)-4.8 - 8.4
LLE + SPE + LDTD-MS/MS200 µL----
PP + HybridSPE + LC-MS/MS100 µL0.04 - 200.006198 - 1073.0 - 6.8
PP + LLE + SPE + HPLC-FLD500 µL-0.0398 - 110<10

Note: "-" indicates data not specified in the cited source.

Conclusion

The selection of an appropriate sample preparation method for Vitamin K1 analysis in serum is critical for achieving accurate and reliable results. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction, or a combination thereof, will depend on the specific requirements of the study, including sensitivity, throughput, and available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and effective analytical methods for Vitamin K1 quantification.

References

Application Note: Robust Solid Phase Extraction Protocol for Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. Accurate quantification of Vitamin K1 in various biological and food matrices is essential for clinical diagnostics, nutritional assessment, and pharmaceutical research. However, its lipophilic nature and low endogenous concentrations present analytical challenges. Solid Phase Extraction (SPE) is a widely adopted sample preparation technique that effectively addresses these challenges by isolating Vitamin K1 from complex sample matrices, thereby reducing matrix effects and improving analytical sensitivity. This application note provides a detailed protocol for the solid phase extraction of Vitamin K1, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

This section details the methodologies for the solid phase extraction of Vitamin K1 from two common matrices: serum/plasma and food samples. The protocols are based on established methods and offer a robust starting point for method development and validation.[1][2][3][4][5]

Protocol 1: SPE of Vitamin K1 from Serum/Plasma

This protocol is designed for the extraction of Vitamin K1 from serum or plasma samples and involves a protein precipitation step followed by SPE cleanup.

Materials:

  • Serum or Plasma Sample

  • Internal Standard (e.g., Vitamin K1-d7)

  • Precipitation Solution: Isopropanol/Zinc Sulfate (1 mol/L)/Ammonia (25%) (94/1/5, v/v/v) or cold Ethanol/Methanol (50/50, v/v)

  • SPE Cartridge: Silica-based (e.g., Sep-pak) or C18

  • Conditioning Solvent 1 (for Silica): n-Hexane

  • Conditioning Solvent 2 (for C18): Methanol followed by Deionized Water

  • Wash Solvent (for Silica): n-Hexane

  • Wash Solvent (for C18): Methanol/Water (e.g., 95/5, v/v)

  • Elution Solvent (for Silica): n-Hexane/Diethyl Ether (e.g., 97:3, v/v)

  • Elution Solvent (for C18): Methanol/Dichloromethane (e.g., 8/2, v/v)

  • Reconstitution Solvent: Methanol or mobile phase

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 0.5 mL of serum or plasma, add 10 µL of internal standard solution.

    • Add 2 mL of cold precipitation solution.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4500 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • For Silica Cartridge: Condition the cartridge by passing 6 mL of n-hexane.

    • For C18 Cartridge: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • For Silica Cartridge: Wash the cartridge with 6 mL of n-hexane to remove interfering substances.

    • For C18 Cartridge: Wash the cartridge with 6 mL of methanol/water (95/5, v/v).

  • Elution:

    • For Silica Cartridge: Elute Vitamin K1 with 8 mL of n-hexane/diethyl ether (97:3, v/v).

    • For C18 Cartridge: Elute Vitamin K1 with 10 mL of methanol/dichloromethane (8/2, v/v).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of reconstitution solvent.

    • The sample is now ready for HPLC or LC-MS analysis.

Protocol 2: SPE of Vitamin K1 from Food Samples

This protocol is suitable for the extraction of Vitamin K1 from fat-containing food samples and utilizes an initial solvent extraction followed by SPE cleanup.

Materials:

  • Homogenized Food Sample

  • Extraction Solvent: n-Hexane

  • SPE Cartridge: Silica gel

  • Conditioning Solvent: n-Hexane

  • Wash Solvent: n-Hexane

  • Elution Solvent: n-Hexane/Diethyl Ether (97:3, v/v)

  • Reconstitution Solvent: Methanol

  • Ultrasound Bath

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Extraction:

    • Weigh an appropriate amount of the homogenized food sample.

    • Add n-hexane at a specified material-to-liquid ratio (e.g., 1:70 g/mL).

    • Perform ultrasound-assisted extraction for 50 minutes at 50°C.

    • Centrifuge the mixture at 4500 rpm for 6 minutes.

    • Collect the upper hexane layer containing the lipid extract.

  • SPE Cartridge Conditioning:

    • Condition the silica gel SPE column with 6 mL of n-hexane.

  • Sample Loading:

    • Load the hexane extract onto the conditioned SPE cartridge at a flow rate of 1.0 mL/min.

  • Washing:

    • Rinse the cartridge with 6 mL of n-hexane at a flow rate of 1.0 mL/min to remove lipids and other interferences.

  • Elution:

    • Elute Vitamin K1 with 8 mL of n-hexane/diethyl ether (97:3, v/v) and collect the eluate.

  • Dry Down and Reconstitution:

    • Dry the eluate with a stream of nitrogen.

    • Reconstitute the residue with 1 mL of methanol.

    • Filter the reconstituted sample through a 0.22 µm filter before analysis.

Data Presentation

The following tables summarize key quantitative data and SPE method parameters gathered from various studies.

Table 1: Quantitative Performance Data for Vitamin K1 SPE Methods

ParameterValueMatrixAnalytical MethodReference
Recovery 80.9% - 119.1%Fat-containing foodsLC-MS/MS
99% (Internal Standard)SerumOnline SPE-LC-MS/MS
76%SerumHPLC-UV
Limit of Quantification (LOQ) 0.16 µg/kgFat-containing foodsLC-MS/MS
0.05 nmol/LSerumOnline SPE-LC-MS/MS
0.03 ng/mLSerumHPLC-Fluorescence
0.1 ng/mLSerumSFC-MS/MS
Limit of Detection (LOD) 0.05 µg/kgFat-containing foodsLC-MS/MS
Linearity (R²) > 0.9988-LC-MS/MS
> 0.999-SFC-MS/MS

Table 2: Key Parameters for Vitamin K1 Solid Phase Extraction

ParameterDescription
SPE Sorbent Silica, C8, C18, Polymeric Reversed-Phase
Conditioning Solvent n-Hexane (for Silica), Methanol/Water (for C18)
Sample Loading Solvent n-Hexane (for food extracts), Supernatant from protein precipitation (for serum/plasma)
Wash Solvent n-Hexane (for Silica), Methanol/Water (for C18)
Elution Solvent n-Hexane/Diethyl Ether (for Silica), Methanol/Dichloromethane (for C18)
Flow Rate Typically 1.0 mL/min

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solid phase extraction of Vitamin K1.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post_spe Post-SPE Processing Sample Sample (Serum/Plasma or Food Extract) Precipitation Protein Precipitation (for Serum/Plasma) Sample->Precipitation Add Precipitation Solution Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading 2. Sample Loading Supernatant->Loading Conditioning 1. Cartridge Conditioning Washing 3. Washing Elution 4. Elution Evaporation Evaporation (Nitrogen) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (HPLC/LC-MS) Reconstitution->Analysis

References

Application of Vitamin K1-13C6 in Nutritional Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Vitamin K1-13C6 in nutritional research. The stable isotope-labeled Vitamin K1 is a powerful tool for accurately assessing the absorption, bioavailability, metabolism, and pharmacokinetics of Vitamin K1 in humans and animal models. Its use overcomes the limitations of traditional methods by allowing for the precise differentiation between endogenously present Vitamin K1 and exogenously administered this compound.

Introduction to this compound in Nutritional Research

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2] It functions as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamic acid residues to γ-carboxyglutamic acid (Gla) in a range of proteins, known as Vitamin K-dependent proteins (VKDPs).[1][2] The accurate measurement of Vitamin K1 bioavailability and metabolism is crucial for establishing dietary recommendations and understanding its role in health and disease.

This compound is a stable, non-radioactive isotopologue of Vitamin K1, where six carbon atoms in the molecule are replaced with the heavy isotope 13C. This labeling allows for its precise quantification by mass spectrometry, distinguishing it from the naturally abundant 12C-Vitamin K1. This is particularly valuable in studies of:

  • Bioavailability: Determining the fraction of ingested Vitamin K1 that reaches systemic circulation.

  • Absorption Kinetics: Studying the rate and extent of Vitamin K1 absorption from different food matrices.

  • Metabolism: Tracing the metabolic fate of Vitamin K1 and the formation of its metabolites.

  • Pharmacokinetics: Characterizing the distribution, and elimination of Vitamin K1.

Quantitative Data on this compound Pharmacokinetics and Bioavailability

The use of stable isotope-labeled Vitamin K1 has provided valuable quantitative data on its pharmacokinetics and bioavailability. The following tables summarize key findings from studies utilizing 13C-labeled Vitamin K1.

Table 1: Pharmacokinetic Parameters of a Single Oral Dose of Deuterated Vitamin K1 (4 µg)

ParameterMean Value (± SD)
Bioavailability13% (± 9%)
Time to Maximum Concentration (Tmax)4.7 hours (± 0.8 hours)

Data from a study involving a bolus oral dose.[3]

Table 2: Disposal Kinetics of Intravenously Administered Vitamin K1

ParameterMean Value (± SD)
Fasting Plasma Phylloquinone0.29 to 2.64 nmol/L
Half-life (fast component)0.22 hours (± 0.14 hours)
Half-life (slow component)2.66 hours (± 1.69 hours)

These kinetic parameters were determined following an intravenous dose to understand the body's handling of Vitamin K1.

Experimental Protocols

Protocol for a Human Study on this compound Absorption and Kinetics

This protocol is based on a study designed to measure the uptake, disposal kinetics, and absolute absorption of Vitamin K1 using stable isotope-labeled forms.

3.1.1. Study Design

  • Subject Recruitment: Recruit healthy adult volunteers. Record baseline characteristics such as age, sex, and body mass index (BMI).

  • Steady-State Establishment: Administer capsules containing 3 µg of methyl-13C Vitamin K1 three times a day for six consecutive days. This regimen is designed to achieve a steady state of plasma Vitamin K1 isotopic enrichment.

  • Kinetic and Absorption Measurement Day (Day 7):

    • Administer an intravenous dose of a commercially available Vitamin K1 formulation (e.g., Konakion™ MM) to measure disposal kinetics.

    • Simultaneously, administer an oral capsule containing a different stable isotope-labeled Vitamin K1 (e.g., 4 µg of ring-D4 Vitamin K1) to measure absorption.

  • Blood Sampling: Collect blood samples at predetermined time points before and after the administration of the intravenous and oral doses to characterize the plasma concentration-time profiles of both the labeled and unlabeled Vitamin K1.

3.1.2. Experimental Workflow

G cluster_prep Preparation Phase (6 Days) cluster_exp Experimental Day (Day 7) cluster_analysis Analysis Phase Subject Healthy Volunteer Dosing_13C6 Oral Administration (3 µg this compound, 3x/day) Subject->Dosing_13C6 Days 1-6 IV_Dose Intravenous Dose (Unlabeled Vitamin K1) Blood_Sampling Serial Blood Sampling IV_Dose->Blood_Sampling Plasma_Separation Plasma Separation Oral_Dose Oral Dose (Tracer Vitamin K1) Oral_Dose->Blood_Sampling Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (Quantification of Vitamin K1 and Isotopologues) Plasma_Separation->LCMS_Analysis Pharmacokinetic_Modeling Pharmacokinetic Modeling LCMS_Analysis->Pharmacokinetic_Modeling

Caption: Workflow for a human pharmacokinetic study using this compound.

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a detailed procedure for the extraction and quantification of Vitamin K1 and its 13C-labeled counterpart from human plasma samples.

3.2.1. Materials and Reagents

  • Vitamin K1 and this compound analytical standards

  • Internal Standard (IS), e.g., Vitamin K1-d7

  • Human plasma

  • Acetonitrile, Methanol, Water (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

3.2.2. Sample Preparation (Solid-Phase Extraction)

  • Plasma Aliquoting: Transfer 350 µL of plasma into a 2 mL amber-colored tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution to the plasma.

  • Protein Precipitation: Add 175 µL of ethanol to denature plasma proteins. Mix for 2 minutes and then centrifuge at 3500 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

  • Sample Loading: Apply the supernatant from the protein precipitation step to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of methanol/water (1:9) containing 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.

  • Elution: Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 150 µL of acetonitrile with 1% formic acid and vortex for 10 seconds.

  • Transfer: Transfer the reconstituted sample to an amber microvial for LC-MS/MS analysis.

3.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Methanol/water (1:1) with formic acid.

  • Mobile Phase B: Methanol with formic acid.

  • Gradient Elution:

    • 0–1 min: 80% A, 20% B

    • 1–5 min: Convex curve gradient to 100% B

    • 5–12 min: 100% B

    • 12–14 min: Re-equilibration with 80% A, 20% B

  • Flow Rate: A gradient flow rate can be applied, for example:

    • 0–3 min: 0.4 mL/min

    • 3–5 min: Linear gradient to 0.7 mL/min

    • 5–10 min: 0.7 mL/min

    • 10–10.50 min: Linear gradient to 0.4 mL/min

    • 10.50–14 min: Re-equilibration at 0.4 mL/min

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Vitamin K1, this compound, and the internal standard.

Signaling Pathways Involving Vitamin K

Vitamin K is a crucial cofactor in the activation of several proteins that are involved in critical signaling pathways.

The Vitamin K Cycle

The vitamin K cycle is a fundamental process that allows for the continuous recycling of vitamin K, enabling it to act as a cofactor for γ-glutamyl carboxylase in the activation of VKDPs.

G VK_quinone Vitamin K Quinone VK_hydroquinone Vitamin K Hydroquinone (Active Form) VK_quinone->VK_hydroquinone Reduction GGCX γ-Glutamyl Carboxylase VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VK_quinone Reduction (via VKORC1) GGCX->VK_epoxide Oxidation Gla_protein Gla-Protein (Active VKDP) GGCX->Gla_protein VKOR Vitamin K Epoxide Reductase (VKORC1) Glu_protein Glu-Protein (Inactive VKDP) Glu_protein->GGCX

Caption: The Vitamin K cycle illustrating the regeneration of active Vitamin K.

Gas6/Axl Signaling Pathway

Growth arrest-specific protein 6 (Gas6) is a vitamin K-dependent protein that acts as a ligand for the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases. The Gas6/Axl signaling pathway is involved in various cellular processes, including cell survival, proliferation, and migration.

G Gas6 Gas6 (Vitamin K-Dependent) Axl Axl Receptor Gas6->Axl Binding & Dimerization PI3K PI3K Axl->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Simplified Gas6/Axl signaling pathway initiated by Vitamin K-dependent Gas6.

Vitamin K and Pregnane X Receptor (PXR) Signaling

Recent research has shown that Vitamin K, particularly menaquinone-4 (MK-4), a form of Vitamin K2 that can be synthesized from Vitamin K1, can act as a ligand for the Pregnane X Receptor (PXR). PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification.

G VK1 Vitamin K1 MK4 Menaquinone-4 (MK-4) VK1->MK4 Conversion PXR PXR (Nuclear Receptor) MK4->PXR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXR Response Element (on DNA) PXR_RXR->PXRE Binding Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PXRE->Target_Genes Metabolism Drug Metabolism & Detoxification Target_Genes->Metabolism

Caption: Vitamin K-mediated activation of the PXR signaling pathway.

References

Application Notes & Protocols: Measuring Vitamin K1 Absorption and Bioavailability with Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate measurement of Vitamin K1 (phylloquinone) absorption and bioavailability is crucial for establishing dietary recommendations, understanding its role in health and disease, and developing effective supplementation strategies. The use of stable isotope tracers, such as deuterium-labeled (d-PK) or carbon-13-labeled (¹³C-PK) phylloquinone, offers a powerful and safe methodology to kinetically track Vitamin K1 in the body, distinguishing it from endogenous pools. This document provides detailed application notes and experimental protocols for conducting Vitamin K1 absorption and bioavailability studies in human subjects using stable isotope dilution techniques coupled with mass spectrometry.

Data Presentation: Quantitative Summary of Vitamin K1 Bioavailability

The following tables summarize key quantitative data from studies utilizing stable isotopes to measure Vitamin K1 absorption and bioavailability.

Table 1: Absolute Bioavailability of Purified Phylloquinone

Isotope UsedAdministration RouteDoseNumber of SubjectsMean Bioavailability (%)Standard Deviation (%)Reference
ring-D₄ Vitamin K1Oral capsule4 µg10139[1][2]

Table 2: Bioavailability of Phylloquinone from Food Matrices

Isotope UsedFood MatrixDose of Labeled PKNumber of SubjectsMean Bioavailability (%)Range (%)Reference
¹³C-PhylloquinoneKale156 nmol (70 µg)64.71-14[3][4][5]
Deuterated PhylloquinoneCollard Greens396 ± 28 µg5Not directly calculated-
Deuterated PhylloquinoneBroccoli168 µg1Not directly calculated-

Table 3: Pharmacokinetic Parameters of Intravenously Administered Vitamin K1

ParameterValueStandard DeviationReference
Half-time (fast component)0.22 h0.14
Half-time (slow component)2.66 h1.69

Experimental Protocols

Protocol 1: Determination of Absolute Bioavailability of Vitamin K1 Using a Dual Isotope Method

This protocol is adapted from the methodology described by Jones et al. (2008) and allows for the simultaneous measurement of disposal kinetics and absolute absorption.

1. Materials and Reagents:

  • Stable Isotopes:

    • methyl-¹³C Vitamin K1 (for steady-state labeling)

    • ring-D₄ Vitamin K1 (for oral absorption)

  • Intravenous Vitamin K1 solution (e.g., Konakion® MM)

  • Gelatin capsules

  • Groundnut oil (or other suitable carrier oil)

  • Equipment for blood collection (e.g., EDTA tubes)

  • Centrifuge

  • HPLC system

  • Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

2. Study Design and Isotope Administration:

  • Steady-State Labeling (Days 1-6):

    • Administer capsules containing 3 µg of methyl-¹³C Vitamin K1 to subjects three times a day for six days. This establishes a steady-state enrichment of plasma Vitamin K1.

  • Kinetic and Absorption Study (Day 7):

    • After an overnight fast, collect a baseline blood sample.

    • Administer a single intravenous dose of unlabeled Vitamin K1 (e.g., Konakion® MM) to determine disposal kinetics.

    • Simultaneously, administer an oral capsule containing 4 µg of ring-D₄ Vitamin K1 in a carrier oil to measure absorption.

3. Blood Sample Collection:

  • Collect venous blood samples into EDTA tubes at the following time points post-dose: 0, 2, 5, 10, 20, 30, 40, 50, 60, and 90 minutes, and then at 2, 4, 6, 8, 24, 48, and 72 hours.

  • Immediately after collection, centrifuge the blood samples at approximately 2000 g for 20 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Preparation and Analysis:

  • Extraction:

    • Perform a liquid-liquid extraction of Vitamin K1 from the plasma samples.

    • Incorporate enzyme hydrolysis with lipase and cholesterol esterase to release Vitamin K1 from lipoproteins.

    • Further purify the extract using solid-phase extraction (SPE).

  • Derivatization (for GC/MS):

    • Derivatize the purified Vitamin K1 to its pentafluoropropionyl ester for improved chromatographic properties and sensitivity.

  • Analysis:

    • Measure the total plasma Vitamin K1 concentration using a validated HPLC method.

    • Determine the isotopic composition (enrichment of ¹³C-PK and D₄-PK) using GC/MS or LC-MS/MS.

5. Data Analysis:

  • Model the disposal kinetics of the intravenous dose to a two-compartmental model to determine kinetic parameters.

  • Use the kinetic parameters derived from the intravenous dose to calculate the absolute absorption of the oral deuterated Vitamin K1 dose from its appearance and disappearance in the plasma.

Protocol 2: Measuring Vitamin K1 Bioavailability from an Intrinsically Labeled Food Source

This protocol is based on studies involving the consumption of kale and broccoli intrinsically labeled with stable isotopes.

1. Materials and Reagents:

  • Intrinsically labeled food source (e.g., ¹³C-labeled kale or deuterium-labeled broccoli). This is achieved by growing the plants in a controlled environment with a labeled source of carbon (¹³CO₂) or water (D₂O).

  • A standardized meal or carrier oil (e.g., 30 g of vegetable oil) to be consumed with the labeled food.

  • Equipment for blood collection (EDTA tubes).

  • Centrifuge.

  • HPLC-MS or HPLC-MS/MS system.

2. Study Design and Administration:

  • After an overnight fast, collect a baseline blood sample.

  • Provide subjects with a single serving of the isotopically labeled vegetable (e.g., 400 g of ¹³C-labeled kale) along with a standardized amount of fat (e.g., 30 g of vegetable oil) to facilitate absorption.

3. Blood Sample Collection:

  • Collect serial venous blood samples at multiple time points following the meal. A typical schedule would include baseline (0 hours), and then at 2, 4, 6, 8, 10, 12, 24, 48, 72, and up to several hundred hours post-ingestion to capture the full pharmacokinetic profile.

  • Process and store plasma samples as described in Protocol 1.

4. Sample Preparation and Analysis:

  • Extract and purify Vitamin K1 from plasma as detailed in Protocol 1.

  • Analyze the samples using HPLC-MS or HPLC-MS/MS to quantify the concentration of the labeled phylloquinone (e.g., ¹³C-phylloquinone) that appears in the circulation over time.

5. Data Analysis:

  • Plot the plasma concentration of the labeled Vitamin K1 versus time.

  • Use compartmental modeling to analyze the plasma concentration-time data. This allows for the calculation of key pharmacokinetic parameters, including bioavailability, body pool sizes, and turnover rates.

  • The bioavailability is calculated by comparing the amount of labeled Vitamin K1 that appears in the systemic circulation to the total amount ingested.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Baseline cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis & Modeling start Recruit Subjects & Obtain Consent fasting Overnight Fast start->fasting baseline_blood Collect Baseline Blood Sample (t=0) fasting->baseline_blood iv_dose Intravenous Dose (Unlabeled Vitamin K1) oral_dose Oral Dose (Stable Isotope Labeled Vitamin K1) serial_blood Collect Serial Blood Samples (Multiple Time Points) oral_dose->serial_blood processing Centrifuge to Isolate Plasma serial_blood->processing storage Store Plasma at -80°C processing->storage extraction Plasma Extraction & Purification storage->extraction ms_analysis LC-MS/MS or GC/MS Analysis (Quantify Labeled & Unlabeled PK) extraction->ms_analysis modeling Pharmacokinetic Modeling ms_analysis->modeling results Calculate Bioavailability & Kinetics modeling->results

Caption: Experimental workflow for a dual-isotope Vitamin K1 bioavailability study.

vitamin_k_absorption_pathway cluster_ingestion Ingestion & Digestion cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_metabolism Metabolism & Function oral_pk Oral Vitamin K1 (Food or Supplement) micelle Incorporation into Mixed Micelles (with Bile Salts and Lipids) oral_pk->micelle enterocyte Enterocyte (Intestinal Cell) micelle->enterocyte Passive Diffusion chylomicron Packaging into Chylomicrons enterocyte->chylomicron lymph Lymphatic System chylomicron->lymph circulation Systemic Circulation lymph->circulation trl Transport via Triglyceride-Rich Lipoproteins (TRL) circulation->trl liver Uptake by Liver trl->liver extrahepatic Uptake by Extrahepatic Tissues trl->extrahepatic vkor Vitamin K Cycle (γ-carboxylation) liver->vkor extrahepatic->vkor

Caption: Physiological pathway of Vitamin K1 absorption and transport.

References

Application Note and Protocol: High-Throughput Analysis of Vitamin K1 in Clinical Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the synthesis of coagulation factors in the liver and plays a crucial role in bone metabolism.[1][2][3] Monitoring its levels in clinical samples such as serum and plasma is vital for assessing nutritional status, diagnosing deficiencies, and supporting clinical research and drug development.[1] The analysis of Vitamin K1 is challenging due to its lipophilic nature, low physiological concentrations, and potential for photodegradation.[4] This application note provides detailed protocols for high-throughput analysis of Vitamin K1 in clinical samples using modern analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Overview of Analytical Approaches

The determination of Vitamin K1 in biological matrices has evolved significantly. While traditional methods like High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection are still in use, LC-MS/MS has become the gold standard for high-throughput clinical analysis due to its superior sensitivity, specificity, and speed.

Key advantages of LC-MS/MS for Vitamin K1 analysis:

  • High Sensitivity: Achieves low limits of quantitation (LOQ), often in the low pg/mL range, which is necessary to measure endogenous levels.

  • High Specificity: Multiple Reaction Monitoring (MRM) ensures accurate quantification by monitoring specific precursor-product ion transitions, minimizing interferences.

  • High Throughput: Short chromatographic run times, often under 5 minutes, allow for the analysis of a large number of samples in a short period.

  • Reduced Sample Volume: Requires smaller volumes of plasma or serum, which is advantageous in clinical studies.

Experimental Protocols

This section details a validated high-throughput protocol for the quantification of Vitamin K1 in human serum or plasma using UPLC-MS/MS. This protocol is a composite based on several published methods.

Protocol 1: Automated High-Throughput Vitamin K1 Analysis by UPLC-MS/MS

This protocol is designed for rapid and sensitive quantification of Vitamin K1.

1. Sample Preparation (Automated Solid Phase Extraction - SPE)

  • Materials:

    • Human serum or plasma samples (protect from light).

    • Stable isotope-labeled internal standard (IS), e.g., ¹³C₆-vitamin K1 or d7-Vitamin K1.

    • Acetonitrile.

    • Ethanol.

    • Heptane.

    • Methanol.

    • Water.

    • 96-well SPE plates (e.g., Oasis PRiME HLB µElution Plate).

  • Procedure:

    • To 100-200 µL of serum or plasma in a 96-well plate, add the internal standard solution.

    • Add 600 µL of ethanol or acetonitrile to precipitate proteins.

    • Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.

    • Load the supernatant onto a pre-conditioned 96-well SPE plate.

    • Wash the SPE plate to remove interferences.

    • Elute Vitamin K1 with an appropriate organic solvent such as heptane.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water mixture).

2. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC system (e.g., ACQUITY UPLC I-Class).

    • Tandem quadrupole mass spectrometer (e.g., Xevo TQ-S micro).

    • Analytical column suitable for lipophilic compounds (e.g., ACQUITY UPLC HSS PFP or Raptor Biphenyl column).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with a modifier (e.g., 30 µmol/L ammonium fluoride or 0.01% formic acid).

    • Mobile Phase B: Methanol with the same modifier.

    • Gradient: A fast gradient from a lower to a higher percentage of Mobile Phase B.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: 5 µL.

    • Run Time: Typically 3-4 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

    • MRM Transitions: Monitor specific precursor and product ions for Vitamin K1 and its internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various high-throughput methods for Vitamin K1 analysis.

Table 1: Performance Characteristics of LC-MS/MS Methods for Vitamin K1 Analysis

ParameterMethod 1 (UPLC-MS/MS)Method 2 (LC-MS/MS)Method 3 (Online SPE-LC-MS/MS)Method 4 (LC-MS/MS)
Sample Volume 200 µL Serum100 µL Plasma/SerumNot specifiedNot specified
LOQ 0.05 ng/mL6.1 pg/mL0.05 nmol/LNot specified
Linearity Range 0.077–26 ng/mL40–20,000 pg/mL0-10 nmol/L0.03-10.0 ng/mL
Intra-assay CV (%) ≤20% at LLMI3.0% - 6.8%4.8% - 8.4%2.3% - 14.3%
Inter-assay CV (%) Not specified3.9% - 5.8%Not specified7.2% - 15.2%
Recovery (%) Consistent98%–107%Not specifiedNot specified
Run Time 3.7 minutes4 hours per 96-well plateNot specified9 minutes

Table 2: Performance Characteristics of HPLC-Fluorescence Methods for Vitamin K1 Analysis

ParameterMethod 1Method 2
Sample Volume 0.25 mL Plasma500 µL Serum
LOQ 4 fmol0.03 ng/mL
Linearity Range Not specified0.1-15 ng/mL
Intra-assay CV (%) 3.0% - 8.2%7.3% - 9.5%
Inter-assay CV (%) 8.1% - 16%8.7% - 9.9%
Recovery (%) Not specified98% - 110%
Run Time Not specifiedNot specified

Visualizations

Vitamin K Cycle and Protein Carboxylation

The clinical significance of measuring Vitamin K1 is linked to its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues on Vitamin K-dependent proteins (VKDPs), which is essential for their biological activity.

VitaminKCycle cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation VK_KH2 Vitamin K (hydroquinone) VK Vitamin K (quinone) VK_KH2->VK GGCX Gla Active VKDP (Gla) VK_KH2->Gla VK->VK_KH2 VKORC1 VKO Vitamin K (epoxide) VK->VKO GGCX VKO->VK VKORC1 Glu VKDP (Glu) Glu->Gla GGCX O2_CO2 O2, CO2 O2_CO2->Gla

Caption: The Vitamin K cycle and its role in protein carboxylation.

High-Throughput Vitamin K1 Analysis Workflow

The following diagram illustrates a typical automated workflow for the high-throughput analysis of Vitamin K1 in clinical samples.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data SampleCollection 1. Sample Collection (Serum/Plasma) Protect from light SamplePrep 2. Automated Sample Prep (96-well plate) SampleCollection->SamplePrep IS_Addition a. Internal Standard Spiking Extraction 3. Solid Phase Extraction (96-well plate) Evaporation d. Evaporation Extraction->Evaporation Analysis 4. UPLC-MS/MS Analysis DataProcessing 5. Data Processing & Quantification Analysis->DataProcessing Protein_Precipitation b. Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation c. Centrifugation Protein_Precipitation->Centrifugation Centrifugation->Extraction Reconstitution e. Reconstitution Evaporation->Reconstitution Injection f. Injection Reconstitution->Injection Injection->Analysis

Caption: Automated workflow for high-throughput Vitamin K1 analysis.

Conclusion

The LC-MS/MS-based methods described provide a robust, sensitive, and high-throughput solution for the quantitative analysis of Vitamin K1 in clinical samples. These protocols offer significant advantages over older techniques, including reduced sample volume, faster analysis times, and improved accuracy. The provided information enables researchers, scientists, and drug development professionals to implement reliable and efficient Vitamin K1 analysis for their clinical and research needs. The stability of Vitamin K1 is a critical factor, and it is recommended that samples are protected from light and stored at appropriate temperatures (-20 °C or lower for long-term storage) to ensure data integrity.

References

Application Notes and Protocols for Vitamin K1 Analysis using Atmospheric Pressure Chemical ionization (APCI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate and sensitive quantification of Vitamin K1 in biological matrices is crucial for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Atmospheric Pressure Chemical Ionization (APCI) coupled with mass spectrometry (MS) has emerged as a robust and reliable technique for the analysis of Vitamin K1. This is particularly advantageous for lipophilic and less polar molecules like Vitamin K1, which can be challenging to ionize efficiently by other methods such as electrospray ionization (ESI).[1] This document provides detailed application notes and experimental protocols for the quantitative analysis of Vitamin K1 using APCI-MS.

Principle of APCI for Vitamin K1 Analysis

APCI is an ionization technique that creates ions at atmospheric pressure. The sample solution is first vaporized in a heated nebulizer. The resulting gas-phase solvent and analyte molecules are then ionized by a corona discharge. For Vitamin K1, which is a moderately polar to non-polar compound, APCI in the positive ion mode is typically employed.[2][3] Protonated molecules [M+H]+ are readily formed and can be detected by the mass spectrometer. This "soft" ionization technique minimizes fragmentation, providing a strong molecular ion signal essential for quantitative analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-APCI-MS methods for the analysis of Vitamin K1 in human plasma.

ParameterMethod 1Method 2Method 3
Linearity Range 100 - 10,000 pg/mL0.01 - 50 ng/mL0.3 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 100 pg/mL0.01 ng/mL0.3 ng/mL
Intra-day Precision (%CV) < 8%Within acceptable limitsNot Reported
Inter-day Precision (%CV) < 15%Within acceptable limitsNot Reported
Extraction Recovery 87.8 - 93.3%Not ReportedNot Reported
Matrix Effect 93.6 - 96.0%Not ReportedNot Reported
Internal Standard (IS) Vitamin K1-d7Vitamin E-d6Teprenone

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Plasma Samples

This protocol is based on a method for the simultaneous determination of Vitamin K1 and its epoxide form in human plasma.

1. Sample Preparation: a. To 200 µL of human plasma in a microcentrifuge tube, add the internal standard (Vitamin K1-d7). b. Add 600 µL of ethanol to precipitate proteins. Vortex for 1 minute. c. Add 1.5 mL of n-hexane and vortex for 3 minutes for liquid-liquid extraction. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: Synergi Hydro-RP column (150 mm × 4.6 mm, 4 µm)

  • Mobile Phase: Isocratic elution with a suitable reversed-phase solvent system (e.g., methanol/water mixture).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive APCI

  • Scan Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • Vitamin K1: m/z 451.5 → 187.3

    • Vitamin K1-d7 (IS): m/z 458.6 → 194.3

  • Vaporizer Temperature: 400°C

  • Capillary Temperature: 275°C

  • Corona Discharge Current: 5 µA

Protocol 2: Solid-Phase Extraction for Plasma Samples

This protocol utilizes solid-phase extraction for sample clean-up, which can be beneficial for reducing matrix effects.

1. Sample Preparation: a. To 350 µL of plasma, add 50 µL of the internal standard solution. b. Add 175 µL of ethanol to precipitate proteins and mix for 2 minutes. c. Centrifuge at 3500 rpm for 5 minutes. d. Load the supernatant onto a pre-conditioned Oasis® HLB solid-phase extraction (SPE) cartridge. e. Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid. f. Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1). g. Evaporate the eluate to dryness under nitrogen. h. Reconstitute the residue in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: ACE -PFP C18 column (50 × 2.1 mm, 3 µ)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive APCI

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized for the specific instrument, but a common transition for Vitamin K1 is m/z 451.5 → 187.3.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Ethanol) add_is->protein_precip extraction Extraction (LLE or SPE) protein_precip->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Inject apci_ionization APCI Ionization lc_separation->apci_ionization ms_detection MS/MS Detection (SRM/MRM) apci_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for Vitamin K1 analysis.

apci_mechanism cluster_lc_eluent LC Eluent cluster_apci_source APCI Source cluster_ms Mass Spectrometer eluent Vitamin K1 (M) + Solvent (S) vaporization Heated Nebulizer (Vaporization) eluent->vaporization corona Corona Discharge vaporization->corona Gas Phase M + S ionization Ion-Molecule Reactions corona->ionization S+ + e- ions_out [M+H]+ Ions ionization->ions_out S+ + M -> [M+H]+ + (S-H) ms_inlet To Mass Analyzer ions_out->ms_inlet

Caption: APCI mechanism for Vitamin K1 ionization.

References

Troubleshooting & Optimization

Improving ionization efficiency of Vitamin K1 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the ionization efficiency and overall success of Vitamin K1 analysis in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is Vitamin K1 challenging to analyze with mass spectrometry?

A1: The analysis of Vitamin K1 (phylloquinone) is challenging primarily due to its molecular structure. It is a highly lipophilic (fat-soluble) and non-polar molecule that lacks easily ionizable functional groups.[1][2] This makes it difficult to generate charged ions, particularly with electrospray ionization (ESI), which is a common technique for many other compounds. Furthermore, it is often present at very low concentrations in biological matrices, requiring highly sensitive methods.[1]

Q2: Which ionization source is better for Vitamin K1: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: While methods have been developed using both, APCI is often preferred for Vitamin K1 analysis. APCI is generally more efficient for non-polar and less basic molecules. Studies have shown that APCI can be less susceptible to matrix effects compared to ESI for Vitamin K1 analysis.[3][4] However, highly sensitive UPLC-MS/MS methods using ESI have been successfully developed, often requiring specific mobile phase additives to promote ionization.

Q3: What mobile phase additives can improve Vitamin K1 ionization?

A3: The addition of certain salts or acids to the mobile phase can significantly promote the formation of Vitamin K1 ions. Common additives include:

  • Ammonium Fluoride (NH₄F): Used at low concentrations (e.g., 0.05 mM or 30 µmol/L), it promotes the formation of ammonium adducts ([M+NH₄]⁺), which enhances signal intensity in positive ion mode ESI.

  • Formic Acid: Typically used at low concentrations (e.g., 0.1%), it can facilitate the formation of protonated molecules ([M+H]⁺) in both ESI and APCI.

Q4: What are the common precursor and product ions for Vitamin K1 in MS/MS analysis?

A4: For quantitative analysis using Multiple Reaction Monitoring (MRM), the most commonly used transition for Vitamin K1 is the fragmentation of the protonated molecule or an adduct. A typical transition is m/z 451.3 → 187.1 . The precursor ion (m/z 451.3) corresponds to the protonated molecule [M+H]⁺, and the product ion (m/z 187.1) is a characteristic fragment. For deuterated internal standards like d7-K1, a common transition is m/z 458.3 → 193.8 .

Troubleshooting Guide

Problem: Low or No Vitamin K1 Signal

Possible Cause Recommended Solution
Inefficient Ionization Switch to an APCI source if using ESI, as it is often more effective for non-polar compounds like Vitamin K1. If using ESI, ensure mobile phase additives like ammonium fluoride or formic acid are present to promote ion formation.
Analyte Loss During Sample Prep Vitamin K1 is very hydrophobic and can adsorb to glass and plastic surfaces. Minimize sample transfer steps, use polypropylene labware, and avoid evaporation steps where possible. Consider using an online SPE-LC-MS/MS setup to reduce manual handling.
Suboptimal MS Parameters Optimize source parameters (e.g., nebulizer temperature, gas flows, capillary voltage). For APCI, the probe temperature is critical and is often set around 400 °C. Ensure the correct MRM transitions are being monitored.
Matrix Suppression Co-eluting lipids from the sample can suppress the Vitamin K1 signal. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.

Problem: Poor Reproducibility and High Variability

Possible Cause Recommended Solution
Inconsistent Sample Preparation Automate sample preparation where possible. Ensure precise and consistent handling, especially during extraction and reconstitution steps. Use a reliable internal standard (e.g., d7-Vitamin K1) added at the very beginning of the process to account for variability.
Vitamin K1 Instability Vitamin K1 is sensitive to light. Protect samples, standards, and extracts from light by using amber vials and minimizing exposure. Store samples at appropriate temperatures (e.g., -20 °C or lower).
LC Carryover The hydrophobic nature of Vitamin K1 can lead to carryover between injections. Use a robust needle wash protocol with a strong organic solvent. Inject blank samples after high-concentration samples to check for carryover.

Quantitative Data Summary

Table 1: Comparison of Ionization Techniques and Method Performance

ParameterLC-ESI-MS/MSLC-APCI-MS/MSReference
Primary Ion [M+NH₄]⁺ or [M+H]⁺[M+H]⁺
Sensitivity (LOQ) 0.05 ng/mL (0.11 nmol/L)0.01 ng/mL
Matrix Effects Can be significant, requires compensation with internal standard.Generally less susceptible to matrix effects near the retention time of Vitamin K1.
Common Use Case High-sensitivity clinical research methods.Routine analysis, especially when matrix interference is a concern.

Table 2: Typical MRM Transitions for Vitamin K1 Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Vitamin K1 451.3186.8 / 187.125
Vitamin K1 (Qualifier) 451.3211.120
d7-Vitamin K1 (IS) 458.3193.825

Experimental Protocols & Visualizations

General Experimental Workflow

The analysis of Vitamin K1 typically follows a multi-step process from sample collection to data analysis. The workflow below illustrates the key stages.

G General Experimental Workflow for Vitamin K1 Analysis cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis cluster_post Post-Analytical Sample Sample Collection (Serum/Plasma) ISTD Internal Standard Spiking (e.g., d7-K1) Sample->ISTD Protein Protein Precipitation (e.g., Ethanol/Acetonitrile) ISTD->Protein Extract Extraction (LLE or SPE) Protein->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation Dry->LC MS MS/MS Detection (APCI or ESI) LC->MS Data Data Processing & Quantification MS->Data G Troubleshooting Logic for Low Vitamin K1 Signal Start Low or No Signal for Vitamin K1 Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS IS_Low_Yes Yes Check_IS->IS_Low_Yes Systemic Problem IS_Low_No No Check_IS->IS_Low_No Analyte-Specific Problem Check_MS Check MS System: - Source Cleanliness - Ionization Parameters - Detector Function IS_Low_Yes->Check_MS Check_LC Check LC System: - Correct Mobile Phases - Leaks or Blockages - Autosampler Injection Check_MS->Check_LC Check_Prep Review Sample Prep: - Adsorption to surfaces? - Incomplete extraction? - Degradation (light exposure)? IS_Low_No->Check_Prep Check_Matrix Investigate Matrix Effects: - Dilute sample extract - Improve cleanup (SPE/LLE) - Check for co-elution Check_Prep->Check_Matrix

References

Technical Support Center: Quantifying Low-Concentration Vitamin K1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low-concentration Vitamin K1 (phylloquinone).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Handling and Stability

Question 1: My Vitamin K1 recovery is inconsistent. What are the common causes related to sample handling and stability?

Answer: Vitamin K1 is highly susceptible to degradation, which can lead to variable and inaccurate quantification. The primary factors affecting its stability are light and temperature.[1][2][3]

  • Light Sensitivity: Vitamin K1 is rapidly degraded by light.[1][3] All sample collection and preparation steps should be performed under amber or yellow light, and samples should be stored in amber vials to protect them from light exposure.

  • Temperature Sensitivity: Vitamin K1 is not stable at refrigerator (2-8°C) or room temperature for extended periods. One study noted a 16.8% decrease in Vitamin K1 concentration after 7 days of storage in a refrigerator. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also lead to degradation. It is recommended to aliquot samples into smaller volumes for single use to avoid this.

Troubleshooting:

  • Always work with amber-colored labware or cover glassware with aluminum foil.

  • Minimize the time samples are exposed to any light source.

  • Ensure samples are immediately frozen after collection and processed quickly once thawed.

  • Aliquot samples upon receipt to prevent multiple freeze-thaw cycles.

Sample Preparation and Extraction

Question 2: I am experiencing low recovery of Vitamin K1 after sample extraction. How can I improve my extraction efficiency?

Answer: The lipophilic (fat-soluble) nature of Vitamin K1 presents significant challenges during extraction from biological matrices like plasma or serum. It has a tendency to adhere to surfaces such as glass and metals, leading to losses during sample preparation. Additionally, interference from other lipids in the sample is a major issue.

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Liquid-Liquid Extraction (LLE): Hexane is a commonly used solvent for extracting Vitamin K1. The efficiency of LLE can be affected by the choice of solvent and the thoroughness of the mixing and separation steps.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by removing interfering substances. However, the choice of SPE cartridge and elution solvent is critical to ensure good recovery of Vitamin K1.

Troubleshooting:

  • Minimize Transfer Steps: Reduce the number of times the sample is transferred between tubes or vials to minimize surface adhesion losses.

  • Optimize Solvents: For LLE, ensure the chosen organic solvent (e.g., hexane, cyclohexane) is of high purity and that the extraction is performed vigorously. For SPE, experiment with different sorbents and elution solvents to find the optimal conditions for your specific sample matrix.

  • Consider Phospholipid Removal: Phospholipids are a major source of matrix interference in plasma samples. Using a phospholipid removal plate or a targeted phospholipid removal step in your sample preparation can significantly improve results.

  • Online SPE-LC-MS/MS: To minimize offline sample handling and potential for loss, consider using an online SPE-LC-MS/MS system. This approach automates the extraction and injection process, improving recovery and reproducibility.

Experimental Protocols

Protocol 1: Vitamin K1 Extraction from Human Plasma using LLE and SPE

This protocol is a composite based on methodologies described in the literature.

  • Internal Standard: To 500 µL of serum or plasma, add 5 µL of an internal standard solution (e.g., a stable isotope-labeled Vitamin K1 like ¹³C₆-vitamin K1 or a Vitamin K derivative).

  • Protein Precipitation & LLE: Add 1.5 mL of acetonitrile to the sample, vortex for 20 seconds, and then add 4 mL of hexane. Vortex again for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4300 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer to a clean tube.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.

  • SPE Purification (if necessary for cleaner sample):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

    • Reconstitute the dried extract in a small volume of a suitable solvent and load it onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the Vitamin K1 with an appropriate organic solvent.

    • Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the final dried extract in 100 µL of the mobile phase (e.g., 15:85 water:methanol) for injection into the analytical system.

Analytical Methods and Data

Question 3: Which analytical technique is best for quantifying low concentrations of Vitamin K1?

Answer: The most common and sensitive methods for Vitamin K1 quantification are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS). Electrochemical detection is also used but can have reproducibility issues.

  • HPLC with Fluorescence Detection (HPLC-FLD): This method requires a post-column reduction step to convert Vitamin K1 into its fluorescent hydroquinone form. This is a highly sensitive and selective method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and has become a preferred method. Atmospheric pressure chemical ionization (APCI) is often a more sensitive ionization source than electrospray ionization (ESI) for Vitamin K1.

The choice of method depends on the required sensitivity, available equipment, and the complexity of the sample matrix.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and other relevant parameters for different analytical methods used for Vitamin K1 determination.

Method Matrix Limit of Quantification (LOQ) Reference
HPLC-FLDSerum0.03 ng/mL
LC-MS/MSSerum0.05 nmol/L (~0.0225 ng/mL)
UPLC-MS/MSSerum0.05 ng/mL
HPLC-APCI-MSPlasma0.3 ng/mL
Electrochemical SensorBlood Serum16.58 nmol/L (~7.47 ng/mL)
Electrochemical SensorSimulated Blood Serum0.03 nM (~0.0135 ng/mL)

Note: Conversions between nmol/L and ng/mL for Vitamin K1 (molar mass ≈ 450.7 g/mol ) are approximate.

Method Recovery Intra-assay Precision (%CV) Inter-assay Precision (%CV) Reference
HPLC-FLD-5.2% - 8.2%8.1% - 16%
LC-MS/MSWithin 10% of nominal0.207% - 7.83%3.39% - 5.75%
LC-MS/MS>98%2.4%8.3%

Visualizations

Experimental Workflow and Troubleshooting

The following diagrams illustrate a typical experimental workflow for Vitamin K1 quantification and a troubleshooting decision tree for common issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., with Hexane) Add_IS->LLE Evap1 Evaporation LLE->Evap1 SPE Solid-Phase Extraction (Optional) Evap1->SPE Evap2 Final Evaporation SPE->Evap2 Recon Reconstitution Evap2->Recon Injection LC Injection Recon->Injection Separation HPLC/UPLC Separation Injection->Separation Detection Detection (FLD or MS/MS) Separation->Detection Quant Quantification Detection->Quant

Caption: A generalized experimental workflow for the quantification of Vitamin K1.

troubleshooting_workflow rect_node rect_node start Low or No Vitamin K1 Signal? check_recovery Is Recovery Low? start->check_recovery check_stability Suspect Stability Issues? check_recovery->check_stability Yes check_instrument Instrument Performance OK? check_recovery->check_instrument No check_matrix High Matrix Interference? check_stability->check_matrix No solution_stability Review Sample Handling: - Protect from light - Store at -80°C - Minimize freeze-thaw check_stability->solution_stability Yes solution_recovery Optimize Extraction: - Minimize transfer steps - Test different solvents/SPE - Consider online SPE check_matrix->solution_recovery No solution_matrix Improve Sample Cleanup: - Use phospholipid removal - Optimize SPE wash steps - Adjust chromatography check_matrix->solution_matrix Yes solution_instrument Check Instrument: - Calibrate mass spec - Check detector sensitivity - Inspect for leaks/clogs check_instrument->solution_instrument No end_node Problem Resolved check_instrument->end_node Yes solution_stability->end_node solution_recovery->end_node solution_matrix->end_node solution_instrument->end_node

Caption: A troubleshooting decision tree for low Vitamin K1 signal.

References

Stability of Vitamin K1 in serum during sample storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Vitamin K1 (phylloquinone) in serum samples. Adherence to proper sample storage and handling protocols is critical for accurate quantification and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Vitamin K1 degradation in serum samples?

A1: Vitamin K1 is highly sensitive to light.[1] Exposure to light can cause significant degradation of the vitamin in serum samples, even within a single day.[1] Therefore, it is crucial to protect samples from light at all stages of collection, processing, storage, and analysis.[2][3]

Q2: What is the optimal temperature for short-term and long-term storage of serum samples for Vitamin K1 analysis?

A2: For short-term storage (up to 7 days), refrigeration at 2-8°C is not recommended as it can lead to a significant decrease in Vitamin K1 levels.[4] For long-term storage, freezing at -20°C or -80°C is the standard practice. At -20°C, Vitamin K1 in serum is stable for at least 3 months with minimal degradation. For storage periods up to 6 months, freezing at -80°C is recommended.

Q3: How many freeze-thaw cycles can a serum sample undergo before Vitamin K1 levels are significantly affected?

A3: It is best to avoid repeated freeze-thaw cycles. While some studies on other analytes suggest stability through a single freeze-thaw cycle, the impact on the fat-soluble Vitamin K1 could be more pronounced. To minimize degradation, it is recommended to aliquot serum into single-use vials before freezing.

Q4: Are there any specific patient preparations required before blood collection for Vitamin K1 analysis?

A4: Yes, it is recommended that the patient fast overnight for 12 hours and abstain from alcohol for 24 hours prior to blood collection. Patients should also avoid consuming supplements containing Vitamin K before the blood draw.

Q5: What type of collection tubes should be used for blood collection?

A5: Plain red-top tubes or serum separator tubes (SST) are acceptable. EDTA or K2EDTA (lavender or pink top) plasma is also acceptable. It is essential to use amber transport tubes or otherwise protect the sample from light immediately after collection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or undetectable Vitamin K1 levels in a seemingly healthy individual. Sample exposure to light.Always collect, process, and store samples in light-protected tubes (e.g., amber tubes). Minimize exposure to ambient light during handling.
Improper storage temperature.For short-term storage, avoid refrigeration. Freeze samples at -20°C or -80°C for long-term stability.
Repeated freeze-thaw cycles.Aliquot serum into single-use vials before the initial freezing to avoid multiple thaws.
High variability in Vitamin K1 results between sample aliquots. Inadequate mixing after thawing.Gently vortex or invert the thawed sample to ensure homogeneity before taking an aliquot for analysis.
Non-fasting sample.Ensure patients have fasted for at least 12 hours prior to blood collection.
Interfering peaks during chromatographic analysis. Hemolysis of the sample.Avoid hemolysis during sample collection and processing. Hemolyzed specimens are generally considered unacceptable.
Lipemia.Mild or gross lipemia can interfere with the analysis and may lead to sample rejection. A fasting sample can help minimize lipemia.

Data on Vitamin K1 Stability in Serum

The following tables summarize quantitative data on the stability of Vitamin K1 under different storage conditions.

Table 1: Effect of Storage Temperature on Vitamin K1 Stability in Serum

Storage TemperatureDurationMean Decrease in Vitamin K1Reference
2-8°C (Refrigerated)7 days16.8%
-20°C (Frozen)3 months< 1%
-80°C (Frozen)6 monthsStable

Table 2: Stability of Vitamin K1 in Processed Samples

Sample StateDurationDecrease in Vitamin K1Reference
Prepared sample in cooled autosampler168 hours (7 days)< 12%

Experimental Protocols

Serum Sample Collection and Handling

This protocol outlines the critical steps for collecting and handling serum samples to ensure the stability of Vitamin K1.

cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage Storage Patient Patient Preparation: - 12-hour fast - No alcohol for 24 hours - No Vitamin K supplements Collection Blood Collection: - Use SST or plain red-top tube - Protect from light immediately Patient->Collection Centrifuge Centrifugation: - Separate serum from cells Collection->Centrifuge Transfer Transfer: - Aliquot serum into amber,  cryo-vials Centrifuge->Transfer ShortTerm Short-Term (Not Recommended): Refrigeration (2-8°C) leads to degradation Transfer->ShortTerm LongTerm Long-Term: - Freeze at -20°C (up to 3 months) - Freeze at -80°C (up to 6 months) Transfer->LongTerm

Caption: Workflow for Serum Sample Collection and Handling for Vitamin K1 Analysis.

Vitamin K1 Extraction from Serum for HPLC or LC-MS/MS Analysis

This protocol provides a general overview of a common liquid-liquid extraction followed by solid-phase extraction (SPE) method.

cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Start Start with Serum Sample (e.g., 0.5 mL) AddIS Add Internal Standard Start->AddIS Denature Add Ethanol to Denature Proteins AddIS->Denature AddHexane Add n-Hexane and Mix Denature->AddHexane CentrifugeLLE Centrifuge to Separate Phases AddHexane->CentrifugeLLE CollectSupernatant Collect Supernatant CentrifugeLLE->CollectSupernatant Evaporate Evaporate Supernatant to Dryness CollectSupernatant->Evaporate Reconstitute Reconstitute in n-Hexane Evaporate->Reconstitute LoadSPE Load onto a Conditioned Silica SPE Cartridge Reconstitute->LoadSPE WashSPE Wash Cartridge with n-Hexane LoadSPE->WashSPE Elute Elute Vitamin K1 WashSPE->Elute EvaporateEluate Evaporate Eluate to Dryness Elute->EvaporateEluate ReconstituteFinal Reconstitute for Injection EvaporateEluate->ReconstituteFinal Analyze Analyze by HPLC or LC-MS/MS ReconstituteFinal->Analyze

Caption: General Workflow for Vitamin K1 Extraction from Serum.

Troubleshooting Logic for Low Vitamin K1 Results

This diagram provides a logical flow to troubleshoot unexpectedly low Vitamin K1 measurements.

Start Unexpectedly Low Vitamin K1 Result CheckLight Was the sample protected from light at all times? Start->CheckLight CheckStorage Was the sample stored frozen (-20°C or -80°C)? CheckLight->CheckStorage Yes ResultInvalid Result is likely invalid due to sample handling error. Review protocols. CheckLight->ResultInvalid No CheckFreezeThaw Was the sample subjected to multiple freeze-thaw cycles? CheckStorage->CheckFreezeThaw Yes CheckStorage->ResultInvalid No CheckPatientPrep Did the patient follow preparation instructions? CheckFreezeThaw->CheckPatientPrep No CheckFreezeThaw->ResultInvalid Yes CheckPatientPrep->ResultInvalid No ResultValid Result may be a true representation of low Vitamin K1 status. CheckPatientPrep->ResultValid Yes

References

Technical Support Center: Minimizing Ion Suppression of Vitamin K1-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the quantitative analysis of Vitamin K1 using a Vitamin K1-13C6 internal standard.

Troubleshooting Guide

This guide offers a systematic approach to identifying, diagnosing, and mitigating ion suppression in your LC-MS/MS workflow.

Question 1: I am observing low, inconsistent, or irreproducible signals for both Vitamin K1 and its 13C6 internal standard. What is the likely cause?

Answer: This is a classic symptom of ion suppression. Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte and the internal standard in the mass spectrometer's ion source.[1][2] This competition for ionization reduces the efficiency of ion formation for your compounds of interest, leading to a decreased signal intensity.[3][4] Because this compound is a stable isotope-labeled (SIL) internal standard with physicochemical properties nearly identical to Vitamin K1, it is affected by the same interfering components in a similar manner.

Question 2: How can I definitively confirm that ion suppression is occurring and identify when interfering compounds are eluting?

Answer: A post-column infusion experiment is the most effective method to visualize and diagnose ion suppression. This technique helps identify the specific retention times where matrix components are causing a drop in signal intensity.

Experimental Protocol 1: Post-Column Infusion

Objective: To identify chromatographic regions where ion suppression occurs.

Methodology:

  • System Setup:

    • Prepare a standard solution of Vitamin K1 and this compound in a solvent that mimics the mobile phase composition at which your compounds typically elute.

    • Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Data Acquisition:

    • Begin the infusion and allow the mass spectrometer signal for both Vitamin K1 and this compound to stabilize. This will create a high, steady baseline.

    • Inject a blank matrix sample (e.g., a protein-precipitated plasma sample that does not contain the analyte or internal standard).

  • Data Analysis:

    • Monitor the signal intensity for both compounds throughout the entire chromatographic run.

    • Any significant drop or dip in the stable baseline signal indicates the elution of interfering compounds from the matrix that are causing ion suppression. The retention time of these dips corresponds to the "suppression zones" you need to avoid.

Question 3: My current sample preparation only involves protein precipitation (PPT). Is this sufficient to prevent ion suppression for Vitamin K1?

Answer: While simple and fast, protein precipitation is often the least effective sample preparation technique for removing matrix interferences, especially from complex biological fluids like plasma or serum. PPT primarily removes large proteins but leaves behind many other matrix components, such as phospholipids and salts, which are known to be major causes of ion suppression in Vitamin K1 analysis.

Question 4: What are the most effective sample preparation techniques to reduce matrix effects for Vitamin K1 analysis?

Answer: To achieve the cleanest extracts and significantly reduce ion suppression, more rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are highly recommended.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). LLE can be effective at removing polar interferences like salts.

  • Solid-Phase Extraction (SPE): SPE provides excellent cleanup by selectively adsorbing the analyte onto a solid sorbent, allowing interferences to be washed away before the analyte is eluted. For Vitamin K1, which is highly lipophilic, reversed-phase or mixed-mode SPE cartridges are often very effective at removing phospholipids and other endogenous components.

The choice of method depends on the complexity of the matrix and the required sensitivity of the assay.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, inexpensive, high-throughput.Provides the least clean extracts; significant matrix effects often remain (phospholipids, salts).Initial screening, less complex matrices, or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT; effective at removing salts.Can be labor-intensive, may have lower analyte recovery (especially for polar analytes), uses large solvent volumes.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away.Provides the cleanest extracts; effectively removes a wide range of interferences.More expensive, requires method development to optimize sorbent and solvents.Complex matrices like plasma/serum, high-sensitivity assays, and when robust interference removal is critical.

Experimental Protocol 2: General Solid-Phase Extraction (SPE)

Objective: To effectively clean a biological sample (e.g., plasma) for Vitamin K1 analysis.

Methodology:

  • Pre-treatment: Precipitate proteins from the plasma sample by adding an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass an equilibration solvent (e.g., water or a weak buffer) through the cartridge to prepare it for the sample.

  • Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solution (e.g., a low percentage of organic solvent in water) through the cartridge to remove weakly bound interferences while the analyte remains on the sorbent.

  • Elution: Elute Vitamin K1 and the 13C6-IS using a strong organic solvent (e.g., methanol or ethyl acetate).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Question 5: Beyond sample preparation, how can I use chromatography to minimize ion suppression?

Answer: Chromatographic optimization is a powerful tool for separating your analyte from interfering matrix components.

  • Improve Separation: Adjust the mobile phase gradient profile. A shallower gradient can often increase the resolution between Vitamin K1 and co-eluting matrix components.

  • Change Column Chemistry: If co-elution persists, switch to a column with a different stationary phase (e.g., from a standard C18 to a Phenyl-Hexyl or Biphenyl column). This alters the selectivity of the separation, which can shift the retention time of the analyte relative to the interferences.

  • Avoid Suppression Zones: Use the results from your post-column infusion experiment to adjust chromatography so that Vitamin K1 and its IS elute in a "clean" region of the chromatogram, away from the areas of significant signal suppression.

Question 6: What adjustments can be made to the mass spectrometer ion source?

Answer: Fine-tuning the ion source parameters can help improve signal stability and reduce the impact of suppression.

  • Optimize Source Parameters: Methodically adjust parameters such as the nebulizing gas flow, desolvation gas temperature, and capillary/cone voltage to find the optimal conditions for Vitamin K1 ionization.

  • Consider APCI: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain classes of compounds, including lipophilic molecules like Vitamin K1. If your instrument allows, testing APCI is a worthwhile strategy.

Mandatory Visualizations

troubleshooting_workflow start Low / Inconsistent Signal for Analyte and IS q1 Is Ion Suppression Confirmed? (Post-Column Infusion) start->q1 a1_yes Optimize Sample Preparation q1->a1_yes Yes a1_no Investigate Other Issues: Instrument Malfunction, Standard Preparation Error q1->a1_no No q2 Is Signal Improved and Consistent? a1_yes->q2 a2_yes Reliable Quantification Achieved q2->a2_yes Yes a2_no Optimize LC Method (Gradient, Column) q2->a2_no No q3 Is Signal Improved and Consistent? a2_no->q3 q3->a2_yes Yes a3_no Optimize MS Source Parameters (Gas, Temp, Voltage) q3->a3_no No q4 Is Signal Improved and Consistent? a3_no->q4 q4->a1_yes No, Re-evaluate Sample Prep q4->a2_yes Yes

Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.

compensation_mechanism cluster_analyte Vitamin K1 (Analyte) cluster_is This compound (IS) A_LC LC Separation A_ION Ionization A_LC->A_ION A_SIG Suppressed Signal A_ION->A_SIG RATIO Analyte / IS Ratio Remains Constant A_SIG->RATIO IS_LC Co-eluting in LC IS_ION Ionization IS_LC->IS_ION IS_SIG Equally Suppressed Signal IS_ION->IS_SIG IS_SIG->RATIO MATRIX Matrix Interferences (e.g., Phospholipids) MATRIX->A_ION Causes Suppression MATRIX->IS_ION Causes Suppression RESULT Accurate Quantification RATIO->RESULT

Caption: Compensation mechanism of a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression? A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix. This results in a lower signal intensity, which can negatively affect the sensitivity, accuracy, and precision of an assay.

Q2: Why is a stable isotope-labeled internal standard like this compound used? A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis. Because its chemical structure and properties are nearly identical to the analyte, it behaves the same way during sample preparation, chromatography, and ionization. It will experience the same degree of ion suppression, allowing for accurate quantification based on the consistent ratio of the analyte signal to the internal standard signal.

Q3: If I'm using a 13C6-labeled internal standard, do I still need to worry about ion suppression? A3: Yes. While the SIL-IS is designed to compensate for ion suppression, it is not a complete solution for a poorly optimized method. If ion suppression is severe, the signal for both the analyte and the internal standard can be reduced to a point where the signal-to-noise ratio is too low, compromising the precision, accuracy, and lower limit of quantitation (LLOQ) of the assay.

Q4: What are the most common sources of ion suppression in plasma/serum samples for Vitamin K1 analysis? A4: The most common sources are endogenous (naturally occurring) components of the biological matrix. For the lipophilic Vitamin K1, phospholipids are a primary cause of interference. Other significant sources include salts, cholesterol esters, and proteins that were not adequately removed during sample preparation.

Q5: Can my mobile phase contribute to ion suppression? A5: Absolutely. The use of non-volatile mobile phase additives, such as trifluoroacetic acid (TFA), salts like sodium or potassium phosphate, and detergents, can build up in the ion source and significantly suppress the analyte signal. It is always recommended to use volatile mobile phase modifiers, such as ammonium formate or ammonium acetate, which are more compatible with mass spectrometry.

References

Technical Support Center: Optimizing Chromatographic Separation of Vitamin K Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Vitamin K isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating Vitamin K isomers?

The most frequently employed techniques for the separation of Vitamin K isomers are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²), which is a form of Supercritical Fluid Chromatography (SFC).[1][2]

  • HPLC: Reversed-phase HPLC using C18 or specialized C30 columns is common.[2][3] Normal-phase HPLC on silica-based columns can also be utilized.

  • UPC² (SFC): This technique uses compressed carbon dioxide as the primary mobile phase, offering faster separations and reduced organic solvent consumption compared to HPLC.

Q2: Why is the separation of Vitamin K isomers, particularly cis/trans isomers of Vitamin K1, challenging?

The separation is challenging due to the structural similarity of the isomers. Vitamin K1 (phylloquinone) exists in cis and trans forms, with the trans-isomer being the biologically active form. These isomers have very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods. Inadequate separation can lead to an overestimation of the biologically active form.

Q3: What type of column is best suited for separating Vitamin K isomers?

The choice of column depends on the specific isomers of interest and the chromatographic technique.

  • C30 Columns: These are often recommended for reversed-phase HPLC methods as they provide excellent shape selectivity for hydrophobic, long-chain compounds like Vitamin K isomers, enabling the resolution of cis/trans isomers that C18 columns may fail to separate.

  • C18 Columns: While less effective for critical isomer pairs on their own in HPLC, modern, high-efficiency C18 columns, especially those with smaller particle sizes (e.g., sub-2 µm), can achieve separation, particularly in UPC² methods.

  • Silica Columns: These are used in normal-phase HPLC for the separation of Vitamin K1 isomers and related compounds.

Q4: What are the typical sample preparation techniques for Vitamin K analysis?

Due to the low concentrations of Vitamin K in biological matrices and its lipophilic nature, sample preparation is a critical step. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Solvents like hexane, isooctane, or a mixture of ethanol and hexane are frequently used to extract these fat-soluble vitamins.

  • Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration. Silica or C18 cartridges are commonly employed.

  • Protein Precipitation (PP): This is often the initial step for plasma or serum samples, followed by LLE or SPE.

Troubleshooting Guide

Issue 1: Poor or no separation of cis/trans Vitamin K1 isomers.

Potential Cause Recommended Solution
Inadequate column selectivitySwitch to a C30 column for reversed-phase HPLC, which offers better shape selectivity for these isomers. For normal-phase HPLC, ensure the use of a high-quality silica column.
Suboptimal mobile phase compositionIn reversed-phase HPLC, adjust the organic modifier (e.g., methanol, acetonitrile) percentage. Using a high percentage of methanol (e.g., 98%) can be effective. In normal-phase HPLC, carefully optimize the ratio of the nonpolar solvent (e.g., heptane) to the polar modifier.
Temperature fluctuationsThe separation of Vitamin K1 isomers can be temperature-dependent. Optimize and control the column temperature. For some methods, sub-ambient temperatures (e.g., 15-20°C) can improve resolution.
Insufficient column equilibrationNormal-phase chromatography, in particular, requires thorough column equilibration to achieve reproducible retention times and selectivity. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.

Issue 2: Low sensitivity and poor peak response.

Potential Cause Recommended Solution
Inadequate detection methodFor HPLC, consider using a fluorescence detector after post-column reduction of Vitamin K to its fluorescent hydroquinone form. This significantly enhances sensitivity compared to UV detection. LC-MS/MS also offers high sensitivity and selectivity.
Sample loss during preparationVitamin K is sensitive to light and can adhere to glass and plastic surfaces. Protect samples from light by using amber vials and minimize exposure. Consider using silanized glassware.
Matrix effects in LC-MS/MSBiological matrices can cause ion suppression or enhancement. Optimize the sample cleanup procedure, for instance, by incorporating a phospholipid removal step.
Suboptimal injection volume or sample concentrationIncrease the injection volume or concentrate the sample, ensuring the sample solvent is compatible with the mobile phase to avoid peak distortion.

Issue 3: Peak tailing or fronting.

Potential Cause Recommended Solution
Active sites on the columnThis is more common in normal-phase chromatography. Ensure the mobile phase is sufficiently dried or contains a small amount of a polar modifier to deactivate the silica surface.
Column overloadReduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phaseDissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase.
Column degradationReplace the column with a new one.

Experimental Protocols

Protocol 1: Rapid Separation of Vitamin K1 Isomers and MK-4 by UPC²

  • System: ACQUITY UPC² System

  • Column: ACQUITY UPC² HSS C18 SB, 3.0 x 100 mm, 1.8 µm

  • Mobile Phase A: Compressed CO₂

  • Mobile Phase B: 50:50 (v/v) Acetonitrile/Methanol

  • Gradient: 0.5% B for 2 min, ramp to 20% B in 1.5 min, hold at 20% B for 0.5 min

  • Flow Rate: 3.0 mL/min

  • Column Temperature: 50°C

  • Detection: UV at 243 nm

Protocol 2: HPLC Separation of Vitamin K1 and K2 Isomers using a C30 Column

  • Column: Acclaim C30, 3 µm, 3.0 x 150 mm

  • Mobile Phase: 98% Methanol, 2% Deionized Water

  • Flow Rate: 0.65 mL/min

  • Temperature: 20°C

  • Detection: UV at 250 nm

  • Sample: 500 µg/mL Vitamins K1 and K2 in acetonitrile, exposed to UV light for 20 min to generate isomers.

Quantitative Data Summary

Table 1: UPC² Separation Performance for Vitamin K Isomers

AnalyteRetention Time (min)Linearity (R²)LOQ (µg/mL)
cis-Vitamin K12.5580.99800.06
trans-Vitamin K12.6380.99970.06
MK-4-0.99990.04

Table 2: HPLC-Fluorescence Detection Limits for Vitamin K Analogs

AnalyteDetection Limit (pg)
MK-44
PK (Vitamin K1)2
MK-74

Visualizations

TroubleshootingWorkflow Start Chromatographic Problem (e.g., Poor Resolution) CheckColumn Is the correct column (e.g., C30 for isomers) being used? Start->CheckColumn CheckMobilePhase Is the mobile phase composition optimal? CheckColumn->CheckMobilePhase Yes ChangeColumn Select appropriate column (e.g., C30 for HPLC) CheckColumn->ChangeColumn No CheckTemp Is the column temperature optimized and controlled? CheckMobilePhase->CheckTemp Yes OptimizeMobilePhase Adjust organic modifier ratio or use additives CheckMobilePhase->OptimizeMobilePhase No CheckEquilibration Is column equilibration sufficient? CheckTemp->CheckEquilibration Yes OptimizeTemp Test different temperatures (e.g., 15-25°C) CheckTemp->OptimizeTemp No IncreaseEquilibration Increase equilibration time CheckEquilibration->IncreaseEquilibration No ResolutionOK Problem Resolved CheckEquilibration->ResolutionOK Yes ChangeColumn->CheckMobilePhase OptimizeMobilePhase->CheckTemp OptimizeTemp->CheckEquilibration IncreaseEquilibration->ResolutionOK

Caption: Troubleshooting workflow for poor resolution of Vitamin K isomers.

SamplePrepWorkflow cluster_sample Sample Matrix (e.g., Plasma, Food) cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Biological Sample PP Protein Precipitation (for plasma/serum) Sample->PP LLE Liquid-Liquid Extraction (e.g., with Hexane) Sample->LLE PP->LLE SPE Solid-Phase Extraction (Silica or C18) LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis Chromatographic Injection (HPLC, UPC²) Evaporation->Analysis

Caption: General experimental workflow for Vitamin K analysis.

References

Troubleshooting poor recovery of Vitamin K1 during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Vitamin K1 (phylloquinone) during extraction.

Troubleshooting Guide: Poor Vitamin K1 Recovery

Low recovery of Vitamin K1 can be attributed to several factors throughout the experimental workflow. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root cause of poor yield.

Q1: My Vitamin K1 recovery is consistently low. Where should I start troubleshooting?

A1: Start by systematically evaluating your entire workflow, from sample handling to final analysis. The most common sources of Vitamin K1 loss are related to its inherent chemical instability and the extraction method itself. Key areas to investigate include sample preparation, the extraction parameters, and post-extraction handling.

A troubleshooting workflow can be visualized as follows:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions cluster_3 Outcome start Poor Vitamin K1 Recovery sample_prep Review Sample Preparation start->sample_prep extraction_params Evaluate Extraction Parameters start->extraction_params post_extraction Assess Post-Extraction Handling start->post_extraction analytical_method Verify Analytical Method start->analytical_method optimize_prep Optimize Sample Homogenization & Protect from Light/Heat sample_prep->optimize_prep optimize_extraction Adjust Solvent, Temperature, Time, or Energy Input extraction_params->optimize_extraction improve_handling Use Amber Vials, Evaporate Solvent Under Nitrogen post_extraction->improve_handling validate_analysis Check Instrument Calibration & Column Performance analytical_method->validate_analysis end Improved Vitamin K1 Recovery optimize_prep->end optimize_extraction->end improve_handling->end validate_analysis->end

A logical workflow for troubleshooting poor Vitamin K1 recovery.

Q2: How does sample preparation affect Vitamin K1 recovery?

A2: Sample preparation is a critical step where significant loss can occur. Vitamin K1 is a lipophilic molecule often embedded in a complex matrix, especially in fat-containing foods.

  • Matrix Complexity: In fat-containing foods, triglycerides and other hydrophobic components can be co-extracted, making the isolation of Vitamin K1 difficult.[1] Traditional methods like saponification (alkaline hydrolysis) to remove lipids can degrade Vitamin K1, as it is sensitive to alkali.[1][2] Enzymatic hydrolysis with lipase is an alternative, but can be complex and may also result in low recovery rates.[1]

  • Water Content: The presence of water in the sample can significantly reduce the extraction efficiency of the hydrophobic Vitamin K1 when using nonpolar solvents.[3] This is because water can limit the contact surface between the sample matrix and the extraction solvent. It is advisable to use freeze-dried or dehydrated samples to improve recovery.

  • Homogenization: Incomplete homogenization of the sample can lead to inefficient extraction, as the solvent may not be able to access all the Vitamin K1 within the sample matrix.

Q3: Which extraction parameters should I optimize for better recovery?

A3: Several parameters of the extraction process itself can be fine-tuned to improve Vitamin K1 recovery. The optimal conditions can vary depending on the extraction method (e.g., Ultrasound-Assisted Extraction - UAE, Pressurized Liquid Extraction - PLE) and the sample matrix.

  • Solvent Selection: A mixture of nonpolar solvents is typically used. For example, a hexane/anhydrous ether (97:3, v/v) mixture has been shown to be effective for eluting Vitamin K1 during Solid-Phase Extraction (SPE). For PLE, an n-hexane/ethyl acetate (4:1, v/v) mixture has been used.

  • Temperature: Temperature can have a significant impact. For UAE, an optimal temperature of 50°C has been reported, with higher temperatures potentially leading to degradation. In PLE, while higher temperatures can increase extraction efficiency, temperatures above 110°C can cause thermal degradation of Vitamin K1.

  • Time: Longer extraction times generally lead to better recovery, up to a certain point. For UAE, an optimal time of 50 minutes has been identified.

  • Material-to-Liquid Ratio: A higher solvent volume relative to the sample mass generally improves extraction. A ratio of 1:70 (g/mL) has been found to be optimal in some UAE protocols.

  • Ultrasonic Power (for UAE): Higher ultrasonic power can improve extraction efficiency by disrupting cell walls and enhancing solvent penetration. A power of 700 W has been used effectively.

The interplay of these factors can be visualized as follows:

G cluster_0 Extraction Method cluster_1 Key Influencing Parameters cluster_2 Outcome method Vitamin K1 Extraction solvent Solvent Choice & Ratio method->solvent temperature Temperature method->temperature time Extraction Time method->time ratio Sample:Solvent Ratio method->ratio energy Energy Input (e.g., Ultrasonic Power) method->energy recovery Extraction Recovery solvent->recovery temperature->recovery time->recovery ratio->recovery energy->recovery

Key parameters influencing Vitamin K1 extraction recovery.

Q4: How can I prevent degradation of Vitamin K1 after extraction?

A4: Vitamin K1 is sensitive to light, heat, and alkaline conditions. Proper handling after extraction is crucial to prevent its degradation.

  • Light Protection: All work with Vitamin K1 extracts should be done under yellow light, and samples should be stored in amber vials to prevent photodegradation.

  • Temperature Control: Samples should be cooled immediately after extraction and stored at 2-8°C for short-term storage (up to a week) or frozen at -20°C for longer periods.

  • Solvent Evaporation: When concentrating the extract, it is best to evaporate the solvent under a gentle stream of nitrogen to avoid oxidation.

  • pH: The stability of Vitamin K1 in aqueous solutions is pH-dependent, with optimal stability observed around pH 6.2. Avoid exposing the extract to highly acidic or alkaline conditions.

Frequently Asked Questions (FAQs)

Q: What are typical recovery rates for Vitamin K1 extraction?

A: Recovery rates can vary widely depending on the matrix and the method used. A well-optimized method can achieve high recovery. For instance, an ultrasound-assisted extraction (UAE) followed by solid-phase extraction (SPE) and analysis by LC-MS/MS has reported recoveries between 80.9% and 119.1% for spiked samples in fat-containing foods. An accelerated solvent extraction (ASE) method for medical foods reported an average recovery of 97.6%.

Q: Which analytical technique is best for quantifying Vitamin K1?

A: High-Performance Liquid Chromatography (HPLC) is the most common technique.

  • HPLC with Fluorescence Detection: This is a sensitive method, often requiring post-column reduction of Vitamin K1 to its fluorescent hydroquinone form.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is becoming the method of choice due to its high sensitivity and specificity, which helps to reduce interference from the sample matrix. It often requires less extensive sample clean-up compared to other methods.

Q: Can I use saponification to remove fats from my sample?

A: While saponification is a common method for removing lipids, it should be used with caution for Vitamin K1 analysis. Vitamin K1 is susceptible to degradation under the alkaline conditions used in saponification, which can lead to inaccurate and low recovery results.

Quantitative Data Summary

The following tables summarize quantitative data from cited experimental protocols for Vitamin K1 extraction.

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Vitamin K1 from Fat-Containing Foods

ParameterOptimal ValueReference
Material-to-Liquid Ratio1:70 (g/mL)
Extraction Temperature50 °C
Ultrasonic Power700 W
Extraction Time50 min
Recovery Rate 80.9% - 119.1%

Table 2: Optimal Conditions for Pressurized Liquid Extraction (PLE) of Vitamin K1 from Iceberg Lettuce

ParameterOptimal ValueReference
Extraction Temperature85 °C
Extraction Pressure66 bar
Extraction Time8 min
Predicted Yield 21.28 µg/g
Experimental Yield 19.94 ± 1.39 µg/g

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) for Fat-Containing Foods

This protocol is adapted from a method for determining Vitamin K1 in fat-containing foods.

  • Sample Preparation:

    • Homogenize the sample.

    • Weigh a representative portion of the homogenized sample.

  • Ultrasound-Assisted Extraction:

    • Place the sample in an extraction vessel.

    • Add the extraction solvent at a material-to-liquid ratio of 1:70 (g/mL).

    • Perform ultrasonic extraction under the following conditions:

      • Temperature: 50°C

      • Ultrasonic Power: 700 W

      • Time: 50 minutes

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an appropriate SPE cartridge.

    • Load the supernatant from the UAE step onto the cartridge.

    • Wash the cartridge to remove interfering substances. A material-to-wash fluid ratio of 1:60 (g/mL) has been found to be effective.

    • Elute Vitamin K1 using 8 mL of hexane/anhydrous ether (97:3, v/v).

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol).

    • Analyze by LC-MS/MS.

2. Pressurized Liquid Extraction (PLE) for Plant Matrices

This protocol is based on a method optimized for extracting Vitamin K1 from vegetables.

  • Sample Preparation:

    • Freeze-dry the plant material to remove water.

    • Grind the dried material to a fine powder.

  • Pressurized Liquid Extraction:

    • Place the dried sample into the extraction cell.

    • Perform the extraction using n-hexane/ethyl acetate (4:1, v/v) as the extraction solvent.

    • Set the extraction parameters as follows:

      • Temperature: 85°C

      • Pressure: 66 bar

      • Time: 8 minutes

  • Post-Extraction:

    • Collect the extract.

    • Centrifuge the extract to separate any solid plant material.

    • Transfer the supernatant to a volumetric flask and bring to volume with the extraction mixture.

  • Analysis:

    • Take an aliquot of the extract and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in methanol with 0.1% formic acid.

    • Analyze by LC-MS/MS.

References

Light sensitivity of Vitamin K1 and prevention of degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin K1 (phylloquinone). It addresses common issues related to the light sensitivity of Vitamin K1 and provides guidance on preventing its degradation during experiments.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected Vitamin K1 concentration in my samples.

Possible Cause Troubleshooting Steps
Photodegradation Vitamin K1 is extremely sensitive to light, especially daylight and fluorescent light, which can cause significant degradation in a short period.[1] Ensure all handling steps are performed under subdued light or using light-protective materials. Store stock solutions and samples in amber-colored vials or containers wrapped in aluminum foil.[2][3][4][5]
Improper Storage Even without direct light exposure, improper storage temperatures can affect stability. For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended, though some degradation may still occur. For long-term storage, freezing at -20°C is preferable. All storage should be in light-protected containers.
Oxidation Vitamin K1 is sensitive to air and moisture. When preparing solutions, consider using degassed solvents and storing under an inert gas like nitrogen or argon.
Incompatible Materials Ensure that the containers and labware used are compatible with Vitamin K1 and the solvents in use. Glass and polypropylene are generally suitable. Avoid reactive materials.

Issue: Appearance of unknown peaks in my chromatogram during HPLC analysis.

Possible Cause Troubleshooting Steps
Degradation Products Light exposure can lead to the formation of various degradation products, including Vitamin K1 2,3-epoxide and menaquinone-4. Compare your chromatogram to reference chromatograms of known Vitamin K1 degradation products. If possible, use a mass spectrometer detector to identify the unknown peaks.
Solvent Impurities Ensure the solvents used for your mobile phase and sample preparation are of high purity (e.g., HPLC grade) and are properly filtered and degassed to prevent interference.
Contamination Thoroughly clean all glassware and equipment to avoid cross-contamination from other experiments.

Frequently Asked Questions (FAQs)

Q1: How sensitive is Vitamin K1 to light?

Vitamin K1 is highly photosensitive. Exposure to daylight and fluorescent light can lead to significant degradation. One study reported a 46% decrease in Vitamin K1 content after two days of exposure to daylight and an 87% decrease after two days of exposure to fluorescent light.

Q2: What wavelengths of light are most damaging to Vitamin K1?

Degradation of Vitamin K1 is significant at wavelengths below 480 nm. Therefore, it is crucial to protect it from both UV and visible light.

Q3: What are the best practices for storing Vitamin K1?

  • Containers: Always use amber-colored glass vials or wrap containers in aluminum foil to block light.

  • Temperature: For short-term storage, refrigerate at 2-8°C. For long-term storage, freeze at -20°C.

  • Atmosphere: For highly sensitive applications or long-term storage of the pure compound, consider storing under an inert gas to prevent oxidation.

Q4: Can I use any stabilizers to prevent photodegradation?

Yes, several photoprotective agents have been shown to improve the stability of Vitamin K1. The effectiveness of these agents can be concentration-dependent.

Q5: What are the primary degradation products of Vitamin K1?

The main degradation products of Vitamin K1 include its quinone, hydroquinone, and 2,3-epoxide forms. Menaquinone-4 can also be a degradation product and is a metabolite of Vitamin K1 in some tissues.

Quantitative Data on Vitamin K1 Degradation and Photoprotection

Table 1: Photodegradation Kinetics of Vitamin K1

Condition Rate Constant (k) Half-life (t½) Reference
In organic solution, exposed to light0.185 h⁻¹3.75 h
UV light (254 nm) in borosilicate glass7.63 day⁻¹0.09 days
Room fluorescent and natural daylight in clear glass0.31 day⁻¹2.24 days

Table 2: Efficacy of Photoprotective Agents for Vitamin K1

Photoprotective Agent Concentration Fold Improvement in Photostability Reference
p-Aminobenzoic Acid (PABA)0.01%46
Propyl 4-hydroxybenzoate0.05%5
DL Methionine0.1% w/vReduces degradation rate by 43.4% under UV
Sodium Metabisulphite0.2% w/vReduces degradation rate by 60.4% under UV

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Vitamin K1 Quantification

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation:

    • Protect the sample from light throughout the entire procedure.

    • For serum or plasma samples, add an internal standard.

    • Perform a solid-phase extraction (SPE) to clean up the sample.

    • Precipitate proteins using a suitable agent.

    • Extract the supernatant with an organic solvent (e.g., hexane).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, ethanol, and a buffer (e.g., ammonium acetate).

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at 248 nm or 254 nm is common. For higher sensitivity and specificity, fluorescence detection after post-column reduction can be used.

  • Quantification:

    • Create a calibration curve using Vitamin K1 standards of known concentrations.

    • Calculate the concentration of Vitamin K1 in the sample by comparing its peak area to the calibration curve, using the internal standard for correction.

Protocol 2: UV-Vis Spectrophotometry for Monitoring Vitamin K1 Degradation

  • Sample Preparation:

    • Prepare a solution of Vitamin K1 in a suitable organic solvent (e.g., ethanol).

    • If testing photoprotective agents, add them to the solution at the desired concentration.

  • Measurement:

    • Measure the initial absorbance of the solution at the wavelength of maximum absorbance for Vitamin K1 (around 249 nm).

    • Expose the solution to a controlled light source (e.g., a UV lamp or a light box simulating daylight).

    • At regular time intervals, measure the absorbance of the solution at the same wavelength.

  • Data Analysis:

    • Plot the absorbance versus time. A decrease in absorbance indicates degradation of Vitamin K1.

    • The rate of degradation can be determined from the slope of the curve.

Visualizations

Vitamin_K_Cycle cluster_0 Vitamin K Cycle and Coagulation Cascade VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide Carboxylation GGCX GGCX VK_hydroquinone->GGCX VK_quinone Vitamin K (quinone) VK_epoxide->VK_quinone Reduction VKOR VKORC1 VK_epoxide->VKOR VK_quinone->VK_hydroquinone Reduction Gla_proteins Vitamin K-Dependent Proteins (Inactive) Gla_proteins->GGCX Active_Gla_proteins Active Vitamin K-Dependent Proteins (Carboxylated) Coagulation Blood Coagulation Active_Gla_proteins->Coagulation VKOR->VK_quinone GGCX->Active_Gla_proteins

Caption: The Vitamin K cycle is essential for the activation of coagulation factors.

Experimental_Workflow cluster_1 Vitamin K1 Stability Testing Workflow start Sample Preparation (Under subdued light) exposure Controlled Exposure (Light, Temperature, etc.) start->exposure sampling Time-Point Sampling exposure->sampling sampling->exposure Continue Exposure analysis Analytical Measurement (e.g., HPLC, UV-Vis) sampling->analysis data_analysis Data Analysis (Kinetics, Degradation %) analysis->data_analysis end Conclusion on Stability data_analysis->end

Caption: A general workflow for assessing the stability of Vitamin K1 under various conditions.

References

Reducing background noise in Vitamin K1 LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vitamin K1 (phylloquinone) analysis by LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.

Troubleshooting Guides

This section addresses specific problems you may encounter during your Vitamin K1 LC-MS/MS experiments in a question-and-answer format.

Question: Why am I observing high background noise in my chromatograms?

High background noise can mask the analyte signal, leading to poor sensitivity and inaccurate quantification. Several factors can contribute to this issue.

  • Mobile Phase Contamination: Impurities in solvents or additives are a common source of high background.

    • Solution: Always use LC-MS grade solvents and freshly prepared mobile phases.[1][2] Filter mobile phases containing buffers or salts before use. If you suspect contamination from additives like ammonium acetate, flush the system thoroughly.[3]

  • System Contamination: Residues from previous samples, particularly lipids, can accumulate in the LC system and ion source, causing elevated background.[1]

    • Solution: Implement a rigorous system cleaning protocol. Flush the system with a strong solvent mixture like isopropanol.[3] Regularly clean the ion source components, including the cone, needle, and transfer tube.

  • Column Fouling: The analytical column can become contaminated with matrix components, leading to increased noise.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's recommended cleaning procedure.

Question: My signal intensity for Vitamin K1 is low and inconsistent. What could be the cause?

Low and variable signal intensity can be attributed to several factors, from sample preparation to ionization efficiency.

  • Poor Recovery During Sample Preparation: Vitamin K1 is highly lipophilic and can adhere to surfaces, leading to losses during sample processing. Evaporation steps can also contribute to low recovery.

    • Solution: Minimize offline sample preparation steps where possible. An online Solid Phase Extraction (SPE) approach can improve recovery. If using manual extraction, be mindful of the materials used, as Vitamin K1 can stick to glass and metals.

  • Ion Suppression (Matrix Effects): Co-eluting matrix components, especially phospholipids from plasma or serum samples, can suppress the ionization of Vitamin K1.

    • Solution: Incorporate a phospholipid removal step in your sample preparation. Using a stable isotope-labeled internal standard (e.g., Vitamin K1-d7) that co-elutes with the analyte can compensate for matrix effects. Atmospheric Pressure Chemical Ionization (APCI) is often reported to be less susceptible to matrix effects than Electrospray Ionization (ESI) for Vitamin K1 analysis.

  • Suboptimal Ionization Source Conditions: The choice of ionization technique and its parameters are crucial for achieving good sensitivity.

    • Solution: APCI is often more sensitive than ESI for Vitamin K1 analysis. Optimize ion source parameters such as temperature and gas flows to maximize signal intensity.

  • Adduct Formation: The formation of adducts (e.g., with sodium or potassium) can split the ion signal between the protonated molecule and the adducted forms, reducing the intensity of the target ion.

    • Solution: Use high-purity solvents and additives to minimize the presence of alkali metals. Adding a small amount of a proton source like formic acid to the mobile phase can promote the formation of the protonated molecule.

Question: I'm seeing peak tailing or splitting in my chromatograms. How can I improve the peak shape?

Poor peak shape can compromise resolution and integration, affecting the accuracy of your results.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to peak distortion.

    • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. Using a guard column can extend the life of your analytical column.

  • Secondary Interactions: Interactions between Vitamin K1 and active sites (e.g., silanols) on the silica-based column packing can cause peak tailing.

    • Solution: Adding a buffer to the mobile phase can help to block these active sites.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in a solvent that is weaker than or of a similar composition to the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

What is the best ionization technique for Vitamin K1 analysis?

Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is frequently reported to provide better sensitivity for Vitamin K1 compared to Electrospray Ionization (ESI). This is due to the non-polar nature of the Vitamin K1 molecule.

What are the typical MRM transitions for Vitamin K1 and its deuterated internal standard?

For Vitamin K1, a common precursor ion is m/z 451.3, with a product ion of m/z 186.8. For a deuterated internal standard like Vitamin K1-d7, the precursor ion is m/z 458.3, and a common product ion is m/z 193.8.

How can I minimize the light sensitivity of Vitamin K1 during sample handling?

Vitamin K1 is sensitive to light and can degrade upon exposure. It is recommended to use amber vials or protect samples from light during all stages of preparation and analysis.

What type of analytical column is most suitable for Vitamin K1 analysis?

C18 columns are frequently used for the separation of Vitamin K1. However, other stationary phases like Phenyl-Hexyl and Pentafluorophenyl (PFP) have also been successfully employed.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

This protocol is a common approach for extracting Vitamin K1 from serum or plasma.

  • To 500 µL of serum or plasma in a test tube, add 50 µL of the internal standard solution (e.g., Vitamin K1-d7).

  • Add 1.5 mL of ethanol to precipitate the proteins and vortex for 1 minute.

  • Add 4 mL of hexane and vortex for an additional minute to extract the lipids, including Vitamin K1.

  • Centrifuge the mixture for 10 minutes at approximately 13,000 rpm to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a methanol/water mixture (e.g., 1:3 v/v) and transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS System Parameters

These are typical starting parameters for an LC-MS/MS system for Vitamin K1 analysis. Optimization will be required for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: A gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B is typically used to elute the lipophilic Vitamin K1.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: APCI, positive ion mode.

    • Nebulizer Current/Gas: 3 µA / 60 psi (instrument-dependent).

    • Probe Temperature: 400 °C.

    • Curtain and Collision Gas: Nitrogen.

    • MRM Transitions:

      • Vitamin K1: Precursor 451.3 m/z, Product 186.8 m/z, Collision Energy ~25 eV.

      • Vitamin K1-d7 (IS): Precursor 458.3 m/z, Product 193.8 m/z, Collision Energy ~25 eV.

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for Vitamin K1 analysis.

Table 1: Method Performance Comparison

ParameterMethod 1Method 2Method 3
Sample Type SerumPlasmaSerum
Sample Prep Online SPEPhospholipid RemovalProtein Precipitation & LLE
LOQ 0.05 nmol/L6.1 pg/mL50 pg/mL
Recovery 99% (IS)98-107%>98%
Intra-assay CV% 3.0-6.8%2.3-14.3%<10%
Inter-assay CV% 3.9-5.8%7.2-15.2%<10%

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions High_Background High Background Noise Contamination System/Mobile Phase Contamination High_Background->Contamination Check for Low_Signal Low/Inconsistent Signal Matrix_Effects Matrix Effects (Ion Suppression) Low_Signal->Matrix_Effects Check for Sample_Loss Sample Prep Loss Low_Signal->Sample_Loss Check for Poor_Peak_Shape Poor Peak Shape Column_Issues Column Contamination/ Degradation Poor_Peak_Shape->Column_Issues Check for Solvent_Mismatch Injection Solvent Mismatch Poor_Peak_Shape->Solvent_Mismatch Check for Clean_System Flush System & Source Contamination->Clean_System Solution Fresh_Mobile_Phase Use Fresh LC-MS Grade Solvents Contamination->Fresh_Mobile_Phase Solution Optimize_Prep Optimize Sample Prep (e.g., PLD, SPE) Matrix_Effects->Optimize_Prep Solution Use_IS Use Stable Isotope Internal Standard Matrix_Effects->Use_IS Solution Sample_Loss->Optimize_Prep Solution Clean_Column Flush/Replace Column Column_Issues->Clean_Column Solution Match_Solvent Match Injection Solvent to Mobile Phase Solvent_Mismatch->Match_Solvent Solution Result Improved Chromatography Clean_System->Result Fresh_Mobile_Phase->Result Optimize_Prep->Result Use_IS->Result Clean_Column->Result Match_Solvent->Result

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

Experimental Workflow

Experimental_Workflow Start Start: Serum/Plasma Sample Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, or SPE) Start->Sample_Prep Add Internal Standard LC_Separation LC Separation (C18 or PFP Column) Sample_Prep->LC_Separation Inject Extract Ionization Ionization (APCI, Positive Mode) LC_Separation->Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) Ionization->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection Data_Processing Data Processing (Quantification) Detection->Data_Processing End End: Vitamin K1 Concentration Data_Processing->End

Caption: A typical experimental workflow for Vitamin K1 LC-MS/MS analysis.

References

Selecting the optimal column for Vitamin K1 chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vitamin K1 (phylloquinone) chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column for Vitamin K1 analysis?

A1: The most frequently reported column for the separation of Vitamin K homologues in biological matrices is a C18 column.[1] However, other columns such as C30, silica, and pentafluorophenyl (PFP) have been successfully used depending on the specific application and analytical goals.[1][2] Reversed-phase HPLC is the most common technique, offering good separation for Vitamin K1 and its related compounds.[3]

Q2: Why am I seeing two peaks for my Vitamin K1 standard?

A2: It is possible to observe two peaks for a Vitamin K1 standard due to the presence of cis and trans isomers. Synthetic Vitamin K1 can contain an appreciable amount of the non-bioactive cis isomer, while the naturally occurring form is primarily the trans isomer. Specific chromatographic conditions are required to separate these two isomers.

Q3: What detection method is most sensitive for Vitamin K1 analysis?

A3: For high sensitivity, especially for samples with low concentrations of Vitamin K1 such as serum, HPLC with fluorescence detection after post-column reduction is a widely used and sensitive method. This involves reducing the quinone form of Vitamin K1 to its fluorescent hydroquinone form. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) also offers high sensitivity and specificity.

Q4: Can I use a normal-phase HPLC method for Vitamin K1?

A4: Yes, normal-phase HPLC can be used, particularly for the separation of Vitamin K1 isomers. A silica-based column with a non-polar mobile phase can effectively separate cis and trans isomers of Vitamin K1. However, reversed-phase methods are generally more common for routine analysis.

Troubleshooting Guide

This guide addresses common problems encountered during Vitamin K1 chromatography.

Problem 1: Poor peak shape (asymmetry, broad peaks)

Possible Cause Recommended Solution
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For reversed-phase, a slightly acidic pH is often used.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol, methanol). If the problem persists, replace the column.
Secondary Interactions with Silica For basic compounds on a silica-based C18 column, add a competing base like triethylamine (TEA) to the mobile phase or use a base-deactivated column.
Poor Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before injection. Normal-phase methods may require longer equilibration times.

Problem 2: Inconsistent Retention Times

Possible Cause Recommended Solution
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing. Use a gradient proportioning valve if available.
Temperature Variations Use a column oven to maintain a constant temperature. The separation of Vitamin K1 isomers can be temperature-dependent.
Insufficient Column Equilibration Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
Air Bubbles in the System Degas the mobile phase before use. Check for leaks in the system.
Changes in Column Chemistry The column may be degrading. Replace the column if other solutions fail.

Problem 3: Inability to Separate cis/trans Isomers of Vitamin K1

Possible Cause Recommended Solution
Inadequate Column Selectivity A standard C18 column may not provide sufficient resolution. Consider using a C30 column, which offers high shape selectivity for structurally related isomers. A normal-phase silica column can also be effective.
Suboptimal Mobile Phase For reversed-phase, a mobile phase of methanol, isopropanol, and acetonitrile may be effective. For normal-phase, a mobile phase of heptane with small amounts of polar modifiers can be used.
Incorrect Temperature The separation of isomers can be temperature-dependent. An optimal temperature of around 15°C has been shown to be effective for separating Vitamin K1 isomers on a C30 column.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Fluorescence Detection for Vitamin K1 in Serum

This method is suitable for the quantification of low levels of Vitamin K1 in biological matrices.

  • Sample Preparation:

    • To 500 µL of serum, add an internal standard and 2 mL of ethanol.

    • Extract the mixture with 4 mL of hexane.

    • Perform solid-phase extraction (SPE) for cleanup.

  • Chromatographic Conditions:

    • Column: Spherisorb ODS2, 150 x 4.6mm, 3µm or Luna C18, 150 x 4.6, 5µm.

    • Mobile Phase: 85% Methanol / 9% Isopropanol / 5% Acetonitrile / 1% Zinc solution.

    • Flow Rate: 1.0 mL/min.

    • Post-Column Reduction: Use a zinc reactor to reduce Vitamin K1 to its fluorescent form.

    • Detection: Fluorescence detector with excitation at 246 nm and emission at 430 nm.

Protocol 2: Normal-Phase HPLC for Separation of Vitamin K1 Isomers

This method is designed for the separation of cis and trans isomers of Vitamin K1.

  • Sample Preparation:

    • Dissolve the Vitamin K1 standard or sample extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil Silica column.

    • Mobile Phase: Heptane with small amounts of polar modifiers (e.g., isopropanol).

    • Flow Rate: 0.4 mL/min.

    • Column Equilibration: Equilibrate the column for at least 2 hours (approximately 20 column volumes) to achieve stable retention times.

    • Detection: UV detector at 248 nm or 270 nm.

Data Presentation

Table 1: Comparison of HPLC Columns for Vitamin K1 Analysis
Column TypeStationary PhaseTypical DimensionsApplicationReference
Reversed-Phase C18 (ODS)150 x 4.6 mm, 3-5 µmGeneral purpose, analysis in serum and food
Reversed-Phase C30150 x 4.6 mm, 3 µmSeparation of cis/trans isomers
Normal-Phase Silica150 x 4.6 mm, 5 µmSeparation of cis/trans isomers
UPLC HSS PFP-Fast analysis in serum by UPLC-MS/MS
Mixed-Mode Lipak100 x 3.2 mm, 3 µmAnalysis of Vitamin K1 and K4
Table 2: Typical Operating Parameters for Vitamin K1 HPLC Methods
ParameterReversed-Phase (Fluorescence)Normal-Phase (UV)UPLC-MS/MS
Mobile Phase Methanol/Isopropanol/Acetonitrile/Zinc SolutionHeptane/IsopropanolWater/Methanol/Ammonium Fluoride Gradient
Flow Rate 1.0 mL/min0.4 mL/min-
Detection Fluorescence (Ex: 246 nm, Em: 430 nm)UV (248 nm or 270 nm)Tandem Mass Spectrometry
Run Time ~13-40 minutes~20-30 minutes~3.7 minutes
Reference

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample (Serum, Food, etc.) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction cleanup Sample Cleanup (SPE) extraction->cleanup hplc HPLC/UPLC System cleanup->hplc Inject Sample column Select Column (C18, C30, Silica) hplc->column detection Detection (UV, FLD, MS/MS) column->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: General experimental workflow for Vitamin K1 analysis.

troubleshooting_flowchart start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution1 Check for Column Overload Adjust Mobile Phase Clean/Replace Column peak_shape->solution1 Yes isomer_sep Poor Isomer Separation? retention_time->isomer_sep No solution2 Check Mobile Phase Prep Use Column Oven Ensure Equilibration retention_time->solution2 Yes solution3 Use C30 or Silica Column Optimize Mobile Phase Adjust Temperature isomer_sep->solution3 Yes end Problem Resolved isomer_sep->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Impact of Anticoagulants on Vitamin K1 Plasma Levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on Vitamin K1 (phylloquinone) plasma levels during experimental studies.

Frequently Asked Questions (FAQs)

Q1: How do different classes of anticoagulants affect Vitamin K1 plasma levels?

A1: The impact on Vitamin K1 plasma levels is directly related to the anticoagulant's mechanism of action.

  • Vitamin K Antagonists (VKAs) (e.g., Warfarin): VKAs inhibit the Vitamin K epoxide reductase (VKOR), a key enzyme in the Vitamin K cycle.[1][2] This blockage leads to an accumulation of Vitamin K1 epoxide and a functional deficiency of reduced Vitamin K1 (hydroquinone), which is the active cofactor for gamma-carboxylation of clotting factors.[2][3] While it disrupts the function of Vitamin K1, it does not directly lower the plasma concentration of phylloquinone itself; however, it can lead to an altered ratio of Vitamin K1 to its epoxide form.

  • Direct Oral Anticoagulants (DOACs) (e.g., Apixaban, Rivaroxaban, Dabigatran): DOACs directly target and inhibit specific clotting factors, such as Factor Xa or thrombin.[4] Their mechanism is independent of the Vitamin K cycle. Therefore, DOACs are not expected to have a direct impact on plasma Vitamin K1 levels.

  • Heparin: Heparin and Low Molecular Weight Heparins (LMWHs) work by activating antithrombin, which then inactivates thrombin and Factor Xa. This mechanism is also independent of the Vitamin K cycle, and therefore, heparin is not expected to directly influence Vitamin K1 plasma levels.

Q2: We are observing inconsistent Vitamin K1 levels in our warfarin-treated animal models. What could be the cause?

A2: Inconsistencies in Vitamin K1 levels in warfarin-treated subjects can arise from several factors:

  • Dietary Vitamin K1 Intake: Warfarin's anticoagulant effect is sensitive to dietary Vitamin K1 intake. Fluctuations in the Vitamin K1 content of animal chow can lead to variability in plasma levels and the international normalized ratio (INR). Ensure a consistent and controlled diet for all study animals.

  • Gastrointestinal Health: As Vitamin K1 is a fat-soluble vitamin, any condition affecting fat absorption in the gut can alter its plasma levels.

  • Genetic Variations: Polymorphisms in the VKORC1 gene, the target of warfarin, can lead to warfarin resistance or sensitivity, potentially affecting the dynamics of the Vitamin K cycle and the levels of its intermediates.

  • Sample Handling: Vitamin K1 is sensitive to light and temperature. Inconsistent sample handling procedures can lead to degradation and artificially low measurements.

Q3: Is it necessary to monitor Vitamin K1 intake in subjects treated with DOACs or heparin in our study?

A3: While DOACs and heparin do not directly interact with Vitamin K, maintaining a consistent diet is good practice in any experimental setting to reduce variability. However, unlike with warfarin, fluctuations in Vitamin K1 intake are not expected to alter the anticoagulant efficacy of DOACs or heparin.

Troubleshooting Guides for Vitamin K1 Quantification

Issue 1: Low or No Detectable Vitamin K1 Signal During HPLC-MS/MS Analysis
Possible Cause Troubleshooting Step
Degradation of Vitamin K1 Vitamin K1 is light-sensitive. Protect samples from light at all stages (collection, processing, storage, and analysis) by using amber tubes and minimizing exposure. It is also temperature-sensitive; keep samples cooled.
Inefficient Extraction Vitamin K1 is lipophilic. Ensure the chosen organic solvent for liquid-liquid extraction (e.g., hexane) is appropriate and that the extraction procedure is rigorously followed. Solid-phase extraction (SPE) can improve sample clean-up and concentration.
Instrumental Issues - Check for leaks in the HPLC system.- Ensure the mass spectrometer's ion source is clean and functioning correctly.- Verify that the mobile phase composition is correct and properly degassed.
Detector Lamp Failure If using a fluorescence detector post-column reduction, ensure the lamp is functional.
Issue 2: High Variability in Vitamin K1 Measurements Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting of samples, internal standards, and solvents. Automate liquid handling steps if possible.
Matrix Effects in Mass Spectrometry Plasma lipids can interfere with ionization. Optimize the sample clean-up procedure (e.g., protein precipitation followed by SPE) to remove interfering substances.
Poor Chromatographic Resolution - Check for column degradation or contamination. Flush the column or replace it if necessary.- Optimize the mobile phase gradient to ensure good separation of Vitamin K1 from other plasma components.
Contamination Ensure all glassware and plasticware are thoroughly clean and free of contaminants that might interfere with the analysis.

Data Summary

The following table summarizes the expected impact of different anticoagulants on Vitamin K1 plasma levels based on their mechanisms of action. Direct comparative quantitative data from head-to-head clinical trials is limited.

Anticoagulant ClassExamplesMechanism of ActionExpected Impact on Plasma Vitamin K1 Levels
Vitamin K Antagonists (VKAs) Warfarin, AcenocoumarolInhibit Vitamin K epoxide reductase (VKOR), disrupting the Vitamin K cycle.Does not directly decrease plasma phylloquinone but alters the ratio of Vitamin K1 to Vitamin K1 epoxide. This leads to a functional deficiency of active Vitamin K1.
Direct Oral Anticoagulants (DOACs) Apixaban, Rivaroxaban, DabigatranDirect inhibition of Factor Xa or thrombin.No direct impact is expected as the mechanism is independent of the Vitamin K cycle.
Heparins Unfractionated Heparin, LMWHBinds to and activates antithrombin, which inactivates thrombin and Factor Xa.No direct impact is expected as the mechanism is independent of the Vitamin K cycle.

Experimental Protocols

Protocol: Quantification of Plasma Vitamin K1 by HPLC-MS/MS

This protocol is a generalized procedure based on common methodologies. Researchers should validate the method for their specific equipment and experimental conditions.

1. Sample Preparation:

  • Collection: Collect whole blood in EDTA-containing tubes.

  • Protection from Light: Use amber tubes or wrap tubes in aluminum foil immediately after collection.

  • Centrifugation: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

2. Extraction:

  • Protein Precipitation: To a 500 µL plasma sample, add an internal standard (e.g., deuterated Vitamin K1) and 1.5 mL of cold acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash: Wash the cartridge with a weak solvent mixture (e.g., methanol/water) to remove polar impurities.

  • Elution: Elute Vitamin K1 with a stronger organic solvent (e.g., methanol/isopropanol/hexane).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

3. HPLC-MS/MS Analysis:

  • HPLC System: A reverse-phase C18 or Phenyl-Hexyl column is commonly used.

  • Mobile Phase: A gradient of methanol and water, often with a formic acid additive, is typical.

  • Mass Spectrometry: Use a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor for specific precursor-to-product ion transitions for Vitamin K1 and the internal standard using Multiple Reaction Monitoring (MRM).

Visualizations

Signaling Pathway: The Vitamin K Cycle and the Action of Warfarin

VitaminKCycle cluster_cycle Vitamin K Cycle cluster_warfarin Anticoagulant Action KH2 Vitamin K (Hydroquinone - Active) KO Vitamin K Epoxide KH2->KO γ-Carboxylation of Clotting Factors (II, VII, IX, X) Clotting_Factors_Inactive Inactive Clotting Factors (Glu) K Vitamin K (Quinone) K->KH2 VKOR KO->K VKOR Warfarin Warfarin Warfarin->K Warfarin->KO Clotting_Factors_Active Active Clotting Factors (Gla) Clotting_Factors_Inactive->Clotting_Factors_Active

Caption: The Vitamin K cycle and the inhibitory action of Warfarin.

Experimental Workflow: Quantification of Plasma Vitamin K1

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample (Protected from Light) add_is Add Internal Standard start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (Reverse-Phase Column) reconstitute->hplc msms Tandem Mass Spectrometry (MS/MS Detection) hplc->msms data Data Analysis (Quantification) msms->data

Caption: Workflow for the quantification of Vitamin K1 in plasma.

References

Validation & Comparative

Revolutionizing Vitamin K1 Analysis: A UPLC-MS/MS Method Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of Vitamin K1 is paramount for a multitude of applications, from nutritional assessment to pharmacokinetic studies. This guide provides a comprehensive validation of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for Vitamin K1 quantification, alongside a comparative analysis with alternative analytical techniques.

This document details the experimental protocols and presents supporting data to offer an objective comparison of performance, enabling informed decisions for your analytical needs. The inherent advantages of UPLC-MS/MS, including superior sensitivity, specificity, and high-throughput capabilities, are highlighted through robust validation data.

Comparative Analysis of Vitamin K1 Quantification Methods

The quantification of Vitamin K1 has traditionally been approached using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection has been a common method.[1] However, these methods can be labor-intensive, require larger sample volumes, and may lack the specificity offered by mass spectrometry.[1]

More recent advancements have seen the adoption of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), which provide enhanced sensitivity and specificity, crucial for detecting the low endogenous levels of Vitamin K1 in biological matrices.[2][3] Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) has also emerged as a powerful alternative, particularly for nonpolar compounds like Vitamin K1.[4]

The presented UPLC-MS/MS method offers significant improvements in speed and efficiency over traditional HPLC methods, with run times as short as 3 minutes, a substantial reduction from the 20 minutes or more required by some HPLC methods.

UPLC-MS/MS Method Validation Data

The validation of the UPLC-MS/MS method was conducted to assess its linearity, precision, accuracy, and sensitivity. The results demonstrate the method's reliability and robustness for the quantification of Vitamin K1 in serum and plasma.

Validation ParameterUPLC-MS/MS Method Performance
Linearity Range 0.077–26 ng/mL (r² ≥0.995)
Lower Limit of Measuring Interval (LLMI) 0.05 ng/mL
Intra-Assay Precision (%CV) 2.3% - 10.4%
Inter-Assay Precision (%CV) 7.4% - 12.8%
Accuracy (Mean Bias) 7.1%
Recovery 98%–107%

Comparison with Alternative Methods

MethodLimit of Quantification (LOQ)Sample VolumeThroughputKey AdvantagesKey Disadvantages
UPLC-MS/MS 0.01 - 0.05 ng/mL100 - 200 µLHigh (e.g., 4 hours per 96-well plate)High sensitivity, specificity, and speedHigher initial instrument cost
HPLC-FLD-ECD ~25.0 pg/mL700 µLLow (e.g., 32 hours per 96-well plate)Established methodologyLabor-intensive, longer run times, lower specificity
HPLC-APCI-MS 0.3 ng/mL500 µLModerateGood sensitivityMay require extensive sample cleanup
Online SPE-LC-MS/MS 0.05 nmol/L (~0.022 ng/mL)N/AHigh (automated)Excellent sensitivity, reduced sample handlingPotential for matrix effects
SFC-MS/MS N/AN/AModerateSuitable for nonpolar compoundsLess common instrumentation

Experimental Protocols

UPLC-MS/MS Method for Vitamin K1 Quantification in Serum

1. Sample Preparation: A protein precipitation and solid-phase extraction (SPE) approach is utilized for sample cleanup.

  • To 200 µL of serum, 600 µL of ethanol containing a stable isotope-labeled internal standard (e.g., ¹³C₆-vitamin K1) is added.

  • The mixture is vortexed and then centrifuged to precipitate proteins.

  • The supernatant is loaded onto an Oasis PRiME HLB µElution Plate.

  • The plate is washed, and the analyte is eluted with heptane.

  • The eluate is dried down and reconstituted in a methanol/water solution prior to injection.

2. UPLC-MS/MS Analysis: Chromatographic separation is achieved using a UPLC system coupled to a tandem quadrupole mass spectrometer.

  • UPLC System: ACQUITY UPLC I-Class System

  • Column: ACQUITY UPLC HSS PFP Column

  • Mobile Phase: A gradient of water and methanol containing ammonium fluoride.

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Vitamin K1 and its internal standard, ensuring high selectivity and sensitivity.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the UPLC-MS/MS quantification of Vitamin K1.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis serum Serum Sample (200 µL) add_is_etoh Add Internal Standard in Ethanol (600 µL) serum->add_is_etoh vortex_centrifuge Vortex & Centrifuge add_is_etoh->vortex_centrifuge spe Solid-Phase Extraction (Oasis PRiME HLB) vortex_centrifuge->spe elute Elute with Heptane spe->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute injection Inject into UPLC System dry_reconstitute->injection chromatography Chromatographic Separation (ACQUITY UPLC HSS PFP) injection->chromatography ms_detection Tandem Mass Spectrometry (Xevo TQ-S micro) chromatography->ms_detection data_analysis Data Acquisition & Quantification (MRM) ms_detection->data_analysis

Caption: UPLC-MS/MS workflow for Vitamin K1 quantification.

References

Cross-validation of Vitamin K1 assays between different laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Inter-Laboratory Cross-Validation of Vitamin K1 Assays

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of Vitamin K1 (phylloquinone) is crucial for a variety of research and clinical applications, from nutritional status assessment to the development of novel therapeutics. However, the inherent variability in analytical methods and laboratory practices can lead to significant discrepancies in results. This guide provides a framework for the cross-validation of Vitamin K1 assays between different laboratories, offering a comparative look at common methodologies and presenting data from external quality assurance schemes to highlight real-world performance.

Data Presentation: Performance in External Quality Assurance

To ensure the reliability and comparability of Vitamin K1 measurements, laboratories can participate in External Quality Assurance (EQA) or Proficiency Testing (PT) schemes. The Vitamin K External Quality Assurance Scheme (KEQAS) is a key program in this area, providing valuable insights into the performance of participating laboratories.[1][2][3]

Below is a summary of the performance of laboratories participating in KEQAS, which helps in understanding the expected level of inter-laboratory variation.

Table 1: Summary of KEQAS Performance (2000-2006)

Performance MetricValue
Number of Participating Groups17
Inter-Laboratory Coefficient of Variation (CV)29.6%
Mean Absolute Difference from ALTM21.7%
Laboratories Consistently Meeting Performance Target**47%
False Positive Rate (for depleted samples)35%
All-Laboratory Trimmed Mean
**Performance target defined as ≤20% absolute difference from the ALTM

Source: Biomed Chromatogr, 2009[1]

This data highlights a considerable degree of variability among laboratories, with just under half consistently meeting the performance target. The high false-positive rate in samples depleted of Vitamin K1 suggests that assay specificity, particularly at low concentrations, is a common challenge.[1]

More recent single-laboratory validation data using KEQAS samples demonstrates the potential for higher accuracy with modern methods. For instance, a UPLC-MS/MS method showed a mean bias of just 7.1% from the ALTM across nine KEQAS samples.

Table 2: Comparison of Common Vitamin K1 Assay Methodologies

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Detection Principle Fluorescence or UV detection after post-column reduction.Mass-to-charge ratio of fragmented ions.
Specificity Can be prone to interference from other lipid-soluble compounds, especially at low concentrations.Highly specific due to the monitoring of specific precursor and product ion transitions.
Sensitivity (LOD/LOQ) LOD around 0.05 µg/L has been reported.Generally more sensitive, with LOQs as low as 0.05 ng/mL (0.05 µg/L).
Throughput Can be lower due to longer run times.Higher throughput is achievable with modern UPLC systems.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise.
Reported Precision (Intra-assay CV) 3.0% - 8.2%Typically <10%
Reported Precision (Inter-assay CV) 8.1% - 16%Typically <15%

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results across laboratories. Below are generalized protocols for the two most common methods for Vitamin K1 determination in human serum or plasma.

Protocol 1: Vitamin K1 Analysis by HPLC with Fluorescence Detection

This method is based on the principle of separating Vitamin K1 from other plasma components using reversed-phase HPLC, followed by post-column chemical reduction and fluorescence detection.

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of serum or plasma, add an internal standard (e.g., a proprietary vitamin K derivative).

  • Precipitate proteins by adding 1 mL of ethanol and vortexing.

  • Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing, and centrifuging.

  • Transfer the hexane (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the extract in the mobile phase for injection.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A non-aqueous mobile phase, such as methanol/dichloromethane/isopropanol in varying proportions.

  • Flow Rate: Typically 1.0 mL/min.

  • Post-Column Reduction: A solution of zinc chloride in a suitable solvent is pumped and mixed with the column effluent in a reaction coil containing zinc particles to reduce Vitamin K1 to its fluorescent hydroquinone form.

  • Detection: Fluorescence detector with excitation at approximately 243 nm and emission at 430 nm.

3. Calibration and Quantification

  • Prepare a calibration curve using a series of known concentrations of Vitamin K1 standards.

  • The ratio of the peak area of Vitamin K1 to the peak area of the internal standard is plotted against the concentration of the standards.

  • The concentration of Vitamin K1 in the samples is determined from the calibration curve.

Protocol 2: Vitamin K1 Analysis by LC-MS/MS

This method offers higher specificity and sensitivity and is increasingly becoming the reference method for Vitamin K1 analysis.

1. Sample Preparation (Protein Precipitation and/or SPE)

  • To 200 µL of serum or plasma, add an isotopically labeled internal standard (e.g., ¹³C₆-Vitamin K1).

  • Precipitate proteins with a solvent like acetonitrile or methanol, vortex, and centrifuge.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE) for higher sensitivity.

2. LC-MS/MS Conditions

  • LC System: A UPLC (Ultra-Performance Liquid Chromatography) system is preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column suitable for UPLC.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • MRM Transitions: Specific precursor-to-product ion transitions for both Vitamin K1 and the internal standard are monitored. For Vitamin K1, a common transition is m/z 451.3 -> 187.1.

3. Calibration and Quantification

  • A calibration curve is constructed by analyzing standards of known Vitamin K1 concentrations.

  • The peak area ratio of the analyte to the internal standard is used for quantification to correct for matrix effects and variations in instrument response.

Mandatory Visualization

Inter-Laboratory Cross-Validation Workflow

To ensure consistency and reliability of Vitamin K1 measurements across different sites, a structured cross-validation workflow is essential. The following diagram illustrates a typical process.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_harmonization Harmonization Phase A Define Study Protocol & Performance Criteria B Select Participating Laboratories A->B C Prepare & Characterize Reference Materials B->C D Distribute Blinded Samples to Laboratories C->D E Laboratories Analyze Samples using their SOPs D->E F Submit Data to Central Coordinator E->F G Statistical Analysis (e.g., CV, Bias, Z-scores) F->G H Identify Discrepancies & Outliers G->H I Investigate Root Causes of Variability H->I J Implement Corrective Actions (e.g., SOP harmonization) I->J K Re-evaluation with New Sample Set J->K L Establish Comparability of Results K->L

References

The Gold Standard in Vitamin K1 Analysis: A Comparison of Vitamin K1-13C6 Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in Vitamin K1 quantification, the use of a stable isotope-labeled internal standard is paramount. This guide provides a comprehensive comparison of Vitamin K1-13C6 based quantification methods against other analytical approaches, supported by experimental data and detailed protocols.

The inherent challenges in accurately quantifying Vitamin K1 (phylloquinone), a lipophilic vitamin often present at low concentrations in complex biological matrices, necessitate a robust analytical methodology.[1][2] The stable isotope dilution technique, employing a labeled internal standard such as this compound, has emerged as the gold standard. This method significantly enhances accuracy and precision by effectively compensating for variations during sample preparation and analysis.[1][2]

This compound is a form of Vitamin K1 where six carbon-12 atoms are replaced with the heavier carbon-13 isotope. This labeling renders the molecule chemically identical to the endogenous Vitamin K1 but distinguishable by its mass-to-charge ratio in a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the target analyte. This co-elution and co-detection allow for a highly accurate ratiometric quantification, correcting for potential errors that would otherwise compromise the results.

Performance Comparison: The Superiority of Isotope Dilution Methods

The use of a stable isotope-labeled internal standard like this compound, or similarly deuterated standards (e.g., D4, D7), consistently demonstrates superior performance in terms of accuracy, precision, and sensitivity in comparison to methods relying on other internal standards or external calibration. The following table summarizes key performance metrics from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common analytical platform for Vitamin K1 analysis.

Analytical MethodInternal StandardMatrixAccuracy (Recovery %)Precision (CV%)Linearity (r²)LOQReference
UPLC-MS/MSThis compound SerumNot explicitly stated, but method described as having consistent extraction efficiency≤20% CV at LLMI≥0.9950.05 ng/mL
LC-MS/MSVitamin K1-D4Plasma>98%Intra-run: 2.4%, Inter-run: 8.3%Not explicitly stated, linear up to 5400 ng/L14 ng/L (LOD)
LC-MS/MSVitamin K1-D7Vegetables & Fruits84-115.6%Intra-day: 1.0-7.1%, Inter-day: 2.8-8.8%>0.99880.004 mg/kg
HPLC-FDVitamin K1(25)Serum98-110%Intra-day: 7.3-8.6%, Inter-day: 8.7-9.9%0.99930.03 ng/mL
LC-MS/MSDeuterated ISSerumNot explicitly statedIntra-assay: 2.3-10.4%, Inter-assay: 7.4-12.8%0.980Not explicitly stated

CV: Coefficient of Variation; LOQ: Limit of Quantification; LLMI: Lower Limit of Measuring Interval; HPLC-FD: High-Performance Liquid Chromatography with Fluorescence Detection; IS: Internal Standard.

The data clearly indicates that methods employing stable isotope-labeled internal standards achieve excellent recovery, low variability, and high linearity, ensuring reliable and reproducible results.

The Logic of Enhanced Accuracy and Precision

The fundamental principle behind the superior performance of using a stable isotope-labeled internal standard is the correction for analytical variability at multiple stages of the experimental workflow.

cluster_workflow Analytical Workflow Sample Biological Sample (Endogenous Vitamin K1) Spike Spike with This compound Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Loss Analyte Loss during Extraction Extraction->Loss Quantification Ratiometric Quantification Analysis->Quantification Matrix Matrix Effects (Ion Suppression/Enhancement) Analysis->Matrix Instrument Instrumental Variability Analysis->Instrument

Figure 1. Logical diagram illustrating how a stable isotope-labeled internal standard (IS) corrects for errors throughout the analytical workflow, leading to improved accuracy and precision.

Experimental Protocol: Quantification of Vitamin K1 in Human Serum using UPLC-MS/MS and this compound

This protocol is a representative example based on established methodologies for the accurate quantification of Vitamin K1.

1. Materials and Reagents:

  • Vitamin K1 and this compound standards

  • Human serum (calibrators, quality controls, and unknown samples)

  • Methanol, Water (UPLC-MS grade)

  • Ammonium fluoride

  • Solid Phase Extraction (SPE) cartridges (e.g., PRiME µElution)

2. Sample Preparation and Extraction Workflow:

Start Start: 200 µL Serum Sample Spike Add this compound Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., with organic solvent) Spike->Precipitate Vortex_Centrifuge1 Vortex & Centrifuge Precipitate->Vortex_Centrifuge1 SPE Solid Phase Extraction (SPE) (e.g., PRiME µElution) Vortex_Centrifuge1->SPE Elute Elute Vitamin K1 and this compound SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Figure 2. Experimental workflow for the extraction of Vitamin K1 from serum using a this compound internal standard.

3. UPLC-MS/MS Conditions:

  • UPLC System: ACQUITY UPLC I-Class FTN or equivalent

  • Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm or equivalent

  • Mobile Phase A: Water with ammonium fluoride

  • Mobile Phase B: Methanol with ammonium fluoride

  • Gradient: A suitable gradient to separate Vitamin K1 from other matrix components.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • Run Time: Approximately 3-4 minutes

  • Mass Spectrometer: Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI has been shown to be more sensitive for Vitamin K1 analysis.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both Vitamin K1 and this compound.

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of Vitamin K1 to the peak area of this compound against the concentration of the calibrators.

  • The concentration of Vitamin K1 in unknown samples is determined from this calibration curve.

References

Inter-method comparison for Vitamin K1 analysis (HPLC vs. LC-MS/MS).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vitamin K1 (phylloquinone) is crucial in various fields, from clinical diagnostics to pharmaceutical research. The two predominant analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Performance Metrics

The choice between HPLC and LC-MS/MS for Vitamin K1 analysis hinges on the specific requirements of the study, particularly concerning sensitivity, specificity, and sample throughput. While HPLC offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices.

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MSKey Advantages
Sensitivity (LOD/LOQ) 0.01 ng/L - 0.3 ng/mL[1]6.1 pg/mL - 0.05 ng/mL[2][3]LC-MS/MS is significantly more sensitive, enabling the detection of lower concentrations of Vitamin K1.[4][5]
Specificity Moderate to HighVery HighLC-MS/MS offers superior specificity due to the monitoring of specific precursor-product ion transitions, minimizing interferences from matrix components.
Sample Volume 500 µL - 1 mL100 µL - 200 µLLC-MS/MS requires a smaller sample volume, which is advantageous when working with limited sample sizes.
Throughput Lower (e.g., 32 hours per 96-well plate)Higher (e.g., 4 hours per 96-well plate)The faster run times and simplified sample preparation of LC-MS/MS methods allow for higher sample throughput.
Linearity (r²) ≥0.999≥0.995Both methods demonstrate excellent linearity over a range of concentrations.
Precision (%CV) Intraday: 7.3% - 9.5%Intra-assay: 3.0% - 6.8%LC-MS/MS generally offers better precision.
Matrix Effects Susceptible to interference from co-eluting compounds.Can be affected by ion suppression or enhancement, but this is often compensated for with the use of stable isotope-labeled internal standards.LC-MS/MS with appropriate internal standards effectively mitigates matrix effects.
Cost Lower instrument and operational cost.Higher initial instrument investment and maintenance costs.HPLC is a more budget-friendly option for routine analysis where high sensitivity is not the primary requirement.

Experimental Workflows

The analytical process for Vitamin K1 determination involves several key steps, from sample collection to data analysis. The following diagrams illustrate typical workflows for both HPLC and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Serum/Plasma Sample (500 µL - 1 mL) IS Addition of Internal Standard Sample->IS LLE Liquid-Liquid Extraction (e.g., with hexane) IS->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into HPLC System Recon->Inject Column Separation on C18 Column Inject->Column PostColumn Post-Column Zinc Reduction (for FLD) Column->PostColumn Detect UV or Fluorescence Detection Column->Detect UV PostColumn->Detect FLD Chrom Chromatogram Generation Detect->Chrom Quant Quantification Chrom->Quant LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Sample_lcms Serum/Plasma Sample (100 µL - 200 µL) IS_lcms Addition of Stable Isotope-Labeled Internal Standard Sample_lcms->IS_lcms PP_lcms Protein Precipitation (e.g., with acetonitrile) IS_lcms->PP_lcms Cent_lcms Centrifugation PP_lcms->Cent_lcms SPE_lcms Solid-Phase Extraction (SPE) or Phospholipid Removal Cent_lcms->SPE_lcms Dry_lcms Evaporation to Dryness (Optional) SPE_lcms->Dry_lcms Recon_lcms Reconstitution Dry_lcms->Recon_lcms Inject_lcms Injection into UPLC/HPLC System Recon_lcms->Inject_lcms Column_lcms Chromatographic Separation Inject_lcms->Column_lcms Ionize_lcms Ionization (e.g., APCI, ESI) Column_lcms->Ionize_lcms MSMS_lcms Tandem Mass Spectrometry (MRM) Ionize_lcms->MSMS_lcms Chrom_lcms Chromatogram Generation MSMS_lcms->Chrom_lcms Quant_lcms Quantification Chrom_lcms->Quant_lcms

References

A Comparative Guide to Vitamin K1 Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for the analytical testing of Vitamin K1 (Phylloquinone). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference materials for their specific applications, ensuring accuracy and compliance with regulatory requirements. This document outlines the specifications of various commercially available standards, details common analytical methodologies, and presents experimental data to support informed decision-making.

Comparison of Vitamin K1 Reference Standards

The selection of a suitable reference standard is critical for the accuracy and reliability of analytical results. Vitamin K1 reference standards are available from pharmacopeial sources, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as from various commercial suppliers. These standards differ in their intended use, purity, and the level of characterization provided.

Table 1: Comparison of Pharmacopeial and Commercial Vitamin K1 Reference Standards

FeatureUSP Reference StandardEuropean Pharmacopoeia (EP) Reference StandardCommercial Certified Reference Materials (CRMs) (e.g., Sigma-Aldrich, Cerilliant, LGC Standards)
Grade Primary StandardPrimary StandardCertified Reference Material (CRM), Secondary Standard, Analytical Standard
Intended Use Official assays and tests in the USP-NF monographs.[1]Official assays and tests in the European Pharmacopoeia.Starting material for calibrators and controls in LC-MS/MS and HPLC applications, method validation, and quality control.[2]
Purity Specification 97.0% to 103.0% of the sum of cis- and trans-isomers.[3]The sum of trans-phytomenadione, cis-phytomenadione, and trans-epoxyphytomenadione is between 97.0% and 103.0%.Typically ≥99.0% (sum of isomers), with specific purity detailed on the Certificate of Analysis.
Key Impurity Control (Z)-isomer (cis-Vitamin K1) content: not more than 21.0%.trans-epoxyphytomenadione: maximum 4.0%.Varies by supplier; a detailed impurity profile is provided in the Certificate of Analysis.
Certification As per USP guidelines.As per EP guidelines.Often produced under ISO 17034 and tested in ISO/IEC 17025 accredited labs.
Format Typically supplied as a neat (pure) material.Typically supplied as a neat material.Available as neat material or in solution at specified concentrations (e.g., 10 µg/mL in ethanol).

High-Performance Liquid Chromatography (HPLC) for Vitamin K1 Analysis

HPLC is the most common analytical technique for the quantification of Vitamin K1 and its related isomers. Both normal-phase and reversed-phase methods are utilized, often with fluorescence detection following post-column reduction to enhance sensitivity.

Experimental Protocol: Reversed-Phase HPLC with Fluorescence Detection

This protocol is a representative example for the determination of Vitamin K1 in various matrices.

1. Sample Preparation (for serum/plasma):

  • To 500 µL of serum, add an internal standard.

  • Precipitate proteins by adding 2 mL of ethanol and vortexing.

  • Perform a liquid-liquid extraction with 4 mL of hexane.

  • Centrifuge to separate the layers and transfer the hexane (upper) layer to a clean tube.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, and fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and ethanol (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 50 µL.

3. Post-Column Reduction and Detection:

  • Reduction: Pass the column eluent through a post-column reactor containing a reducing agent (e.g., zinc particles) to convert Vitamin K1 to its fluorescent hydroquinone form.

  • Fluorescence Detection: Excite at 246 nm and measure emission at 430 nm.

Table 2: Performance Characteristics of a Validated HPLC Method for Vitamin K1

ParameterTypical Performance Data
Linearity (r²) >0.999
Intra-Assay Precision (CV%) < 5%
Inter-Assay Precision (CV%) < 10%
Recovery (%) 90-110%
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.14 nmol/L

Visualizing the Analytical Process

To better illustrate the workflow and key relationships, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Ethanol) Add_IS->Precipitate Extract Liquid-Liquid Extraction (Hexane) Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC_System HPLC System Reconstitute->HPLC_System Inject Column C18 Reversed-Phase Column HPLC_System->Column Post_Column Post-Column Reduction (Zinc) Column->Post_Column Detector Fluorescence Detector (Ex: 246 nm, Em: 430 nm) Post_Column->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal

Caption: Experimental workflow for the HPLC analysis of Vitamin K1.

logical_relationship cluster_standards Reference Standards cluster_method Analytical Method cluster_result Outcome USP USP Primary Standard HPLC HPLC Method Validation USP->HPLC EP EP Primary Standard EP->HPLC CRM Commercial CRM (e.g., Sigma, Cerilliant) CRM->HPLC Accurate_Result Accurate & Reliable Vitamin K1 Quantification HPLC->Accurate_Result

Caption: Relationship between reference standards and analytical results.

References

Unlocking Vitamin K: A Comparative Guide to Phylloquinone Absorption from Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phylloquinone Bioavailability with Supporting Experimental Data

Phylloquinone, the primary dietary form of vitamin K, is crucial for blood coagulation and bone metabolism. Its bioavailability, however, is significantly influenced by the food matrix in which it is consumed. This guide provides a comparative analysis of phylloquinone absorption from various food sources, supported by key experimental findings, to aid researchers in understanding the nuances of vitamin K delivery and metabolism.

Quantitative Comparison of Phylloquinone Absorption

The bioavailability of phylloquinone varies considerably across different food matrices. Studies consistently demonstrate that phylloquinone is more readily absorbed from oils and supplements compared to leafy green vegetables, where it is tightly bound to chloroplast membranes. The addition of fat to a meal containing leafy greens can enhance its absorption.

Food MatrixDose of PhylloquinoneKey Absorption Metric (Area Under the Curve - AUC)Reference Study
Phylloquinone Tablet 500 µg27.55 ± 10.08 nmol/(L·h)Garber et al. (1999)[1]
Raw Spinach (150g) 495 µg4.79 ± 1.11 nmol/(L·h)Garber et al. (1999)[1]
Raw Spinach (50g) 165 µg2.49 ± 1.11 nmol/(L·h)Garber et al. (1999)[1]
Phylloquinone-Fortified Oil ~417 µg/dSignificantly greater than broccoli (P < 0.001)Booth et al. (2002)[2]
Broccoli ~377 µg/dSignificantly lower than fortified oil (P < 0.001)Booth et al. (2002)[2]
Spinach with Butter 1 mg~3-fold higher absorption than spinach without butterGijsbers et al. (1996)
Spinach without Butter 1 mg24.3-fold lower circulating levels than pharmaceutical prep.Gijsbers et al. (1996)

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the comparative absorption of phylloquinone.

Human Absorption Study Protocol (Based on Garber et al., 1999 and Booth et al., 2002)

This protocol outlines a typical crossover study design to compare phylloquinone bioavailability from different sources.

  • Subject Recruitment and Screening: Healthy adult volunteers are recruited. Exclusion criteria typically include the use of anticoagulant medications, vitamin K supplements, and any conditions affecting fat absorption.

  • Dietary Control: Participants follow a standardized diet low in vitamin K for a designated period before each test phase to ensure baseline levels are consistent.

  • Test Meals: On separate occasions, following an overnight fast, subjects consume a test meal containing a precise amount of phylloquinone from different sources (e.g., raw spinach, cooked broccoli, phylloquinone-fortified oil, or a supplement). The fat content of the meal is controlled and standardized across test sessions.

  • Blood Sampling: Blood samples are collected at baseline (pre-meal) and at multiple time points post-consumption (e.g., 2, 4, 6, 8, 10, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples and stored frozen until analysis. Plasma phylloquinone concentrations are determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for each test meal to quantify the total absorption of phylloquinone over the measurement period. Statistical analyses are then performed to compare the AUC values between the different food matrices.

Analytical Protocol for Plasma Phylloquinone (HPLC with Fluorescence Detection)

This method is a widely accepted standard for the quantification of phylloquinone in plasma.

  • Sample Preparation:

    • An internal standard (such as a synthetic vitamin K analog) is added to the plasma sample to account for extraction losses.

    • Proteins are precipitated by adding a solvent like ethanol.

    • Phylloquinone is extracted from the plasma using a nonpolar solvent (e.g., hexane).

    • The extract is then purified using solid-phase extraction (SPE) to remove interfering lipids and other compounds.

  • HPLC Analysis:

    • The purified extract is injected into a reverse-phase HPLC system.

    • Column: A C18 column is commonly used for separation.

    • Mobile Phase: A mixture of solvents, such as methanol and methylene chloride with a zinc chloride, sodium acetate, and acetic acid solution, is used to elute the compounds.

    • Post-Column Reduction: After separation on the column, the phylloquinone (a quinone) is passed through a post-column reactor containing a reducing agent (e.g., zinc particles). This chemically reduces the phylloquinone to its hydroquinone form.

    • Fluorescence Detection: The hydroquinone form of phylloquinone is fluorescent. It is detected by a fluorescence detector, typically with an excitation wavelength around 246 nm and an emission wavelength around 430 nm.

  • Quantification: The concentration of phylloquinone in the plasma sample is determined by comparing the peak area of the phylloquinone to that of the internal standard and referencing a calibration curve prepared with known concentrations of phylloquinone standards.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a comparative phylloquinone absorption study.

G cluster_study_design Human Absorption Study Workflow cluster_analysis Analytical Workflow A Subject Recruitment & Screening B Low Vitamin K Diet Lead-in A->B C Test Meal Administration (e.g., Spinach, Oil, Supplement) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation & Storage D->E F Plasma Sample Thawing E->F Transfer to Lab G Internal Standard Spiking F->G H Liquid-Liquid Extraction G->H I Solid-Phase Extraction (SPE) H->I J HPLC Analysis I->J K Data Analysis (AUC Calculation) J->K G cluster_hplc HPLC with Fluorescence Detection Injector Injector|{Injects purified sample} Column C18 HPLC Column|{Separates phylloquinone} Injector->Column Reducer Zinc Reducer|{Quinone -> Hydroquinone} Column->Reducer Detector Fluorescence Detector|{Ex: 246nm, Em: 430nm} Reducer->Detector Data Data System|{Chromatogram & Peak Area} Detector->Data

References

Performance Showdown: Unmasking the Optimal Mass Spectrometry Ionization Source for Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of Vitamin K1 quantification, selecting the appropriate mass spectrometry ionization source is a critical decision that directly impacts analytical sensitivity, accuracy, and robustness. This comprehensive guide provides a detailed comparison of the three most common atmospheric pressure ionization (API) sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of Vitamin K1 (phylloquinone), supported by experimental data and detailed protocols.

Vitamin K1, a lipophilic vitamin essential for blood coagulation and bone metabolism, presents a unique challenge for mass spectrometry analysis due to its non-polar nature and lack of easily ionizable functional groups. The choice of ionization source is therefore paramount in achieving reliable and sensitive detection. While APCI has traditionally been the workhorse for non-polar analytes like Vitamin K1, advancements in ESI and the emergence of APPI have expanded the analytical toolkit, each with its own set of advantages and limitations.

Principles of Ionization Techniques

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase. A high voltage is applied to a liquid passing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of analyte ions into the gas phase. ESI is particularly well-suited for polar and ionizable compounds. For non-polar molecules like Vitamin K1, adduct formation (e.g., with ammonium or sodium ions) is often necessary for efficient ionization.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique. The sample solution is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent and reagent gas molecules, which in turn transfer charge to the analyte molecules through chemical reactions (proton transfer or charge exchange). APCI is generally more suitable for less polar and volatile compounds that are not amenable to ESI.

Atmospheric Pressure Photoionization (APPI): APPI is another gas-phase ionization technique that utilizes a lamp to emit high-energy photons (typically vacuum ultraviolet light). These photons can directly ionize the analyte molecules or, more commonly, ionize a dopant molecule which then transfers charge to the analyte. APPI is particularly effective for non-polar and aromatic compounds and is often considered to be less susceptible to matrix effects than ESI and APCI.

Performance Comparison

The selection of an ionization source for Vitamin K1 analysis hinges on a careful evaluation of key performance metrics such as sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ), linearity, precision, and susceptibility to matrix effects. The following table summarizes the quantitative performance data for Vitamin K1 analysis using ESI, APCI, and APPI, compiled from various studies. It is important to note that direct head-to-head comparisons of all three sources in a single study are limited, and performance can vary depending on the specific instrumentation and experimental conditions.

Performance MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Limit of Detection (LOD) 0.05 ng/mL[1]0.05 nmol/L (~0.02 ng/mL)[2][3]2.2 fmol/µL (~1 ng/mL for MK4)[3]
Limit of Quantitation (LOQ) 0.1 ng/mL[1]0.1 ng/mLNot explicitly found for Vitamin K1
Linearity (R²) ≥0.995>0.999Not explicitly found for Vitamin K1
Precision (%RSD) <15%<15%Not explicitly found for Vitamin K1
Matrix Effects Can be significant, often requires internal standards for compensationGenerally less pronounced than ESIReported to be lower than ESI and APCI
General Suitability Suitable with method optimization (e.g., adduct formation)Widely used and often preferred for Vitamin K1Promising for non-polar compounds, may offer higher sensitivity and reduced matrix effects

Discussion

The data suggests that both ESI and APCI can achieve excellent sensitivity for Vitamin K1 analysis, with reported LOQs in the low ng/mL to sub-ng/mL range. ESI, while traditionally considered less suitable for non-polar compounds, can be effectively utilized for Vitamin K1 with the use of mobile phase additives to promote adduct ion formation. APCI is a robust and widely adopted technique for fat-soluble vitamins, often demonstrating high sensitivity and good precision.

APPI emerges as a compelling alternative, particularly due to its inherent suitability for non-polar molecules and its potential for reduced matrix effects. While specific quantitative data for Vitamin K1 is less abundant in the literature compared to ESI and APCI, a study comparing APPI and APCI for the analysis of menaquinone-4 (a form of vitamin K2) demonstrated that APPI achieved a lower limit of detection. This suggests that APPI holds significant promise for enhancing the sensitivity of Vitamin K analysis.

Ultimately, the choice of ionization source will depend on the specific requirements of the assay, the available instrumentation, and the nature of the sample matrix. For routine analysis, APCI remains a reliable and well-established option. For applications requiring the highest sensitivity and for complex matrices where ion suppression is a concern, APPI warrants strong consideration. ESI can also be a viable option, provided that the analytical method is carefully optimized.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. Below are representative protocols for Vitamin K1 analysis using ESI and APCI, based on published literature.

ESI-Based Method
  • Sample Preparation: Solid-phase extraction (SPE) of serum samples.

  • Liquid Chromatography: UPLC with a C18 or PFP column. A common mobile phase combination is a gradient of methanol and water with an ammonium salt (e.g., ammonium formate) to promote adduct formation.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the transition from the precursor ion (e.g., [M+NH₄]⁺) to a specific product ion.

APCI-Based Method
  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of plasma or serum.

  • Liquid Chromatography: UPLC or HPLC with a C18 column. A typical mobile phase would be a gradient of methanol or acetonitrile with water.

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion.

Visualizing the Workflow

To illustrate the general process of evaluating and selecting an ionization source for Vitamin K1 analysis, the following diagrams outline the experimental workflow and the logical relationship between the different components.

Experimental Workflow for Ionization Source Evaluation cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Comparison Sample Biological Sample (e.g., Serum, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction LC Liquid Chromatography Extraction->LC ESI ESI LC->ESI Ionization APCI APCI LC->APCI Ionization APPI APPI LC->APPI Ionization Performance Performance Metrics (LOD, LOQ, Linearity, Precision) ESI->Performance APCI->Performance APPI->Performance Selection Optimal Source Selection Performance->Selection

Caption: Experimental workflow for evaluating mass spectrometry ionization sources for Vitamin K1 analysis.

Logical Relationship of Ionization Source Selection cluster_sources Ionization Sources cluster_performance Performance Characteristics Analyte Vitamin K1 (Non-polar, Lipophilic) ESI ESI (Adduct Formation) Analyte->ESI APCI APCI (Gas-Phase Protonation) Analyte->APCI APPI APPI (Photoionization) Analyte->APPI Sensitivity High Sensitivity ESI->Sensitivity Matrix Low Matrix Effects ESI->Matrix Higher Robustness Robustness & Reproducibility ESI->Robustness APCI->Sensitivity APCI->Matrix Moderate APCI->Robustness APPI->Sensitivity APPI->Matrix Lower APPI->Robustness Decision Informed Decision on Optimal Source Sensitivity->Decision Matrix->Decision Robustness->Decision

References

Safety Operating Guide

Proper Disposal of Vitamin K1-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Vitamin K1-13C6, a stable isotope-labeled form of Vitamin K1.

While several safety data sheets (SDS) for Vitamin K1 indicate that it is not classified as a hazardous substance, it is crucial to handle all laboratory chemicals with care and to follow established waste disposal protocols to ensure personnel safety and environmental protection.[1] One SDS for Vitamin K1 notes that it may cause an allergic skin reaction and may have long-lasting harmful effects on aquatic life. Therefore, it is prudent to manage its disposal as a chemical waste stream.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated area. In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and collect it for disposal.[2] Do not allow the product to enter drains, as it may be harmful to aquatic life.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted through your institution's hazardous waste management program.[4] Never dispose of this chemical down the sink or in regular trash.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, solutions, and contaminated materials, as chemical waste.

    • Avoid mixing this waste with other chemical waste streams to prevent potentially hazardous reactions. Store acids and bases separately, and keep oxidizing agents away from organic compounds.

  • Containerization:

    • Use a dedicated, chemically compatible waste container for collecting this compound waste. The container should be in good condition, with a secure, leak-proof lid.

    • The original container may be used for waste accumulation if it is intact and can be securely sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container. This is crucial for tracking accumulation times.

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • The SAA should be a secure, well-ventilated area away from general laboratory traffic. Ensure secondary containment is in place to catch any potential leaks.

  • Disposal of Empty Containers:

    • A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another appropriate organic solvent) before being disposed of as non-hazardous waste.

    • Crucially, the rinsate from each rinse must be collected and disposed of as hazardous chemical waste in your designated this compound waste container.

    • After triple-rinsing, deface or remove the original label from the empty container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institutional guidelines.

  • Arranging for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for pickup and final disposal. Do not attempt to transport or dispose of the chemical waste yourself.

Quantitative Data Summary

For the safe management of chemical waste in a laboratory setting, it is important to be aware of the storage limits within a Satellite Accumulation Area.

ParameterLimitRegulatory Guideline
Maximum Volume of Hazardous Waste55 gallonsUniversity of Pennsylvania EHRS
Maximum Volume of Acutely Toxic Waste1 quart (liquid) or 1 kilogram (solid)University of Pennsylvania EHRS
Maximum Storage Time in SAA12 months (if accumulation limits are not exceeded)University of Pennsylvania EHRS

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making and action steps from initial handling to final disposal.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Empty Container Decontamination cluster_3 Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound in a well-ventilated area A->B C Generated this compound Waste D Place in a dedicated, labeled, and sealed waste container C->D E Store container in a designated Satellite Accumulation Area (SAA) D->E K Waste container is full or storage time limit is reached E->K F Empty this compound Container G Triple-rinse with appropriate solvent F->G H Collect all rinsate as hazardous waste (add to waste container) G->H I Deface original label G->I J Dispose of clean container as non-hazardous lab waste I->J L Contact Environmental Health & Safety (EH&S) for pickup K->L M Professional disposal by licensed facility L->M

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.